molecular formula C18H34O3 B2572752 3-Oxooctadecanoic acid CAS No. 16694-29-4; 72823-46-2

3-Oxooctadecanoic acid

Cat. No.: B2572752
CAS No.: 16694-29-4; 72823-46-2
M. Wt: 298.467
InChI Key: YQGGUZWHNVQJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxooctadecanoic acid is a 3-oxo fatty acid derived from stearic acid. It derives from an octadecanoic acid.

Properties

IUPAC Name

3-oxooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGGUZWHNVQJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxooctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Oxooctadecanoic Acid: A Technical Guide to its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctadecanoic acid, a C18 long-chain beta-keto fatty acid, is an intriguing endogenous metabolite positioned at the crossroads of fatty acid synthesis and metabolism. While its direct biological roles are still under active investigation, emerging evidence suggests its involvement in crucial cellular processes, including energy metabolism, inflammatory signaling, and potentially as a modulator of receptor activity. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic pathways, potential signaling functions, and its implications in health and disease. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this and related fatty acid metabolites.

Introduction

This compound, also known as 3-ketostearic acid or 3-oxostearate, is a saturated fatty acid with a ketone group at the beta-position (C3).[1][2][3] As an intermediate in fatty acid metabolism, its cellular concentration is likely tightly regulated.[4][5] Beyond its role as a metabolic intermediate, recent research into the biological activities of other oxo and hydroxy fatty acids suggests that this compound may possess signaling properties, particularly in the context of inflammation and metabolic regulation.[6] This guide synthesizes the available data on this compound, providing a framework for future research and therapeutic exploration.

Metabolism of this compound

This compound is a key intermediate in two fundamental metabolic pathways: fatty acid biosynthesis and fatty acid beta-oxidation.

Fatty Acid Biosynthesis (Type II)

In bacteria and plants, fatty acid synthesis occurs via the Type II fatty acid synthase (FAS) system. In this pathway, 3-oxooctadecanoyl-ACP is a direct precursor to stearoyl-ACP. The formation of 3-oxooctadecanoyl-ACP is catalyzed by β-ketoacyl-ACP synthase II (FabF), which condenses malonyl-ACP with a C16 acyl-ACP (palmitoyl-ACP). The 3-oxo group is subsequently reduced, dehydrated, and reduced again to form the saturated C18 acyl-ACP. The free fatty acid, this compound, can be released from its ACP conjugate.

Fatty_Acid_Biosynthesis Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabF β-ketoacyl-ACP synthase II (FabF) Malonyl_ACP->FabF Palmitoyl_ACP Hexadecanoyl-ACP (C16:0-ACP) Palmitoyl_ACP->FabF Three_Oxo_ACP 3-Oxooctadecanoyl-ACP FabF->Three_Oxo_ACP Reduction1 Reduction (NADPH) Three_Oxo_ACP->Reduction1 ACP_Hydrolase ACP Hydrolase Three_Oxo_ACP->ACP_Hydrolase Three_Hydroxy_ACP 3-Hydroxyoctadecanoyl-ACP Reduction1->Three_Hydroxy_ACP Dehydration Dehydration Three_Hydroxy_ACP->Dehydration Enoyl_ACP Octadecenoyl-ACP Dehydration->Enoyl_ACP Reduction2 Reduction (NADPH) Enoyl_ACP->Reduction2 Stearoyl_ACP Octadecanoyl-ACP (C18:0-ACP) Reduction2->Stearoyl_ACP Three_Oxo_Acid This compound ACP_Hydrolase->Three_Oxo_Acid

Figure 1. Bacterial Fatty Acid Synthesis Pathway.

Mitochondrial Fatty Acid Beta-Oxidation

In mammals, 3-oxooctadecanoyl-CoA is the substrate for the final step in each cycle of mitochondrial beta-oxidation of long-chain fatty acids. The enzyme 3-ketoacyl-CoA thiolase catalyzes the thiolytic cleavage of 3-oxooctadecanoyl-CoA, yielding acetyl-CoA and a C16 acyl-CoA (palmitoyl-CoA), which can then undergo further rounds of beta-oxidation.[1][7]

Fatty_Acid_Beta_Oxidation Octadecanoyl_CoA Octadecanoyl-CoA (C18:0-CoA) Oxidation1 Acyl-CoA Dehydrogenase (FAD -> FADH2) Octadecanoyl_CoA->Oxidation1 Enoyl_CoA trans-Δ2-Octadecenoyl-CoA Oxidation1->Enoyl_CoA Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration Three_Hydroxy_CoA 3-Hydroxyoctadecanoyl-CoA Hydration->Three_Hydroxy_CoA Oxidation2 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Three_Hydroxy_CoA->Oxidation2 Three_Oxo_CoA 3-Oxooctadecanoyl-CoA Oxidation2->Three_Oxo_CoA Thiolase 3-Ketoacyl-CoA Thiolase (MCKAT) Three_Oxo_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Palmitoyl_CoA Hexadecanoyl-CoA (C16:0-CoA) Thiolase->Palmitoyl_CoA

Figure 2. Mitochondrial Beta-Oxidation Pathway.

Potential Biological Functions and Signaling Pathways

While direct signaling roles for this compound are not yet fully elucidated, research on structurally related fatty acids provides compelling hypotheses for its potential functions.

Pro-inflammatory Signaling via GPR84

The G protein-coupled receptor GPR84 is activated by medium-chain fatty acids and has been implicated in pro-inflammatory responses.[6][8] Notably, studies have shown that 2- and 3-hydroxy medium-chain fatty acids are more potent agonists of GPR84 than their non-hydroxylated counterparts.[6] This suggests that 3-hydroxyoctadecanoic acid, the reduced form of this compound, could be an endogenous ligand for a long-chain fatty acid-sensing GPCR, potentially GPR84 or a related receptor. Activation of GPR84 in immune cells such as macrophages and neutrophils leads to chemotaxis and enhanced production of pro-inflammatory cytokines like IL-8 and TNF-α.[6][9]

LigandReceptorEC50 (µM)Cell TypeReference
2-hydroxy capric acid (C10)GPR8431GPR84-expressing cells[6]
3-hydroxy capric acid (C10)GPR84230GPR84-expressing cells[6]
2-hydroxy lauric acid (C12)GPR849.9GPR84-expressing cells[6]
3-hydroxy lauric acid (C12)GPR8413GPR84-expressing cells[6]

Table 1: Agonist Activity of Hydroxy Fatty Acids on GPR84

Modulation of Inflammatory Pathways (NF-κB and MAPK)

Other oxo-fatty acids have demonstrated anti-inflammatory properties through the inhibition of key inflammatory signaling pathways. For instance, 13-oxo-octadecadienoic acid (13-oxo-ODA) has been shown to suppress the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) in macrophages.[10] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β.[11] Given the structural similarities, it is plausible that this compound could exert similar anti-inflammatory effects.

CompoundPathway InhibitedIC50Cell TypeReference
13-KODENF-κB nuclear translocation~50 µMRAW 264.7 macrophages
13-KODENO production~75 µMRAW 264.7 macrophages

Table 2: Anti-inflammatory Activity of a Related Oxo-Fatty Acid

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[12][13] Various fatty acids and their derivatives are known to be endogenous ligands for PPARs.[12] For example, 13-oxo-ODA has been identified as a potent PPARα agonist, leading to a decrease in plasma and hepatic triglycerides.[14] Activation of PPARα is a key mechanism for the therapeutic effects of fibrate drugs used to treat dyslipidemia. The potential for this compound to act as a PPAR agonist warrants further investigation, as this could have significant implications for the treatment of metabolic disorders.

Potential_Signaling_Pathways cluster_gpr84 GPR84 Signaling (Hypothesized) cluster_nfkb NF-κB Pathway Inhibition (Hypothesized) cluster_ppar PPARα Agonism (Hypothesized) Three_Hydroxy_Acid 3-Hydroxyoctadecanoic Acid GPR84 GPR84 Three_Hydroxy_Acid->GPR84 G_protein Gαi GPR84->G_protein AC Adenylyl Cyclase G_protein->AC Chemotaxis Chemotaxis G_protein->Chemotaxis Cytokine_Production ↑ Pro-inflammatory Cytokines G_protein->Cytokine_Production cAMP ↓ cAMP AC->cAMP Three_Oxo_Acid_NFkB 3-Oxooctadecanoic Acid IKK IKK Three_Oxo_Acid_NFkB->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Releases NFkB_translocation Nuclear Translocation NFkB_complex->NFkB_translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_translocation->Inflammatory_Genes Three_Oxo_Acid_PPAR 3-Oxooctadecanoic Acid PPARa PPARα Three_Oxo_Acid_PPAR->PPARa Activates (?) RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Expression ↑ Genes for Fatty Acid Oxidation PPRE->Gene_Expression

Figure 3. Hypothesized Signaling Pathways.

Role in Disease

Metabolic Syndrome and Diabetes

Given its position in fatty acid metabolism and the potential for PPARα agonism, this compound may play a role in metabolic syndrome and type 2 diabetes. Dysregulation of fatty acid oxidation is a hallmark of these conditions. Further research is needed to determine if circulating levels of this compound are altered in these disease states and whether modulating its levels could have therapeutic benefits.

Cancer

Cancer cells exhibit altered metabolic phenotypes, including changes in fatty acid metabolism, to support their rapid proliferation.[15][16] While the specific role of this compound in cancer is not well-defined, studies have shown that levels of very-long-chain fatty acids are elevated in breast cancer tissue.[17] The metabolic flux through fatty acid synthesis and oxidation pathways is a critical determinant of cancer cell survival and proliferation, making the enzymes involved in this compound metabolism potential therapeutic targets.

Inflammatory Diseases

As discussed, related oxo- and hydroxy-fatty acids have demonstrated both pro- and anti-inflammatory activities. The net effect of this compound in inflammatory diseases will likely depend on the specific context, the cell types involved, and the predominant signaling pathways it modulates. Its potential to influence immune cell function makes it a molecule of interest in autoimmune diseases, atherosclerosis, and other chronic inflammatory conditions.

Experimental Protocols

Quantification of this compound in Biological Samples

Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.

5.1.1. Sample Preparation (Liquid-Liquid Extraction for LC-MS/MS)

  • To 100 µL of plasma or serum, add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Add 300 µL of a cold extraction solvent (e.g., methanol or a 2:1 mixture of chloroform and methanol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

5.1.2. Derivatization for GC-MS Analysis

Due to its polarity, this compound requires derivatization for GC-MS analysis. A two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid is recommended.

  • To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Incubate at 60°C for 30 minutes.

  • Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Incubate at 60°C for 30 minutes.

  • The sample is now ready for GC-MS analysis.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.1 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL0.5 - 20.0 ng/mL
Linear Dynamic Range 3 - 5 orders of magnitude2 - 4 orders of magnitude
Precision (%RSD) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%

Table 3: Comparison of Analytical Methods for Quantification

Quantification_Workflow Sample Biological Sample (Plasma, Tissue Homogenate) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Directly for LC-MS/MS Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

Technical Guide to the Synthesis of 3-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctadecanoic acid, also known as 3-ketostearic acid, is a long-chain beta-keto fatty acid. It serves as a key intermediate in the biosynthesis of fatty acids in various organisms, including bacteria and plants[1][2]. The unique chemical structure of this compound, featuring a ketone group at the β-position, makes it a molecule of interest for researchers in drug development and metabolic studies. This technical guide provides an in-depth overview of the primary synthesis pathways of this compound, encompassing both biosynthetic and chemical methodologies. It includes detailed experimental protocols, quantitative data where available, and visual diagrams to elucidate the core concepts.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the type II fatty acid synthesis (FAS-II) pathway, a dissociated system of enzymes found in bacteria and plant plastids[1][2]. In this pathway, the fatty acid chain is elongated in a cyclical process involving the addition of two-carbon units derived from malonyl-CoA.

The key step in the formation of the 18-carbon backbone of this compound is a Claisen condensation reaction. This reaction is catalyzed by a class of enzymes known as β-ketoacyl-acyl carrier protein (ACP) synthases (KAS)[3][4]. Specifically, the final elongation step to produce the C18 chain involves the condensation of a 16-carbon acyl-ACP (hexadecanoyl-ACP) with malonyl-ACP. This reaction is primarily catalyzed by the KAS II isoform, often referred to as FabF in bacteria[5].

The overall reaction can be summarized as:

Hexadecanoyl-ACP + Malonyl-ACP → 3-Oxooctadecanoyl-ACP + ACP + CO₂

Following this condensation, the 3-oxoacyl-ACP intermediate can be further processed through a series of reduction, dehydration, and another reduction step to form the saturated 18-carbon fatty acid, stearic acid. However, 3-oxooctadecanoyl-ACP itself is a crucial intermediate in this cycle. The free acid, this compound, can be generated by the action of an acyl-ACP hydrolase, which cleaves the fatty acid from the acyl carrier protein[1].

Key Enzymes in the Biosynthesis Pathway
EnzymeAbbreviationFunction
β-ketoacyl-ACP synthase IKAS I (e.g., FabB)Catalyzes the elongation of fatty acid chains from C4 to C16[4][6].
β-ketoacyl-ACP synthase IIKAS II (e.g., FabF)Primarily responsible for the elongation of C16-ACP to C18-ACP intermediates[5].
Acyl Carrier ProteinACPA small acidic protein that carries the growing fatty acyl chain.
Acyl-ACP Hydrolase-Cleaves the fatty acyl chain from ACP to release the free fatty acid[1].

Biosynthesis Pathway Diagram

Biosynthesis_Pathway Hexadecanoyl-ACP Hexadecanoyl-ACP KASII KAS II (FabF) Hexadecanoyl-ACP->KASII Malonyl-ACP Malonyl-ACP Malonyl-ACP->KASII 3-Oxooctadecanoyl-ACP 3-Oxooctadecanoyl-ACP Reduction1 Reduction (NADPH) 3-Oxooctadecanoyl-ACP->Reduction1 Hydrolase Acyl-ACP Hydrolase 3-Oxooctadecanoyl-ACP->Hydrolase Stearoyl-ACP Stearoyl-ACP 3-Oxooctadecanoic_acid 3-Oxooctadecanoic acid KASII->3-Oxooctadecanoyl-ACP + CO2 + ACP Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction (NADPH) Dehydration->Reduction2 Reduction2->Stearoyl-ACP Hydrolase->3-Oxooctadecanoic_acid

Biosynthesis of this compound.
Experimental Protocol: Enzymatic Synthesis and Detection

This protocol is adapted from a general method for the enzymatic synthesis and detection of long-chain β-keto fatty acids[3].

1. Preparation of Cell-Free Extract (Source of KAS Enzyme)

  • Grow a bacterial culture known to possess a robust FAS-II system (e.g., Escherichia coli) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet twice with a cold buffer (e.g., 100 mM sodium phosphate, pH 7.0).

  • Resuspend the pellet in a minimal volume of the same buffer containing a protease inhibitor cocktail.

  • Lyse the cells using a French press or sonicator on ice.

  • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • The resulting supernatant is the cell-free extract containing the necessary enzymes. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Enzymatic Reaction

  • Prepare a reaction mixture in a microcentrifuge tube on ice containing:

    • 100 mM Sodium Phosphate Buffer (pH 7.0)

    • 1 mM Dithiothreitol (DTT)

    • 50 µM Hexadecanoyl-ACP (substrate)

    • 200 µM Malonyl-CoA (for in situ generation of Malonyl-ACP by FabD)

    • Cell-free extract (containing KAS II, FabD, and ACP) or purified enzymes.

  • Initiate the reaction by transferring the tubes to a 37°C water bath.

  • Incubate for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

3. Product Extraction and Analysis

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • Extract the supernatant containing the fatty acid products with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Dry the organic extract under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a solvent compatible with Liquid Chromatography-Mass Spectrometry (LC-MS) analysis (e.g., methanol).

  • Analyze the sample by LC-MS/MS to identify and quantify this compound. A C18 reverse-phase column is typically used for separation.

Workflow for Enzymatic Synthesis

Enzymatic_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarify Clarification Lysis->Clarify Extract Cell-Free Extract Clarify->Extract Mix Prepare Reaction Mix Extract->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction Incubate->Quench Extraction Product Extraction Quench->Extraction Dry Dry Extract Extraction->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Experimental Workflow for Enzymatic Synthesis.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through a two-step process: the synthesis of its methyl ester followed by hydrolysis. A common method for the synthesis of β-keto esters is the Claisen condensation or a related acylation reaction.

Step 1: Synthesis of Methyl 3-Oxooctadecanoate

A reported method involves the acylation of methyl acetoacetate with hexadecanoyl chloride. While this specific reaction is not a direct synthesis of methyl 3-oxooctadecanoate, a similar and more direct approach is the acylation of the magnesium salt of monomethyl malonate with hexadecanoyl chloride.

Reaction:

Hexadecanoyl chloride + Monomethyl monopotassium malonate → Methyl 3-oxooctadecanoate

Reactant/ReagentMolecular WeightMolesQuantity
Monomethyl monopotassium malonate170.18 g/mol 0.2135.74 g
Triethylamine101.19 g/mol 0.3244.5 mL
Anhydrous Magnesium Chloride95.21 g/mol 0.2523.80 g
Hexadecanoyl chloride274.87 g/mol 0.1027.49 g
Acetonitrile--~300 mL

Yield: Approximately 79% for the synthesis of a similar 3-oxo-fatty acid methyl ester[7].

Step 2: Hydrolysis of Methyl 3-Oxooctadecanoate to this compound

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, a process known as saponification, followed by acidification[8][9].

Reaction:

Methyl 3-oxooctadecanoate + NaOH → Sodium 3-oxooctadecanoate + Methanol Sodium 3-oxooctadecanoate + HCl → this compound + NaCl

Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of Methyl 3-Oxooctadecanoate (Adapted from[7])

  • Under an inert atmosphere (e.g., Argon), add monomethyl monopotassium malonate (0.21 mol) to a flask containing acetonitrile (300 mL).

  • Cool the stirred mixture to 10-15°C.

  • Add dry triethylamine (0.32 mol) followed by anhydrous magnesium chloride (0.25 mol).

  • Continue stirring at 20-25°C for 2.5 hours.

  • Cool the resulting slurry to 0°C.

  • Add hexadecanoyl chloride (0.1 mol) dropwise over 25 minutes, followed by an additional small amount of triethylamine.

  • Allow the mixture to stir overnight at 20-25°C.

  • Concentrate the reaction mixture in vacuo to remove the acetonitrile.

  • Suspend the residue in toluene and re-concentrate.

  • Add fresh toluene and cool to 10-15°C.

  • Cautiously add aqueous HCl (e.g., 13%) while maintaining the temperature below 25°C.

  • Separate the aqueous layer and wash the organic layer with aqueous HCl and then with water.

  • Concentrate the organic layer in vacuo to obtain the crude methyl 3-oxooctadecanoate, which can be purified by distillation or recrystallization.

Step 2: Saponification to this compound (General Procedure)

  • Dissolve the crude methyl 3-oxooctadecanoate in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

  • Stir the mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with cold hydrochloric acid (e.g., 4 M HCl).

  • The this compound will precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_ester_synthesis Step 1: Methyl Ester Synthesis cluster_hydrolysis Step 2: Saponification Reactants Mix Reactants (Malonate derivative, MgCl2, Et3N, Acetonitrile) Acyl_Chloride Add Hexadecanoyl Chloride Reactants->Acyl_Chloride Reaction_Stir Stir Overnight Acyl_Chloride->Reaction_Stir Workup_Ester Workup & Purification Reaction_Stir->Workup_Ester Methyl_Ester Methyl 3-Oxooctadecanoate Workup_Ester->Methyl_Ester Saponification Base Hydrolysis (NaOH, Methanol/Water) Methyl_Ester->Saponification Acidification Acidification (HCl) Saponification->Acidification Extraction_Purification Extraction & Purification Acidification->Extraction_Purification Final_Product This compound Extraction_Purification->Final_Product

References

The Role of 3-Oxooctadecanoic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Oxooctadecanoic acid, a long-chain beta-keto fatty acid, is a pivotal intermediate in the metabolism of stearic acid (C18:0). Primarily existing in its coenzyme A (CoA) thioester form, 3-oxooctadecanoyl-CoA, it occupies a central position in two fundamental metabolic pathways: fatty acid β-oxidation for energy production and fatty acid biosynthesis for the elongation of fatty acid chains. This technical guide provides an in-depth analysis of the metabolic roles of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visual representations of the associated metabolic and signaling pathways. Understanding the kinetics and regulation of the enzymes that produce and consume this metabolite is crucial for research into metabolic disorders, including fatty acid oxidation disorders, and for the development of novel therapeutics targeting lipid metabolism.

Introduction

This compound is a transient but essential molecule in the catabolism and anabolism of the saturated fatty acid, stearic acid. As a β-keto acid, its chemical structure features a ketone group at the beta-carbon (C-3) position relative to the carboxyl group. In biological systems, it is predominantly found as 3-oxooctadecanoyl-CoA, a high-energy thioester that is readily metabolized.[1][2] Its central role stems from its position as a key intermediate in the final steps of each cycle of β-oxidation and the initial steps of the final cycle of fatty acid elongation.

This guide will explore the dual roles of this compound, detailing its involvement in both the breakdown and synthesis of C18 fatty acids. We will present available quantitative data on the enzymatic reactions it participates in, provide a comprehensive experimental protocol for its quantification, and illustrate the metabolic and potential signaling pathways in which it is involved.

Metabolic Pathways Involving 3-Oxooctadecanoyl-CoA

3-Oxooctadecanoyl-CoA is a metabolite in both fatty acid β-oxidation and fatty acid synthesis.

Role in Fatty Acid β-Oxidation

In eukaryotes, the β-oxidation of long-chain fatty acids like stearic acid occurs primarily within the mitochondria and, to some extent, in peroxisomes.[3][4] This catabolic process systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production.[4] 3-Oxooctadecanoyl-CoA is the final intermediate in the β-oxidation cycle of stearoyl-CoA before it is cleaved into acetyl-CoA and palmitoyl-CoA (C16:0-CoA).

The formation and cleavage of 3-oxooctadecanoyl-CoA in the mitochondrial β-oxidation spiral involves the following key enzymatic steps:

  • Dehydrogenation of Stearoyl-CoA: The cycle begins with the oxidation of stearoyl-CoA by acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons.

  • Hydration: The resulting trans-Δ²-enoyl-CoA is hydrated by enoyl-CoA hydratase to form L-3-hydroxyoctadecanoyl-CoA.[5]

  • Dehydrogenation to 3-Oxooctadecanoyl-CoA: L-3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the hydroxyl group to a ketone, yielding 3-oxooctadecanoyl-CoA and NADH.[4]

  • Thiolytic Cleavage: Finally, β-ketoacyl-CoA thiolase mediates the cleavage of 3-oxooctadecanoyl-CoA by another molecule of Coenzyme A, producing acetyl-CoA and palmitoyl-CoA.[3] The palmitoyl-CoA then enters the next cycle of β-oxidation.

Beta_Oxidation_of_Stearoyl_CoA Stearoyl_CoA Stearoyl-CoA (C18:0) trans_Enoyl_CoA trans-Δ²-Octadecenoyl-CoA Stearoyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase FAD -> FADH₂ L_3_Hydroxyacyl_CoA L-3-Hydroxyoctadecanoyl-CoA trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase + H₂O Ketoacyl_CoA 3-Oxooctadecanoyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase NAD⁺ -> NADH + H⁺ Ketoacyl_CoA->i1 β-Ketoacyl-CoA Thiolase + CoA-SH Palmitoyl_CoA Palmitoyl-CoA (C16:0) Acetyl_CoA Acetyl-CoA i1->Palmitoyl_CoA i1->Acetyl_CoA

Figure 1. Formation and cleavage of 3-Oxooctadecanoyl-CoA in the β-oxidation of Stearoyl-CoA.

Role in Fatty Acid Biosynthesis

In bacteria and plants, fatty acid synthesis occurs via a dissociated (Type II) system. In this system, 3-oxooctadecanoyl-ACP (acyl carrier protein) is an intermediate in the elongation of a C16 fatty acid to a C18 fatty acid. The process is catalyzed by β-ketoacyl-ACP synthase II, which condenses hexadecenoyl-ACP with malonyl-ACP. Subsequent reduction, dehydration, and another reduction step yield stearoyl-ACP.

Quantitative Data on Enzyme Activity

Direct kinetic data for the enzymes of β-oxidation with C18 substrates are not extensively reported in a comparative format. However, studies on the substrate specificity of these enzymes provide valuable insights. The enzymes generally exhibit broad specificity for fatty acyl-CoAs of different chain lengths.

EnzymeSubstrate(s)Organism/TissueObservationReference(s)
Acyl-CoA Dehydrogenase (VLCAD)Long-chain acyl-CoAs (C14-C20)HumanExhibits optimal activity with palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0).[6]
Enoyl-CoA Hydratasetrans-2-enoyl-CoAs (C4 to at least C16)Rat LiverThe rate of reaction decreases with increasing chain length.[5]
β-Ketoacyl-CoA Thiolase3-ketoacyl-CoAsArabidopsis thalianaA peroxisomal thiolase (KAT2) is essential for the breakdown of storage triacylglycerol.[7]
Overall β-Oxidation RateStearoyl-CoA, Oleoyl-CoARat Heart MitochondriaStearoyl-CoA was oxidized at a rate equal to that of oleoyl-CoA.[8]

Experimental Protocols

The quantification of 3-oxooctadecanoyl-CoA in biological samples is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Quantification of 3-Oxooctadecanoyl-CoA by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[9][10]

Objective: To quantify the concentration of 3-oxooctadecanoyl-CoA in cell or tissue extracts.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another odd-chain acyl-CoA

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate (NH₄OAc)

  • Triethylamine (TEA)

  • Formic acid

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Extraction:

    • Homogenize tissue or lyse cells in a cold extraction solution (e.g., ACN:IPA 3:1 v/v).

    • Spike the sample with a known amount of the internal standard (e.g., C17:0-CoA).

    • Vortex vigorously and centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant.

  • Sample Cleanup (Optional):

    • For complex matrices, pass the supernatant through an SPE cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., MeOH with a small percentage of formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM NH₄OAc in water with 0.1% TEA.

    • Mobile Phase B: 10 mM NH₄OAc in ACN/water (95:5) with 0.1% TEA.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 10-15 minutes) to elute long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for 3-oxooctadecanoyl-CoA (m/z 1048.4).

    • Product Ion (Q3): A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507 Da), leading to a product ion of m/z 541.4. Another characteristic product ion is at m/z 428.[11][12]

    • MRM Transitions:

      • 3-Oxooctadecanoyl-CoA: 1048.4 -> 541.4

      • C17:0-CoA (IS): 1020.4 -> 513.4

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Quantification:

    • Generate a standard curve using a synthetic standard of 3-oxooctadecanoyl-CoA of known concentrations.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of 3-oxooctadecanoyl-CoA in the sample by interpolating from the standard curve.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Cell/Tissue Sample Extraction Extraction with Organic Solvent + IS Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LC HPLC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Standard Curve) MS->Quant

Figure 2. Experimental workflow for the quantification of 3-Oxooctadecanoyl-CoA.

Signaling Pathways

While this compound itself is not a well-characterized signaling molecule, its precursor, stearic acid, and other fatty acids are known to influence cellular signaling pathways, often in the context of metabolic stress and inflammation.

Inferred Signaling Role via PPARα

Long-chain fatty acids and their metabolites are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα in the liver and heart.[13] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake and β-oxidation. It is plausible that an accumulation of 3-oxooctadecanoyl-CoA, as a consequence of high fatty acid influx, could contribute to the pool of acyl-CoAs that activate PPARα, thereby creating a feed-forward loop to enhance fatty acid catabolism.

Potential Pro-inflammatory Signaling

Studies have shown that stearic acid can induce inflammatory responses in macrophages, leading to endoplasmic reticulum (ER) stress and apoptosis.[14][15] This signaling is thought to be independent of Toll-like receptor 4 (TLR4) but may involve other stress-activated pathways. An accumulation of stearic acid and its metabolites, including 3-oxooctadecanoyl-CoA, under conditions of lipid overload could potentially trigger these pro-inflammatory pathways.

Signaling_Pathway cluster_stimulus Stimulus cluster_metabolism Metabolism cluster_signaling Signaling Cascades cluster_response Cellular Response Stearic_Acid High Levels of Stearic Acid Acyl_CoA_Pool Increased Intracellular Acyl-CoA Pool (including 3-Oxooctadecanoyl-CoA) Stearic_Acid->Acyl_CoA_Pool PPARa PPARα Activation Acyl_CoA_Pool->PPARa ER_Stress ER Stress Acyl_CoA_Pool->ER_Stress Inflammation Inflammatory Signaling (e.g., JNK, NF-κB) Acyl_CoA_Pool->Inflammation Gene_Expression Upregulation of β-Oxidation Genes PPARa->Gene_Expression Apoptosis Apoptosis ER_Stress->Apoptosis Cytokine_Production Pro-inflammatory Cytokine Production Inflammation->Cytokine_Production

Figure 3. A putative signaling pathway initiated by high levels of stearic acid.

Conclusion

This compound, in the form of its CoA ester, is a critical, albeit transient, intermediate in the metabolism of stearic acid. Its position at the crossroads of fatty acid β-oxidation and biosynthesis underscores its importance in cellular lipid homeostasis. While direct quantitative data and specific signaling roles are still areas of active investigation, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals. Further research into the specific kinetics of the enzymes that metabolize 3-oxooctadecanoyl-CoA and its potential role in cellular signaling will undoubtedly provide deeper insights into the regulation of fatty acid metabolism and its dysregulation in disease.

References

A Technical Guide to the Enzymatic Synthesis of 3-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways and methodologies for the synthesis of 3-oxooctadecanoic acid, a β-keto acid that serves as a key intermediate in fatty acid metabolism. This document synthesizes information from the fields of biochemistry and biocatalysis to present a framework for the production and analysis of this long-chain keto acid.

Introduction to this compound

This compound, also known as 3-oxostearic acid or β-ketostearic acid, is an 18-carbon saturated fatty acid with a ketone group at the C-3 position.[1] In biological systems, it is primarily an intermediate in the type II fatty acid synthesis (FAS-II) pathway, which is prevalent in bacteria and plants.[2] The enzymatic synthesis of this compound offers a highly selective and environmentally friendly alternative to traditional chemical synthesis methods. Its role in metabolic pathways makes it and the enzymes responsible for its synthesis potential targets for novel therapeutic agents.[3]

Enzymatic Pathways for this compound Synthesis

The primary route for the enzymatic synthesis of this compound is through the fatty acid synthesis (FAS) pathway. The key reaction is a Claisen condensation that elongates a fatty acid chain by two carbons.

The Fatty Acid Synthase (FAS) System

The FAS-II system is a multi-enzyme complex that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. The core reaction for chain elongation involves the condensation of an acyl-acyl carrier protein (acyl-ACP) with malonyl-ACP, a reaction catalyzed by β-ketoacyl-ACP synthase (KAS).[3][4]

The synthesis of the 18-carbon 3-oxoacyl-ACP, the direct precursor to this compound, is the final condensation step in the synthesis of stearic acid. This reaction is catalyzed by β-ketoacyl-ACP synthase II (KAS II), also known as FabF.[5][6] KAS II catalyzes the condensation of a 16-carbon acyl-ACP (hexadecanoyl-ACP or palmitoyl-ACP) with malonyl-ACP.[7]

The reaction proceeds as follows:

Hexadecanoyl-ACP + Malonyl-ACP → 3-Oxooctadecanoyl-ACP + ACP + CO₂

Following this condensation, the 3-oxoacyl-ACP can be further processed by the FAS pathway to produce stearoyl-ACP or the acyl group can be cleaved from the ACP by an acyl-ACP hydrolase to yield free this compound.[2]

Key Enzymes and Quantitative Data

Table 1: Kinetic Parameters of Human Mitochondrial 3-oxoacyl-[acyl-carrier-protein] Synthase for Various Acyl-ACP Substrates

Substrate (Acyl-ACP)K_m (μM)V_max (nmol/min/mg)
Butanoyl-ACP (C4)3.9129
Hexanoyl-ACP (C6)1.9241
Octanoyl-ACP (C8)10.9271
Decanoyl-ACP (C10)1.8364
Dodecanoyl-ACP (C12)9.51045
Tetradecanoyl-ACP (C14)50.8115
(Data sourced from UniProt entry for human OXSM, a mitochondrial 3-oxoacyl-[acyl-carrier-protein] synthase.[2] Note that these values are for a human mitochondrial enzyme and not the bacterial FabF, but they illustrate the chain-length dependence of the enzyme's activity.)

The data suggests that the enzyme has a preference for medium-chain length substrates, with the highest catalytic efficiency observed for C10 and C12 acyl-ACPs. The activity decreases significantly with a C14 substrate. This trend suggests that the catalytic efficiency for a C16 substrate may be even lower, which could present a challenge in developing an efficient biocatalytic process.

Experimental Protocols

The following protocols are adapted from established methods for the purification of FAS enzymes and for conducting in vitro fatty acid synthesis assays.

Purification of β-Ketoacyl-ACP Synthase (KAS)

This protocol is a general method for the purification of His-tagged KAS enzymes expressed in E. coli.

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the gene for the desired KAS enzyme with an N-terminal His-tag. Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

  • Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Concentration and Storage: Concentrate the purified protein and store at -80°C.

In Vitro Enzymatic Synthesis of 3-Oxooctadecanoyl-ACP

This protocol describes a reconstituted in vitro system for the synthesis of the target molecule.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0):

    • Purified β-ketoacyl-ACP synthase II (FabF) (e.g., 1-5 µM)

    • Purified holo-Acyl Carrier Protein (ACP)

    • Purified Malonyl-CoA:ACP transacylase (FabD)

    • Hexadecanoyl-CoA (or hexadecanoyl-ACP if pre-synthesized)

    • Malonyl-CoA

    • NADPH and NADH (if subsequent reduction steps are to be studied)

  • Initiation of Acyl-ACP Synthesis: If starting from hexadecanoyl-CoA, an acyl-CoA:ACP transacylase will be required to generate hexadecanoyl-ACP.

  • Condensation Reaction: Initiate the condensation reaction by adding the KAS enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching and Analysis: Terminate the reaction by adding a quenching solution (e.g., an acidic solution or a solvent for extraction). The product, 3-oxooctadecanoyl-ACP, can be analyzed by methods such as HPLC, mass spectrometry, or by releasing the fatty acid from the ACP for GC-MS analysis.

Visualizations

Signaling Pathways and Workflows

Enzymatic_Synthesis_of_3_Oxooctadecanoic_Acid cluster_synthesis Fatty Acid Synthesis (FAS-II) Hexadecanoyl_ACP Hexadecanoyl-ACP (C16) KAS_II β-Ketoacyl-ACP Synthase II (FabF) Hexadecanoyl_ACP->KAS_II Malonyl_ACP Malonyl-ACP Malonyl_ACP->KAS_II Product 3-Oxooctadecanoyl-ACP (C18) KAS_II->Product Condensation ACP_Hydrolase Acyl-ACP Hydrolase Product->ACP_Hydrolase Free_Acid This compound ACP_Hydrolase->Free_Acid Hydrolysis Experimental_Workflow Start Recombinant E. coli with KAS II (FabF) gene Expression Protein Expression and Induction (IPTG) Start->Expression Purification Cell Lysis & Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Enzyme Purified KAS II (FabF) Purification->Enzyme Reaction In Vitro Synthesis Reaction (Substrates + Enzyme) Enzyme->Reaction Analysis Product Analysis (LC-MS/MS, GC-MS) Reaction->Analysis Result Quantitative Data (Yield, Kinetics) Analysis->Result

References

3-Oxooctadecanoic acid in different species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-Oxooctadecanoic Acid in Different Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 3-ketostearic acid, is a long-chain beta-keto fatty acid that serves as a key metabolic intermediate in the biosynthesis and degradation of fatty acids across a wide range of species. While its existence is implied in fundamental metabolic pathways, specific quantitative data and a deep understanding of its potential signaling roles remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on this compound, summarizing its metabolic context in bacteria, fungi, plants, and mammals. It details established experimental protocols for the analysis of 3-oxo fatty acids and discusses its potential as a target for drug development. This document aims to be a foundational resource for researchers interested in the nuanced roles of fatty acid intermediates in cellular physiology and pathology.

Introduction

This compound is an 18-carbon saturated fatty acid with a ketone group at the beta-position (C-3). It is primarily found intracellularly as a transient intermediate, either esterified to an acyl carrier protein (ACP) during biosynthesis or to coenzyme A (CoA) during β-oxidation. Its chemical structure is foundational to its role in the cyclical addition or removal of two-carbon units in fatty acid metabolism. Understanding the flux and concentration of this intermediate is critical for a complete picture of cellular lipid homeostasis and its dysregulation in disease.

Biosynthesis and Metabolism of this compound in Different Species

The metabolic pathways involving this compound are central to life and are broadly conserved, with specific variations between different biological kingdoms.

Bacteria

In bacteria, fatty acid synthesis occurs via the Type II Fatty Acid Synthesis (FASII) system, which involves a series of discrete, soluble enzymes. 3-Oxooctadecanoyl-ACP is a key intermediate in the elongation cycle. The cycle begins with the condensation of a C16 acyl-ACP (palmitoyl-ACP) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (FabF). The resulting 3-oxooctadecanoyl-ACP is then sequentially reduced, dehydrated, and reduced again to form stearoyl-ACP.

bacterial_fasII_pathway Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Three_Oxooctadecanoyl_ACP 3-Oxooctadecanoyl-ACP Malonyl_ACP->Three_Oxooctadecanoyl_ACP Hexadecanoyl_ACP Hexadecanoyl-ACP (C16:0-ACP) Hexadecanoyl_ACP->Three_Oxooctadecanoyl_ACP FabF (KASII) Three_Hydroxyoctadecanoyl_ACP 3-Hydroxyoctadecanoyl-ACP Three_Oxooctadecanoyl_ACP->Three_Hydroxyoctadecanoyl_ACP FabG (KR) Trans2_Octadecenoyl_ACP trans-2-Octadecenoyl-ACP Three_Hydroxyoctadecanoyl_ACP->Trans2_Octadecenoyl_ACP FabZ (DH) Octadecanoyl_ACP Octadecanoyl-ACP (C18:0-ACP) Trans2_Octadecenoyl_ACP->Octadecanoyl_ACP FabI (ER)

Figure 1: Bacterial Type II Fatty Acid Synthesis (FASII) elongation cycle showing the formation of 3-oxooctadecanoyl-ACP.

Fungi

Fungi utilize a Type I Fatty Acid Synthase (FAS), a large multifunctional enzyme complex, for de novo fatty acid synthesis. However, for fatty acid degradation via β-oxidation, which primarily occurs in peroxisomes, 3-oxooctadecanoyl-CoA is a key intermediate. Stearoyl-CoA is oxidized to introduce a double bond, hydrated, and then oxidized to form 3-oxooctadecanoyl-CoA. A thiolase then cleaves this intermediate into acetyl-CoA and hexadecanoyl-CoA.

fungal_beta_oxidation Octadecanoyl_CoA Octadecanoyl-CoA (C18:0-CoA) Trans2_Octadecenoyl_CoA trans-2-Octadecenoyl-CoA Octadecanoyl_CoA->Trans2_Octadecenoyl_CoA Acyl-CoA Oxidase Three_Hydroxyoctadecanoyl_CoA 3-Hydroxyoctadecanoyl-CoA Trans2_Octadecenoyl_CoA->Three_Hydroxyoctadecanoyl_CoA Enoyl-CoA Hydratase Three_Oxooctadecanoyl_CoA 3-Oxooctadecanoyl-CoA Three_Hydroxyoctadecanoyl_CoA->Three_Oxooctadecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexadecanoyl_CoA Hexadecanoyl-CoA (C16:0-CoA) Three_Oxooctadecanoyl_CoA->Hexadecanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Three_Oxooctadecanoyl_CoA->Acetyl_CoA Thiolase

Figure 2: Fungal peroxisomal β-oxidation of stearoyl-CoA, highlighting the intermediate 3-oxooctadecanoyl-CoA.

Plants

In plants, de novo fatty acid synthesis up to C16 and C18 chains occurs in the plastids via a Type II FAS system, similar to bacteria. Therefore, 3-oxooctadecanoyl-ACP is an intermediate in the final elongation step to stearoyl-ACP. Further elongation to very-long-chain fatty acids (VLCFAs) occurs in the endoplasmic reticulum via a different set of enzymes, where 3-ketoacyl-CoA intermediates are also formed.

plant_fas_elongation cluster_plastid Plastid (FASII) cluster_er Endoplasmic Reticulum (Elongation) Hexadecanoyl_ACP Hexadecanoyl-ACP Three_Oxooctadecanoyl_ACP 3-Oxooctadecanoyl-ACP Hexadecanoyl_ACP->Three_Oxooctadecanoyl_ACP Octadecanoyl_ACP Octadecanoyl-ACP Three_Oxooctadecanoyl_ACP->Octadecanoyl_ACP Octadecanoyl_CoA Octadecanoyl-CoA Octadecanoyl_ACP->Octadecanoyl_CoA Acyl-ACP Thioesterase Three_Ketoacyl_CoA 3-Ketoacyl-CoA (e.g., 3-Oxoeicosanoyl-CoA) Octadecanoyl_CoA->Three_Ketoacyl_CoA Eicosanoyl_CoA Eicosanoyl-CoA (C20:0-CoA) Three_Ketoacyl_CoA->Eicosanoyl_CoA

Figure 3: Fatty acid synthesis and elongation in plants, showing 3-oxoacyl intermediates in both plastids and the ER.

Mammals

In mammals, fatty acid synthesis is catalyzed by a Type I FAS. The degradation of stearic acid (octadecanoic acid) occurs through β-oxidation within the mitochondria. This process is a spiral of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbons. 3-Oxooctadecanoyl-CoA is a direct precursor to the thiolytic cleavage that releases acetyl-CoA and hexadecanoyl-CoA.

mammalian_beta_oxidation Stearoyl_CoA Stearoyl-CoA (C18:0-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Stearoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA (3-Oxooctadecanoyl-CoA) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Palmitoyl_CoA Palmitoyl-CoA (C16:0-CoA) Ketoacyl_CoA->Palmitoyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase

Figure 4: Mitochondrial β-oxidation of stearoyl-CoA in mammals.

Marine Organisms

Marine organisms are known for their diverse and often unique fatty acid profiles, including polyunsaturated fatty acids (PUFAs) and various modified fatty acids.[1] While specific studies on this compound in these organisms are scarce, its role as a fundamental intermediate in fatty acid metabolism makes its presence highly probable in the metabolic networks of marine bacteria, algae, sponges, and fish.

Quantitative Data

Despite the central role of this compound in fatty acid metabolism, there is a significant lack of published quantitative data for its endogenous concentrations in various species. Metabolomics and lipidomics studies often focus on the more stable and abundant end-products of fatty acid metabolism.

Table 1: Reported Concentrations of this compound

SpeciesTissue/Cell TypeConcentrationExperimental ContextReference
AllNot ReportedData not available in reviewed literature--

To provide a general context for the expected low abundance of this transient intermediate, the table below presents concentrations of the more stable and abundant stearic acid (C18:0) in a few model organisms.

Table 2: Representative Concentrations of Stearic Acid (C18:0) in Different Species

SpeciesTissue/Cell TypeConcentrationExperimental ContextReference
Pseudomonas aeruginosaWhole cellsVariable (upregulated in ciprofloxacin resistance)Metabolomics of antibiotic resistance[2]
Saccharomyces cerevisiaeWhole cells~1-5% of total fatty acidsLipidomic profiling[3]
Arabidopsis thalianaLeaves~2-5% of total fatty acidsLipidomic analysis of environmental stress[4]
Homo sapiensPlasma200-400 µMClinical metabolomics[5]

Experimental Protocols

The quantification of this compound is challenging due to its low abundance and the reactivity of the β-keto group. Derivatization is typically required for robust analysis by gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the analysis of its CoA ester.

Quantification of 3-Oxo Fatty Acids by GC-MS

This protocol is adapted for the analysis of 3-oxo fatty acids from biological samples.[2][6]

1. Lipid Extraction (Folch Method)

  • Homogenize tissue or cell pellets in a 2:1 (v/v) mixture of chloroform:methanol.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

2. Derivatization

  • Methoximation: To the dried lipid extract, add a solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes to protect the keto group.

  • Esterification: Add a methylating agent such as BF3-methanol (14%) and incubate at 60°C for 30 minutes to convert the carboxylic acid to a fatty acid methyl ester (FAME).

  • Extract the derivatized fatty acids with hexane.

3. GC-MS Analysis

  • Column: Use a mid-polar capillary column (e.g., DB-5ms).

  • Injection: Splitless injection.

  • Oven Program: Start at a low temperature (e.g., 100°C) and ramp to a high temperature (e.g., 300°C) to elute the derivatized fatty acid.

  • Mass Spectrometry: Use electron ionization (EI) and scan for characteristic ions of the derivatized this compound. For quantification, use selected ion monitoring (SIM) with a stable isotope-labeled internal standard.

gcms_workflow Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (Folch) Sample->Extraction Derivatization Two-Step Derivatization 1. Methoximation 2. Esterification Extraction->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Figure 5: General workflow for the quantification of 3-oxo fatty acids by GC-MS.

Quantification of Long-Chain Fatty Acyl-CoAs by LC-MS/MS

This protocol is suitable for the analysis of 3-oxooctadecanoyl-CoA.[7]

1. Extraction

  • Homogenize tissue or cell pellets in an acidic buffer to precipitate proteins and preserve acyl-CoAs.

  • Perform solid-phase extraction (SPE) to isolate the acyl-CoA fraction.

2. LC-MS/MS Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 3-oxooctadecanoyl-CoA and a suitable internal standard.

lcms_workflow Sample Biological Sample Extraction Acyl-CoA Extraction (SPE) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 6: Workflow for the analysis of long-chain fatty acyl-CoAs by LC-MS/MS.

Potential Signaling Roles

While direct evidence for the signaling roles of this compound is limited, the known functions of other fatty acids and ketone bodies provide a framework for hypothesizing its potential activities.

Long-chain fatty acids and their derivatives can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[5][8][9] It is plausible that this compound or its CoA ester could modulate the activity of these or other nuclear receptors, thereby influencing gene expression related to fatty acid oxidation and synthesis.

Furthermore, as a β-keto acid, it shares structural similarities with ketone bodies, which are known to have signaling functions, including the inhibition of histone deacetylases (HDACs).[10] Future research is needed to investigate whether this compound can exert similar epigenetic modifications.

signaling_pathway Three_Oxo This compound Nuclear_Receptor Nuclear Receptor (e.g., PPARα) Three_Oxo->Nuclear_Receptor Ligand Binding? HDAC Histone Deacetylase (HDAC) Three_Oxo->HDAC Inhibition? Gene_Expression Target Gene Expression (Lipid Metabolism) Nuclear_Receptor->Gene_Expression Activation Chromatin Chromatin Remodeling HDAC->Chromatin Deacetylation

Figure 7: Hypothetical signaling roles of this compound.

Role in Drug Development

The bacterial FASII pathway is a validated target for the development of novel antibiotics due to its essentiality for bacterial survival and its structural difference from the mammalian Type I FAS. The enzymes responsible for the synthesis and reduction of 3-oxoacyl-ACPs, such as FabF and FabG, are attractive targets for inhibition. High-throughput screening assays can be developed to identify small molecules that inhibit these enzymes, thereby disrupting fatty acid synthesis and leading to bacterial cell death. The development of such inhibitors could provide new therapeutic options for combating antibiotic-resistant bacteria.

Conclusion

This compound is a ubiquitous yet understudied intermediate in fatty acid metabolism. While its role in the core metabolic pathways of diverse species is well-established in principle, a significant gap exists in our knowledge of its cellular concentrations, regulatory functions, and potential as a signaling molecule. The experimental protocols outlined in this guide provide a starting point for researchers to begin to fill these knowledge gaps. Future studies focusing on quantitative metabolomics and functional assays are crucial to unravel the full biological significance of this and other metabolic intermediates. Such research will not only enhance our fundamental understanding of cellular metabolism but may also open new avenues for therapeutic intervention in a variety of diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Oxostearate

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-oxostearate (also known as 3-oxooctadecanoic acid). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and its role in key metabolic pathways. This document is intended to serve as a foundational resource for professionals in research, science, and drug development.

Core Physical and Chemical Properties

3-Oxostearate is a long-chain, 3-oxo fatty acid derived from stearic acid.[1] Its structure features a ketone group at the beta-position (C-3) of the octadecanoic acid backbone. This β-keto functionality significantly influences its chemical reactivity and biological role.

Quantitative Data Summary

The physical and chemical properties of 3-oxostearate and its common ethyl ester are summarized below. Data for the free acid is limited, with some values predicted based on the properties of structurally similar molecules.

Property3-Oxostearate (Free Acid)Ethyl 3-OxostearateRationale / Reference
Molecular Formula C₁₈H₃₄O₃C₂₀H₃₈O₃[2][3][4]
Molecular Weight 298.5 g/mol 326.51 g/mol [2][3][4]
CAS Number 16694-29-462625-23-4[1][3][4]
Appearance Waxy Solid (Predicted)Liquid[4][5]
Melting Point > 70 °C (Predicted for similar)< 15 °C[4][5]
Boiling Point High, with decomposition (Predicted)356.1 °C @ 760 mmHg[5][6]
pKa 3.52 ± 0.32 (Predicted)Not Applicable[1]
Solubility

3-Oxostearate is a largely nonpolar molecule due to its long hydrocarbon chain, resulting in poor solubility in water but good solubility in organic solvents.

SolventSolubility of 3-OxostearateReference
DMF 30 mg/mL[1][2][3]
DMSO 10 mg/mL[1][2][3]
Ethanol 20 mg/mL[1][2][3]
Water Insoluble (Predicted)[5]

Experimental Protocols

Accurate synthesis and analysis are critical for studying 3-oxostearate. The following sections detail established methodologies.

Synthesis of Methyl 3-Oxooctadecanoate

A common method for synthesizing β-keto esters is via the acylation of a malonic ester followed by decarboxylation. The following protocol is adapted from a general procedure for preparing 3-oxo-fatty acid methyl esters.[7]

Materials:

  • Monomethyl potassium malonate

  • Triethylamine (Et₃N), dry

  • Magnesium chloride (MgCl₂), anhydrous

  • Acetonitrile (MeCN), dry

  • n-Hexadecanoyl chloride (Palmitoyl chloride)

  • Toluene

  • Hydrochloric acid (HCl), 13% aqueous solution

Procedure:

  • Under an inert argon atmosphere, suspend monomethyl potassium malonate in dry acetonitrile in a reaction flask.

  • Cool the stirred mixture to 10-15 °C.

  • Add dry triethylamine, followed by anhydrous magnesium chloride.

  • Continue stirring at 20-25 °C for approximately 2.5 hours.

  • Re-cool the resulting slurry to 0 °C.

  • Add n-hexadecanoyl chloride dropwise over 25 minutes, followed by an additional small volume of triethylamine.

  • Allow the reaction mixture to stir overnight at 20-25 °C.

  • Concentrate the mixture in a vacuum to remove the acetonitrile.

  • Suspend the residue in toluene and re-concentrate under vacuum.

  • Add fresh toluene and cool the mixture to 10-15 °C.

  • Cautiously add 13% aqueous HCl, ensuring the temperature remains below 25 °C.

  • Separate the aqueous layer. Wash the organic layer twice with 13% aq. HCl and once with water.

  • Concentrate the organic solution under vacuum to yield the crude product, methyl 3-oxooctadecanoate.

  • Purify the crude product by distillation or recrystallization.[7]

  • Verify purity using HPLC/MS.[7]

G cluster_activation Malonate Activation cluster_acylation Acylation cluster_workup Workup & Purification malonate Monomethyl potassium malonate me_mg_complex Magnesium enolate complex malonate->me_mg_complex Et3N, MgCl2 in MeCN, 2.5h acylated_intermediate Acylated malonate intermediate me_mg_complex->acylated_intermediate Add dropwise at 0°C, stir overnight palmitoyl_chloride n-Hexadecanoyl chloride palmitoyl_chloride->acylated_intermediate acid_wash Acidic Workup (HCl) acylated_intermediate->acid_wash Toluene Extraction purification Purification (Distillation or Recrystallization) acid_wash->purification product Methyl 3-Oxooctadecanoate purification->product

Synthesis of Methyl 3-Oxooctadecanoate.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of 3-oxo fatty acids by GC-MS is challenging due to their polarity and thermal instability. A two-step derivatization process is required to enhance volatility and prevent decarboxylation upon heating.[8]

1. Lipid Extraction (Folch Method):

  • Homogenize the biological sample (e.g., tissue) in a 2:1 (v/v) mixture of chloroform and methanol.

  • Wash the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

2. Two-Step Derivatization:

  • Step A: Methoximation of the Keto Group:

    • Dissolve the dried lipid extract in pyridine.

    • Add methoxyamine hydrochloride (MeOx).

    • Heat the mixture (e.g., at 60 °C for 1 hour) to convert the 3-keto group to a methoxime derivative. This protects the keto group from enolization and degradation.[8]

  • Step B: Esterification of the Carboxylic Acid Group:

    • Following methoximation, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9]

    • Heat the mixture again to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

    • Alternatively, a solution of 14% boron trifluoride in methanol (BF₃-MeOH) can be used to form the fatty acid methyl ester (FAME).[8]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., HP-5MS) for separation.

  • Set appropriate temperature gradients for the oven, injector, and detector.

  • Acquire data in both full scan and selected ion monitoring (SIM) modes for identification and quantification.[9]

G cluster_derivatization Derivatization Details start Biological Sample extraction Lipid Extraction (Folch Method) start->extraction derivatization Two-Step Derivatization extraction->derivatization analysis GC-MS Analysis derivatization->analysis end Data Interpretation analysis->end methoximation 1. Methoximation (MeOx in Pyridine) esterification 2. Esterification (e.g., BSTFA)

Workflow for GC-MS Analysis of 3-Oxostearate.

Biological Role and Signaling Pathways

3-Oxostearate is a key metabolic intermediate in fatty acid metabolism, appearing in both synthesis and degradation pathways.[10]

Fatty Acid Biosynthesis

In bacteria and plants, 3-oxostearate (as its acyl-carrier-protein or ACP thioester) is an intermediate in the type II fatty acid synthesis pathway.[3] It is generated by the enzyme β-ketoacyl-ACP synthase II, which catalyzes the condensation of hexadecenoyl-ACP with malonyl-ACP.[2] Subsequent reduction, dehydration, and another reduction step extend the fatty acid chain.

Fatty Acid Catabolism (Beta-Oxidation)

The primary catabolic pathway for fatty acids is beta-oxidation, which occurs in the mitochondria.[11] This process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH, which are used to generate ATP.[10][12] A 3-oxoacyl-CoA intermediate is formed in the third step of each beta-oxidation cycle. For stearic acid, this would be 3-oxostearoyl-CoA.

The four core reactions of the beta-oxidation spiral are:

  • Oxidation: An acyl-CoA dehydrogenase introduces a double bond, producing FADH₂.

  • Hydration: An enoyl-CoA hydratase adds water across the double bond.

  • Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming the 3-oxoacyl-CoA intermediate and producing NADH.

  • Thiolysis: A thiolase cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

G acyl_coa Fatty Acyl-CoA (n carbons) enoyl_coa Trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD → FADH₂) hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+H₂O) ketoacyl_coa β-Ketoacyl-CoA (3-Oxoacyl-CoA) hydroxyacyl_coa->ketoacyl_coa Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) shorter_acyl_coa Fatty Acyl-CoA (n-2 carbons) ketoacyl_coa->shorter_acyl_coa Thiolase (+CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa shorter_acyl_coa->acyl_coa Re-enters Cycle

The Role of 3-Oxoacyl-CoA in Beta-Oxidation.

References

An In-depth Technical Guide to 3-Oxooctadecanoic Acid Derivatives in Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctadecanoic acid, a C18 long-chain keto-fatty acid, and its derivatives are emerging as molecules of significant interest within the scientific community. These compounds are integral intermediates in fatty acid metabolism across a wide range of organisms, from bacteria and plants to humans.[1][2] Beyond their metabolic roles, evidence suggests their participation in crucial biological processes such as cell signaling and host-pathogen interactions, positioning them as potential targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on naturally occurring this compound derivatives, with a focus on their sources, biological activities, and the methodologies employed for their study.

Naturally Occurring this compound Derivatives

While the parent compound, this compound, is a known metabolite, its derivatives are also found in various biological systems. The most well-documented derivative is 3-oxooctadecanoyl-CoA, a key intermediate in the fatty acid elongation and degradation pathways in prokaryotes and eukaryotes.

Table 1: Known Naturally Occurring this compound Derivatives
Derivative NameChemical StructureNatural Source(s)
3-Oxooctadecanoyl-CoAC₅₉H₉₈N₇O₁₈P₃SEscherichia coli, Homo sapiens

Biological Activities of 3-Oxo and Related Fatty Acid Derivatives

The biological activities of this compound and its close structural relatives are a growing area of research. While specific quantitative data for this compound itself is limited in publicly available literature, studies on similar 3-keto and 3-hydroxy fatty acids provide valuable insights into their potential antimicrobial and signaling properties.

Long-chain fatty acids and their oxygenated derivatives are known to possess antimicrobial activities. For instance, various 3-hydroxy fatty acids isolated from Lactobacillus plantarum have demonstrated antifungal properties with minimum inhibitory concentrations (MICs) in the range of 10 to 100 µg/mL against various molds and yeasts.[3] This suggests that 3-oxo fatty acids may exhibit similar bioactivities.

In plants, octadecanoid-derived compounds are central to defense signaling pathways, such as the jasmonate pathway, which is triggered in response to herbivory and pathogen attack.[1][4][5] These pathways involve a cascade of enzymatic reactions that convert fatty acids into potent signaling molecules that regulate the expression of defense-related genes.

Table 2: Antifungal Activity of 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14
CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
3-(R)-hydroxydecanoic acidAspergillus fumigatus10-100
3-(R)-hydroxydecanoic acidPenicillium roqueforti10-100
3-(R)-hydroxydecanoic acidCandida albicans10-100
3-hydroxydodecanoic acidAspergillus fumigatus10-100
3-hydroxydodecanoic acidPenicillium roqueforti10-100
3-hydroxydodecanoic acidCandida albicans10-100
3-hydroxytetradecanoic acidAspergillus fumigatus10-100
3-hydroxytetradecanoic acidPenicillium roqueforti10-100
3-hydroxytetradecanoic acidCandida albicans10-100

Data extracted from Sjögren et al. (2003). The original study reports a range, and specific values for each organism were not individually detailed in the abstract.[3]

Signaling Pathways

The octadecanoid pathway in plants serves as a well-established model for fatty acid-derived signaling. This pathway is initiated by the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps into the plant hormone jasmonic acid and its derivatives. These molecules act as potent signaling compounds, regulating a wide array of physiological processes, including defense against pathogens and insects.[6] While this compound is not a direct intermediate in the canonical jasmonate pathway, its structural similarity to other signaling oxylipins suggests it could play a role in related or as-yet-undiscovered signaling cascades.

Octadecanoid_Signaling_Pathway cluster_cytosol Cytosol / Peroxisome cluster_nucleus Nucleus Membrane_Lipids Membrane Lipids (with α-Linolenic Acid) alpha_Linolenic_Acid α-Linolenic Acid (18:3) Membrane_Lipids->alpha_Linolenic_Acid Release 13_HPOT 13(S)-HPOT alpha_Linolenic_Acid->13_HPOT LOX OPDA 12-oxo-PDA 13_HPOT->OPDA AOS/AOC JA_Precursors Jasmonic Acid Precursors OPDA->JA_Precursors OPR3 (Reduction) Jasmonic_Acid Jasmonic Acid JA_Precursors->Jasmonic_Acid β-oxidation Gene_Expression Defense Gene Expression Jasmonic_Acid->Gene_Expression Signal Transduction Stress_Signal Wounding or Pathogen Attack Stress_Signal->Membrane_Lipids GCMS_Workflow Sample Biological Sample Extraction Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Sample->Extraction Derivatization Methoximation (Methoxyamine HCl in Pyridine) Extraction->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

References

Methodological & Application

Quantification of 3-Oxooctadecanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-Oxooctadecanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a beta-keto fatty acid, is an intermediate in fatty acid metabolism.[1] Accurate measurement of its levels is crucial for studying metabolic pathways and their association with various physiological and pathological states.

The method described herein utilizes a simple protein precipitation and liquid-liquid extraction procedure for sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. The method is designed to be robust and suitable for high-throughput analysis in a research setting.

Introduction

This compound, also known as 3-ketostearic acid, is a long-chain fatty acid that plays a role as an intermediate in fatty acid biosynthesis and metabolism.[1][2] As with other keto acids, its quantification in biological matrices is essential for understanding metabolic disorders and for the discovery of potential biomarkers.[3] LC-MS/MS offers superior sensitivity and selectivity for the analysis of such endogenous molecules compared to other analytical techniques.[4]

This application note provides a comprehensive workflow, from sample preparation to data analysis, for the quantification of this compound. The provided experimental conditions and protocols are intended to serve as a starting point for researchers and can be further optimized for specific instrumentation and laboratory conditions.

Experimental Protocols

Sample Preparation

A protein precipitation followed by liquid-liquid extraction is employed to isolate this compound from the plasma matrix.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Internal Standard (IS) working solution (e.g., 3-Oxooctadecanoic-d3 acid, 1 µg/mL in methanol)

  • Methanol (LC-MS grade), chilled to -20°C

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen gas evaporator

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of chilled methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Add 1 mL of MTBE and 250 µL of water.

  • Vortex for 1 minute to perform liquid-liquid extraction.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of 80:20 Methanol/Water (v/v) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile:Isopropanol (90:10, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
8.0
9.0
9.1
12.0

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions are proposed. These should be optimized for the specific instrument being used. The precursor ion for this compound is its deprotonated molecule [M-H]⁻. Product ions can be generated from characteristic neutral losses such as water (H₂O) and carbon dioxide (CO₂), or fragmentation of the carbon chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound297.2253.2 (Loss of CO₂)5015 (To be optimized)
This compound297.259.0 (Acetate)5025 (To be optimized)
3-Oxooctadecanoic-d3 acid (IS)300.2256.2 (Loss of CO₂)5015 (To be optimized)

Data Presentation

The following tables summarize the expected quantitative performance of the method. This data is based on typical performance for similar assays and should be confirmed during method validation.[3][4]

Table 1: Calibration Curve and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.9951

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
This compoundLQC3< 1585 - 115
MQC50< 1585 - 115
HQC800< 1585 - 115

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantification of this compound from plasma samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (400 µL cold Methanol) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge1 Centrifuge (14,000 x g, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (MTBE / Water) supernatant->lle vortex2 Vortex lle->vortex2 centrifuge2 Centrifuge (2,000 x g, 5 min) vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer dry_down Evaporate to Dryness organic_layer->dry_down reconstitute Reconstitute in 80:20 MeOH/Water dry_down->reconstitute lc_separation Reversed-Phase LC Separation reconstitute->lc_separation ms_detection ESI- MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound Quantification.
Metabolic Pathway

This compound is an intermediate in the beta-oxidation of fatty acids. The diagram below shows a simplified representation of this metabolic pathway.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Stearoyl-CoA) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA (3-Oxooctadecanoyl-CoA) Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA (by 2 carbons) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified Fatty Acid Beta-Oxidation Pathway.

References

Application Note: Derivatization of 3-Oxooctadecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctadecanoic acid, a long-chain beta-keto acid, is an important intermediate in fatty acid metabolism. Its accurate quantification in biological matrices is crucial for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group and a reactive keto group.[1][2][3] Derivatization is therefore a critical step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

This application note provides a detailed protocol for the derivatization of this compound using a two-step procedure involving methoximation followed by silylation. This method effectively protects the keto group, preventing tautomerization and the formation of multiple derivatives, while the silylation of the carboxylic acid group increases volatility for improved chromatographic performance.[1][4][5]

Principle

The derivatization of this compound is achieved in two sequential steps:

  • Methoximation: The ketone group at the C-3 position is protected by reacting it with methoxyamine hydrochloride. This reaction forms a stable methoxime derivative, which prevents keto-enol tautomerism that can lead to multiple peaks in the chromatogram.[1][4][6]

  • Silylation: The carboxylic acid group is converted into a volatile trimethylsilyl (TMS) ester by reacting it with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2][3] This step significantly increases the volatility of the molecule, allowing it to be readily analyzed by GC.

The resulting derivatized this compound can then be separated and quantified using GC-MS.

Experimental Workflow

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Liquid-Liquid Extraction Sample->Extraction Addition of Internal Standard Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Heat at 60°C Drying->Methoximation Silylation Silylation (BSTFA + 1% TMCS) Heat at 70°C Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Injection Data Data Acquisition and Quantification GCMS->Data

Figure 1. Experimental workflow for the derivatization and analysis of this compound.

Materials and Reagents

  • This compound standard

  • Internal standard (e.g., this compound-d3)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • Glass reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Sample Preparation (from Plasma/Serum)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Add a known amount of internal standard (e.g., 10 µL of a 10 µg/mL solution of this compound-d3).

  • Add 500 µL of a 2:1 (v/v) mixture of hexane and ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean 2 mL glass reaction vial.

  • Repeat the extraction (steps 3-6) with another 500 µL of the hexane/ethyl acetate mixture and combine the organic layers.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization Protocol

Step 1: Methoximation

  • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

  • To the dried sample extract from section 5.1, add 50 µL of the methoxyamine hydrochloride solution.

  • Seal the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

  • Heat the vial at 60°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

Step 2: Silylation

  • To the cooled reaction mixture from the methoximation step, add 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for specific instrumentation.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan ModeFull Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp.290°C

Data Presentation

Quantitative analysis is performed using a calibration curve generated from standards of this compound prepared and derivatized in the same manner as the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.

Table 1: Typical Analytical Parameters for Derivatized Long-Chain Fatty Acids

ParameterExpected Range
Retention Time (min)15 - 25 (highly dependent on GC conditions and specific derivative)
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.99
Recovery (%)85 - 110
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 10%

Note: These values are representative for long-chain fatty acid analysis and should be determined experimentally for this compound on the specific instrument used.

Troubleshooting

IssuePossible CauseSuggested Solution
Multiple peaks for the analyte Incomplete methoximation leading to tautomers.Ensure complete dryness of the sample before adding derivatization reagents. Optimize methoximation reaction time and temperature. Use fresh reagents.
Poor peak shape (tailing) Active sites in the GC system (injector liner, column).Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions.
Low recovery Incomplete extraction or derivatization.Optimize extraction solvent and procedure. Ensure derivatization reactions go to completion.
No peak detected Analyte degradation.Avoid excessive heating during sample preparation and derivatization. Analyze the sample immediately after derivatization.

Conclusion

The two-step derivatization protocol involving methoximation and silylation provides a robust and reliable method for the quantitative analysis of this compound by GC-MS. This approach effectively addresses the challenges of analyzing this keto acid, enabling accurate and reproducible results for researchers in metabolic studies and drug development.

References

Application Notes and Protocols for Stable Isotope Labeling for 3-Oxooctadecanoic Acid Tracing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Oxooctadecanoic acid, also known as 3-ketostearic acid, is a long-chain beta-keto fatty acid that serves as an intermediate in fatty acid metabolism.[1] Understanding its metabolic fate is crucial for elucidating its role in cellular energy homeostasis, lipid signaling, and the pathophysiology of various metabolic diseases. Stable isotope labeling is a powerful technique to trace the metabolic journey of molecules within biological systems.[2] By introducing a heavy isotope-labeled version of this compound, researchers can track the incorporation of its carbon atoms into downstream metabolites, providing insights into pathway activity and metabolic fluxes.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled this compound for metabolic tracing studies. This document includes detailed protocols for the synthesis of a ¹³C-labeled tracer, its application in both in vitro and in vivo models, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of [U-¹³C₁₈]-3-Oxooctadecanoic Acid

A plausible synthetic route for uniformly ¹³C-labeled this compound is adapted from established methods for synthesizing labeled fatty acids.[4][5] The following protocol is a conceptual outline and should be performed by personnel with expertise in organic synthesis.

Protocol 1: Synthesis of [U-¹³C₁₈]-3-Oxooctadecanoic Acid

  • Starting Material: Commercially available [U-¹³C₁₆]-1-bromopentadecane.

  • Malonic Ester Synthesis:

    • React [U-¹³C₁₆]-1-bromopentadecane with diethyl malonate in the presence of a strong base (e.g., sodium ethoxide) to form diethyl (¹³C₁₆-pentadecyl)malonate.

    • Hydrolyze the resulting ester using a strong base (e.g., NaOH) followed by acidification to yield ¹³C₁₆-pentadecylmalonic acid.

    • Heat the malonic acid derivative to induce decarboxylation, yielding [U-¹³C₁₇]-heptadecanoic acid.

  • Acylation:

    • Convert the [U-¹³C₁₇]-heptadecanoic acid to its corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride).

    • Perform a Meldrum's acid synthesis by reacting the ¹³C₁₇-heptadecanoyl chloride with Meldrum's acid.

    • React the resulting adduct with a ¹³C-labeled methylating agent (e.g., ¹³CH₃I) to introduce the final labeled carbon.

  • Hydrolysis and Decarboxylation:

    • Hydrolyze the product from the previous step under acidic conditions to yield [U-¹³C₁₈]-3-Oxooctadecanoic acid.

  • Purification:

    • Purify the final product using column chromatography on silica gel.

    • Confirm the structure and isotopic enrichment by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Experimental Protocols for Tracing

In Vitro Tracing in Cultured Cells

This protocol describes the use of [U-¹³C₁₈]-3-Oxooctadecanoic acid to trace its metabolic fate in cultured mammalian cells.[3]

Protocol 2: In Vitro Metabolic Labeling

  • Cell Culture:

    • Seed mammalian cells (e.g., HepG2, C2C12) in 6-well plates and grow to 70-80% confluency in standard growth medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [U-¹³C₁₈]-3-Oxooctadecanoic acid complexed to fatty acid-free bovine serum albumin (BSA). A 2:1 molar ratio of fatty acid to BSA is recommended.[3]

    • Dilute the stock solution in serum-free culture medium to a final concentration of 50-100 µM.

  • Labeling Experiment:

    • Aspirate the growth medium from the cells and wash twice with sterile phosphate-buffered saline (PBS).

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells rapidly with 1 mL of ice-cold 0.9% NaCl.[3]

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.[3]

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried samples at -80°C until analysis.

In Vivo Tracing in a Mouse Model

This protocol provides a framework for tracing the metabolism of this compound in a mouse model.[6][7]

Protocol 3: In Vivo Metabolic Labeling

  • Animal Acclimation:

    • Acclimate mice (e.g., C57BL/6J) to the experimental conditions for at least one week. Provide standard chow and water ad libitum.

  • Tracer Preparation and Administration:

    • Prepare a sterile formulation of [U-¹³C₁₈]-3-Oxooctadecanoic acid in a suitable vehicle, such as corn oil.

    • Fast the mice for 4-6 hours prior to tracer administration.

    • Administer the labeled fatty acid via oral gavage at a dose of 10-50 mg/kg body weight.[6]

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital bleeding at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.[8]

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma and tissue samples at -80°C until metabolite extraction.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue samples in an ice-cold solvent mixture (e.g., methanol/acetonitrile/water).

    • Centrifuge the homogenates to pellet proteins and cell debris.

    • Collect the supernatant for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

The following protocol outlines a method for the targeted analysis of ¹³C-labeled this compound and its metabolites.

Protocol 4: LC-MS/MS Analysis

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% acetonitrile in water, containing a suite of stable isotope-labeled internal standards for quality control.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).[9]

    • Flow Rate: 0.4 mL/min.[9]

    • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.[9]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions: The following table provides predicted MRM transitions for unlabeled and labeled this compound and a key downstream metabolite. These transitions should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (unlabeled)297.259.0 (from carboxyl group)
[U-¹³C₁₈]-3-Oxooctadecanoic acid315.260.0 (from ¹³C-carboxyl group)
Palmitic acid (unlabeled)255.2255.2
[U-¹³C₁₆]-Palmitic acid271.2271.2

Data Presentation

The following table presents hypothetical quantitative data from an in vitro tracing experiment with [U-¹³C₁₈]-3-Oxooctadecanoic acid in HepG2 cells. The data represents the percentage of the metabolite pool that is labeled with ¹³C at each time point.

Time (hours)% Labeled this compound% Labeled Palmitoyl-CoA (C16)% Labeled Acetyl-CoA
00.00.00.0
195.2 ± 2.115.8 ± 1.55.3 ± 0.8
496.1 ± 1.845.3 ± 3.218.7 ± 2.1
894.8 ± 2.568.9 ± 4.135.4 ± 3.5
2485.3 ± 5.680.1 ± 3.955.2 ± 4.8

Visualizations

Experimental_Workflow cluster_synthesis Tracer Synthesis cluster_experiment Tracing Experiment cluster_analysis Sample Analysis synthesis Synthesis of [U-13C18]-3-Oxooctadecanoic Acid invitro In Vitro Labeling (Cell Culture) synthesis->invitro Introduce tracer invivo In Vivo Labeling (Mouse Model) synthesis->invivo Introduce tracer extraction Metabolite Extraction invitro->extraction invivo->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound tracing.

Beta_Oxidation_Pathway stearic_coa Stearoyl-CoA (13C18) enoyl_coa Δ2-trans-Enoyl-CoA (13C18) stearic_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA (13C18) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Oxooctadecanoyl-CoA (3-Ketoacyl-CoA) (13C18) hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase palmitoyl_coa Palmitoyl-CoA (13C16) ketoacyl_coa->palmitoyl_coa β-Ketothiolase acetyl_coa Acetyl-CoA (13C2) ketoacyl_coa->acetyl_coa β-Ketothiolase tca TCA Cycle palmitoyl_coa->tca Further β-oxidation cycles acetyl_coa->tca

Caption: Beta-oxidation pathway of stearic acid highlighting this compound.

References

Application Notes and Protocols for the Extraction of 3-Keto Fatty Acids from Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Keto fatty acids are critical intermediates in fatty acid metabolism, particularly in the β-oxidation pathway. Their cellular levels can provide insights into metabolic flux and potential dysregulation in various disease states, including metabolic disorders and cancer. However, the inherent instability of these molecules, due to their propensity for keto-enol tautomerization and decarboxylation, presents significant analytical challenges.[1] This document provides detailed protocols for the extraction, derivatization, and quantification of 3-keto fatty acids from cell culture samples, ensuring accurate and reproducible results. Additionally, it outlines the metabolic context and signaling pathways influenced by fatty acid metabolism.

Data Presentation

Quantitative analysis of 3-keto fatty acids is typically achieved using mass spectrometry-based methods. The choice of derivatization and analytical platform significantly impacts sensitivity and specificity. Below is a summary of expected performance characteristics for a validated LC-MS/MS method.

ParameterTypical ValueReference
Limit of Detection (LOD)0.01–0.25 µM[2]
Limit of Quantification (LOQ)0.2–330 fmol[3]
Linearity (r²)> 0.997[2]
Recovery96–109%[2]
Reproducibility (CV)1.1–4.7%[2]

Experimental Protocols

Protocol 1: Extraction of 3-Keto Fatty Acids using a Modified Folch Method

This protocol describes the liquid-liquid extraction of total lipids, including 3-keto fatty acids, from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Chloroform (LC-MS grade)

  • 0.9% NaCl solution, ice-cold

  • Centrifuge tubes (glass or solvent-resistant polypropylene)

  • Nitrogen gas evaporator

  • Sonicator

Procedure:

  • Cell Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a centrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Metabolism Quenching and Lysis:

    • Add 1 mL of ice-cold methanol to the cell pellet to quench metabolic activity and lyse the cells.[4]

    • Vortex vigorously for 1 minute.

  • Lipid Extraction:

    • Add 2 mL of chloroform to the methanol-cell lysate mixture. The ratio of chloroform:methanol:aqueous sample should be approximately 2:1:0.8.

    • Vortex for 2 minutes.

    • Sonicate the mixture for 15 minutes in a cold water bath.

    • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of 3-Keto Fatty Acids for GC-MS Analysis

This two-step protocol is designed to stabilize the 3-keto group and increase the volatility of the fatty acids for GC-MS analysis.[1]

Materials:

  • Dried lipid extract from Protocol 1

  • Methoxylamine hydrochloride in pyridine (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Methoximation of the Keto Group:

    • Add 50 µL of methoxylamine hydrochloride in pyridine to the dried lipid extract.

    • Vortex briefly to dissolve the sample.

    • Seal the vial and heat at 60°C for 60 minutes.[1]

    • Allow the vial to cool to room temperature.

  • Silylation of the Carboxyl Group:

    • Add 50 µL of BSTFA with 1% TMCS to the cooled reaction mixture.

    • Seal the vial and heat at 70°C for 30-45 minutes.[1]

    • Allow the vial to cool to room temperature.

  • Analysis:

    • The derivatized sample is now ready for injection into the GC-MS system.

Protocol 3: Derivatization of 3-Keto Fatty Acids for LC-MS/MS Analysis

This protocol uses O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to derivatize the keto group, enhancing ionization efficiency for sensitive LC-MS/MS analysis.[2]

Materials:

  • Dried lipid extract from Protocol 1

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA HCl) solution (e.g., 10 mg/mL in water/methanol)

  • Reaction buffer (e.g., 1 M acetate buffer, pH 5.0)

  • Ethyl acetate

  • LC-MS vials with inserts

Procedure:

  • Derivatization Reaction:

    • Reconstitute the dried lipid extract in 100 µL of reaction buffer.

    • Add 100 µL of PFBHA HCl solution.

    • Vortex and incubate at 60°C for 60 minutes.

  • Extraction of Derivatives:

    • Add 500 µL of ethyl acetate to the reaction mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Drying and Reconstitution:

    • Dry the combined organic extracts under a stream of nitrogen.

    • Reconstitute the dried derivatives in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:water 1:1).

  • Analysis:

    • The derivatized sample is now ready for injection into the LC-MS/MS system.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis cell_culture 1. Cell Culture harvesting 2. Cell Harvesting (Wash with PBS, Centrifuge) cell_culture->harvesting quenching 3. Quenching & Lysis (Ice-cold Methanol) harvesting->quenching extraction 4. Liquid-Liquid Extraction (Chloroform/Methanol) quenching->extraction phase_separation 5. Phase Separation (Centrifugation) extraction->phase_separation collection 6. Collect Organic Layer phase_separation->collection drying 7. Drying under N2 collection->drying derivatization_gc 8a. For GC-MS: Two-step derivatization (Methoximation + Silylation) drying->derivatization_gc derivatization_lc 8b. For LC-MS/MS: PFBHA Derivatization drying->derivatization_lc gc_ms 9a. GC-MS Analysis derivatization_gc->gc_ms lc_ms 9b. LC-MS/MS Analysis derivatization_lc->lc_ms data_analysis 10. Data Analysis & Quantification gc_ms->data_analysis lc_ms->data_analysis

Experimental workflow for 3-keto fatty acid analysis.

fatty_acid_metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_signaling Signaling Regulation Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA ACSL Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito CPT1/2 Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA_mito->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies HMG-CoA Synthase mTORC1 mTORC1 Acetyl-CoA->mTORC1 + (activates via ATP) AMPK AMPK AMPK->Fatty Acyl-CoA_mito + (promotes β-oxidation) AMPK->mTORC1 mTORC1->Fatty Acyl-CoA_mito - (inhibits β-oxidation)

Metabolic context of 3-ketoacyl-CoA in fatty acid β-oxidation.

References

Protocol for the Quantification of 3-Oxooctadecanoic Acid in Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the sensitive and specific quantification of 3-Oxooctadecanoic acid in various tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is intended for researchers, scientists, and professionals in drug development engaged in lipidomics and metabolic studies.

Introduction

This compound is a long-chain oxo-fatty acid intermediate in the fatty acid beta-oxidation pathway. Accurate measurement of its levels in different tissues is crucial for understanding metabolic processes, identifying biomarkers for disease, and evaluating the effects of therapeutic interventions. The protocol described herein outlines tissue homogenization, lipid extraction, and subsequent analysis by LC-MS/MS.

Data Presentation

Table 1: Typical Analytical Performance Parameters for LC-MS/MS Quantification of Long-Chain Fatty Acids. [1]

ParameterLC-MS/MSKey Considerations
Limit of Detection (LOD)0.01 - 1.0 ng/mLLC-MS/MS generally offers lower detection limits for non-volatile compounds.
Limit of Quantification (LOQ)0.05 - 5.0 ng/mLThe LOQ is critical for accurate measurement of low-abundance analytes.
Linear Dynamic Range3 - 5 orders of magnitudeA wider dynamic range reduces the need for sample dilution.
Precision (%RSD)< 15%Represents the closeness of repeated measurements.
Accuracy (%Bias)± 15%Reflects the closeness of a measured value to a known true value.
Sample ThroughputHigh (2-15 min/sample)LC-MS/MS is often faster due to shorter run times.
DerivatizationOften not requiredAvoids extra sample preparation steps and potential variability.

Note: The values presented are typical and can vary based on the specific instrumentation, sample matrix, and method optimization.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade methanol, chloroform, acetonitrile, and water

  • Formic acid or ammonium acetate

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT)

  • Homogenizer (e.g., bead beater or glass homogenizer)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation: Tissue Homogenization and Lipid Extraction (Folch Method)
  • Tissue Homogenization :

    • Accurately weigh approximately 50-100 mg of frozen tissue.[2]

    • Place the tissue in a glass homogenizer with 20 mL of a 2:1 (v/v) chloroform:methanol mixture containing an antioxidant like BHT at 50 µg/mL.[3][4]

    • Homogenize the tissue thoroughly for 2-3 minutes until a uniform suspension is achieved.[3]

  • Lipid Extraction :

    • Transfer the homogenate to a glass centrifuge tube.

    • Add the internal standard solution to the homogenate.

    • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[3]

    • Add 0.2 volumes (e.g., 4 mL for a 20 mL extraction) of 0.9% NaCl solution to induce phase separation.[3]

    • Vortex the mixture for 30 seconds and centrifuge at 2000 x g for 10 minutes to separate the phases.[3]

    • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[3]

  • Sample Concentration and Reconstitution :

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of a solvent compatible with the LC mobile phase, such as a 50% methanol in water solution.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions :

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separation.[5]

    • Mobile Phase A : Water with 0.1% formic acid or 5 mM ammonium acetate to improve ionization.[1]

    • Mobile Phase B : Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.[1]

    • Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.[1]

    • Column Temperature : Maintained at a constant temperature, often around 40-50°C.[1]

    • Gradient Elution : A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analyte of interest.

  • Mass Spectrometry (MS/MS) Conditions :

    • Ionization : Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.[1]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion and optimization.

    • Optimization : Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to maximize signal intensity.

Data Analysis and Quantification
  • Generate a calibration curve using the analytical standard of this compound at various concentrations.

  • The concentration of this compound in the tissue samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

  • The final concentration is reported as ng or µg of this compound per gram of tissue.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample (50-100 mg) homogenize Homogenize in Chloroform:Methanol (2:1) + BHT tissue->homogenize add_is Add Internal Standard homogenize->add_is agitate Agitate for 15-20 min add_is->agitate phase_sep Add 0.9% NaCl Solution agitate->phase_sep centrifuge Centrifuge (2000 x g, 10 min) phase_sep->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in 50% Methanol evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification report Report Concentration (ng/g tissue) quantification->report

Caption: Workflow for this compound quantification in tissues.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA Trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA HADH Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA β-Ketoacyl-CoA (e.g., 3-Oxooctadecanoyl-CoA) KAT β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->KAT Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle Acetyl_CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA KAT->Shortened_Acyl_CoA KAT->Acetyl_CoA

Caption: Simplified fatty acid β-oxidation pathway.

References

Application Notes and Protocols: Synthesis of Deuterated 3-Oxooctadecanoic Acid Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctadecanoic acid, also known as 3-keto stearic acid, is a β-keto fatty acid that serves as an intermediate in the type II fatty acid biosynthesis pathway found in bacteria and plants.[1] In clinical research, the analysis of fatty acids and their metabolites is crucial for the diagnosis and monitoring of various metabolic disorders, including fatty acid oxidation disorders (FAODs).[2][3] Stable isotope-labeled internal standards, such as deuterated this compound, are indispensable for accurate quantification of their unlabeled counterparts in biological matrices by mass spectrometry. The introduction of deuterium atoms into a molecule allows for its differentiation from the endogenous analyte, thereby improving the accuracy and precision of analytical methods.[4] This document provides a detailed protocol for the synthesis of a deuterated this compound standard.

The described method utilizes a base-catalyzed hydrogen-deuterium exchange reaction, a common and efficient strategy for introducing deuterium atoms at positions alpha to a carbonyl group. This approach is cost-effective as it employs readily available deuterated reagents.

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of deuterated this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Deuteration Reaction cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product 3-Oxooctadecanoic_Acid This compound Reaction_Vessel Reaction Vessel 3-Oxooctadecanoic_Acid->Reaction_Vessel 1. Dissolve Workup Acidification & Extraction Reaction_Vessel->Workup 3. Reaction (Stir at RT) NaOD NaOD in D2O NaOD->Reaction_Vessel 2. Add catalyst D2O D2O D2O->Reaction_Vessel Solvent DCl DCl in D2O DCl->Workup 4. Quench/Acidify Purification Column Chromatography Workup->Purification 5. Extract & Dry Deuterated_Product Deuterated this compound Purification->Deuterated_Product 6. Purify

Caption: Overall workflow for the synthesis of deuterated this compound.

Experimental Protocol

This protocol describes the synthesis of deuterated this compound via base-catalyzed hydrogen-deuterium exchange.

Materials and Reagents:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD, 40 wt. % in D₂O, 99.5 atom % D)

  • Deuterium chloride (DCl, 35 wt. % in D₂O, 99.5 atom % D)

  • Ethyl acetate (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg of this compound in 5 mL of deuterium oxide (D₂O).

  • Catalyst Addition: To the stirred solution, add 0.1 mL of sodium deuteroxide (NaOD) solution. The solution should be stirred at room temperature.

  • Reaction Monitoring: The progress of the hydrogen-deuterium exchange can be monitored by taking small aliquots of the reaction mixture, neutralizing with DCl, extracting with a small amount of ethyl acetate, and analyzing by ¹H NMR to observe the disappearance of the signals corresponding to the protons at the C2 and C4 positions. The reaction is typically complete within 12-24 hours.

  • Reaction Quenching and Acidification: Once the reaction is complete, cool the flask in an ice bath. Carefully neutralize the reaction mixture by dropwise addition of deuterium chloride (DCl) solution until the pH is acidic (pH ~2), as indicated by pH paper.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deuterated product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure deuterated this compound.

  • Characterization: Confirm the structure and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated this compound.

ParameterValue
Starting Material
This compound100 mg
Reagents
Deuterium oxide (D₂O)5 mL
Sodium deuteroxide (NaOD)0.1 mL
Deuterium chloride (DCl)As needed for neutralization
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12-24 hours
Expected Results
Expected Yield75-85 mg
Expected Isotopic Purity>95%

Chemical Structure

The following diagram illustrates the chemical structure of this compound and the positions of deuteration.

Caption: Structure of this compound and its deuterated form.

Disclaimer: This document provides a proposed protocol for the synthesis of deuterated this compound. The procedure is based on established chemical principles for hydrogen-deuterium exchange reactions. Researchers should exercise appropriate caution and optimize the reaction conditions as necessary. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Note: Analytical Methods for 3-Oxo Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Oxo fatty acids are critical intermediates in fatty acid metabolism and have been identified as potential biomarkers in various metabolic diseases.[1] Their analysis is challenging due to their reactivity, low abundance, and the presence of multiple structural and stereoisomers. Accurate quantification and isomeric resolution are essential for understanding their roles in physiological and pathological processes.[2] This document provides detailed protocols and comparative data for the analysis of 3-oxo fatty acid isomers using modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Strategies and Performance

The two most powerful techniques for the analysis of 3-oxo fatty acids are GC-MS and LC-MS/MS. GC-MS typically requires derivatization to increase the volatility of the analytes, while LC-MS/MS can often analyze the compounds directly or with derivatization to enhance ionization efficiency.[3][4] The choice of method depends on factors like required sensitivity, specificity, sample matrix, and the specific isomers of interest.[2]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of mass spectrometry-based methods, which are superior to older techniques like Thin-Layer Chromatography (TLC) for quantitative analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity High (picogram to femtogram range)Very High (picogram to femtogram range)[2]
Specificity High, based on retention time and mass fragmentationVery High, based on retention time, precursor/product ion pairs (MRM)[2][5]
Limit of Detection (LOD) Low[6]Extremely Low (can be < 5 pg on column)[5][7]
Linear Dynamic Range Wide (typically 2-3 orders of magnitude)Wide (can be 3-4 orders of magnitude)[4]
Quantitative Accuracy Highly quantitative with stable isotope-labeled internal standards[1][8]Highly quantitative with stable isotope-labeled internal standards[5][7]
Throughput Moderate; can be increased with autosamplersHigh, especially with multiplexed LC systems[7]
Isomer Separation Excellent for positional isomers; chiral separation requires specific columns/derivatizationExcellent for positional and stereoisomers with appropriate chiral columns[9][10][11]

Experimental Workflows and Logic

An overview of the analytical process highlights the key stages from sample preparation to final data analysis, outlining the paths for both GC-MS and LC-MS/MS approaches.

Workflow_Overview cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standards (e.g., ¹³C-labeled analogs) Sample->Spike Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extract Hydrolysis Saponification (optional) (to release esterified FAs) Extract->Hydrolysis Deriv Derivatization Hydrolysis->Deriv For GC-MS Deriv_LC Derivatization (optional) (for enhanced ionization) Hydrolysis->Deriv_LC For LC-MS/MS GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (Chromatograms & Spectra) GCMS->Data LCMS LC-MS/MS Analysis LCMS->Data Deriv_LC->LCMS Quant Quantification (Peak Integration vs. Std Curve) Data->Quant Result Final Concentration Data Quant->Result

Caption: General experimental workflow for 3-oxo fatty acid analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a standard procedure for extracting total lipids, including 3-oxo fatty acids, from plasma or tissue.

  • Homogenization: Homogenize tissue samples (e.g., 50 mg) in a suitable solvent. For plasma samples (e.g., 100 µL), proceed directly to the next step.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-oxo-palmitic acid) to the sample. This is crucial for accurate quantification.[1][8]

  • Solvent Extraction (Bligh-Dyer Method):

    • Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 1 mL of chloroform and vortex for 30 seconds.

    • Add 1 mL of distilled water and vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 5 minutes to induce phase separation.[12]

  • Collection: Carefully collect the lower organic layer (containing the lipids) using a glass pipette and transfer it to a new tube.[12]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of an appropriate solvent (e.g., hexane for GC-MS derivatization, or mobile phase for LC-MS/MS).

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility, 3-oxo fatty acids require derivatization prior to GC-MS analysis.[3] A two-step process is often employed: esterification of the carboxyl group followed by silylation of the keto group to form a more stable enol-TMS ether.

GCMS_Workflow start Dried Lipid Extract step1 Step 1: Esterification (e.g., with BF₃-Methanol at 60°C) start->step1 extract1 Extract FAMEs (Fatty Acid Methyl Esters) with Hexane step1->extract1 dry1 Dry Down under Nitrogen extract1->dry1 step2 Step 2: Silylation (e.g., with BSTFA + 1% TMCS at 60°C) dry1->step2 inject GC-MS Injection and Analysis step2->inject data Data Acquisition & Processing (SIM or Full Scan) inject->data

Caption: Derivatization and analysis workflow for GC-MS.

Detailed Methodology:

  • Acid-Catalyzed Esterification:

    • To the dried lipid extract, add 1 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).[3][13]

    • Tightly cap the tube and heat at 60-100°C for 1 hour.[3][13]

    • Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane.

    • Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[3]

    • Transfer the upper hexane layer to a new vial and dry under nitrogen.

  • Silylation:

    • To the dried FAMEs, add 50 µL of a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[3][13]

    • Cap the vial and heat at 60°C for 1 hour.[3][13]

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 120°C, ramp to 280°C at 5°C/min, hold for 10 minutes.

    • Injection: 1 µL splitless injection at 250°C.

    • Mass Spectrometer: Operate in Electron Impact (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions.[1] For identification, use full scan mode (m/z 50-550).

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization.[7] Analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2][5]

LCMS_Workflow start Dried Lipid Extract reconstitute Reconstitute in Mobile Phase start->reconstitute inject LC Injection reconstitute->inject separate Chromatographic Separation (Reversed-Phase C18 or C8 column) inject->separate detect ESI-MS/MS Detection separate->detect data Data Acquisition & Processing (MRM Mode) detect->data

Caption: Direct analysis workflow for LC-MS/MS.

Detailed Methodology:

  • Sample Preparation:

    • Reconstitute the dried lipid extract from Protocol 1 in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC Conditions:

    • Column: A reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, <3 µm particle size).[7][14]

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.[14]

    • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from ~50% B to 100% B over 10-15 minutes to elute the fatty acids.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each 3-oxo fatty acid analyte and internal standard. The precursor ion is typically the deprotonated molecule [M-H]⁻. Characteristic product ions are generated by collision-induced dissociation (CID).

  • Quantification:

    • A calibration curve is generated using known concentrations of authentic standards.[2]

    • The concentration in the sample is determined by comparing the analyte/internal standard peak area ratio against the calibration curve.[2]

Analysis of Isomers

The term "isomers" can refer to positional isomers (keto group at a different carbon) or stereoisomers (enantiomers at a chiral center).

  • Positional Isomers: GC and LC are excellent at separating positional isomers, which will have different retention times. Their mass spectra may also show unique fragmentation patterns that aid in identification.

  • Stereoisomers (Enantiomers): Separating enantiomers is more complex and requires a chiral environment.

    • Chiral Derivatization: The 3-oxo fatty acid is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) GC or LC column.[9]

    • Chiral Chromatography: The underivatized or derivatized sample is injected onto a chiral stationary phase (CSP) column in either GC or HPLC. The enantiomers interact differently with the chiral phase, leading to different retention times and separation.[9][10][11] Chiral HPLC is a powerful tool for this purpose.[15][16]

The selection of a suitable chiral column or derivatization strategy depends on the specific structure of the 3-oxo fatty acid and must be empirically determined.

References

Application Notes and Protocols for Measuring 3-Oxooctadecanoic Acid Flux in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctadecanoic acid is a long-chain keto fatty acid and a key intermediate in the mitochondrial fatty acid β-oxidation pathway.[1][2] As the direct substrate for the enzyme 3-ketoacyl-CoA thiolase, its metabolic flux is a critical indicator of the final thiolytic cleavage step, which produces acetyl-CoA and a shortened acyl-CoA.[3][4][5] Measuring the flux of this compound provides a precise assessment of the efficiency of the terminal steps of β-oxidation, offering valuable insights into metabolic diseases, such as fatty acid oxidation disorders, and the mechanism of action for drugs targeting lipid metabolism.

These application notes provide a detailed framework for quantifying the metabolic flux of this compound using stable isotope tracing coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles

The methodology is founded on the principles of stable isotope tracing and metabolic flux analysis (MFA).[6][7] A stable isotope-labeled version of a metabolic precursor to this compound, such as U-¹³C-stearic acid, is introduced into the biological system (in vitro or in vivo). As the labeled stearic acid is metabolized through β-oxidation, the ¹³C atoms are incorporated into the intermediate, 3-oxooctadecanoyl-CoA. By measuring the ratio of labeled to unlabeled 3-oxooctadecanoyl-CoA at a metabolic steady state, the rate of appearance (flux) of this intermediate can be calculated.[8][9]

The analytical workflow involves cellular or tissue extraction, isolation of the acyl-CoA fraction, and subsequent quantification using a highly sensitive and specific LC-MS/MS method.[10][11]

Key Metabolic Pathway: Fatty Acid β-Oxidation

The diagram below illustrates the final steps of β-oxidation, highlighting the position of 3-oxooctadecanoyl-CoA.

Beta_Oxidation cluster_0 Mitochondrial Matrix 3-Hydroxyoctadecanoyl-CoA 3-Hydroxyoctadecanoyl-CoA 3-Oxooctadecanoyl-CoA 3-Oxooctadecanoyl-CoA 3-Hydroxyoctadecanoyl-CoA->3-Oxooctadecanoyl-CoA LCHAD Hexadecanoyl-CoA Hexadecanoyl-CoA 3-Oxooctadecanoyl-CoA->Hexadecanoyl-CoA 3-Ketoacyl-CoA thiolase (ACAA2) Acetyl-CoA Acetyl-CoA 3-Oxooctadecanoyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA thiolase (ACAA2) TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Final steps of long-chain fatty acid β-oxidation.

Experimental Workflow for this compound Flux Measurement

The following diagram outlines the general workflow for a stable isotope tracing experiment to measure this compound flux.

Experimental_Workflow Start Start Labeling Metabolic Labeling with [U-¹³C₁₈]Stearic Acid Start->Labeling Quenching Quench Metabolism (e.g., cold methanol) Labeling->Quenching Extraction Acyl-CoA Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify Labeled and Unlabeled 3-Oxooctadecanoyl-CoA Analysis->Quantification Calculation Calculate Metabolic Flux Quantification->Calculation End End Calculation->End

Caption: General workflow for measuring this compound flux.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol is designed for measuring this compound flux in adherent cell cultures.

Materials:

  • Adherent cells (e.g., HepG2, C2C12 myotubes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • [U-¹³C₁₈]Stearic Acid

  • Sterile PBS

  • Ice-cold 50% Methanol/Water

  • Acetonitrile

  • Ammonium acetate

  • Internal Standard (e.g., C17:0-CoA)

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to desired confluency (typically 80-90%).

  • Tracer Preparation: Prepare a stock solution of [U-¹³C₁₈]Stearic Acid complexed to fatty acid-free BSA. A typical final concentration in the medium is 100 µM.

  • Metabolic Labeling:

    • Aspirate the growth medium and wash cells once with sterile PBS.

    • Add pre-warmed culture medium containing the [U-¹³C₁₈]Stearic Acid-BSA complex.

    • Incubate for a predetermined time (e.g., 1, 4, 8, 24 hours) to approach isotopic steady state.

  • Metabolism Quenching and Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Wash cells rapidly with ice-cold PBS.

    • Add 1 mL of ice-cold 50% methanol/water to each well to quench metabolism.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Add the internal standard (e.g., C17:0-CoA).

    • Perform a liquid-liquid extraction by adding acetonitrile.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7).[10]

Protocol 2: LC-MS/MS Quantification of 3-Oxooctadecanoyl-CoA

This protocol provides a starting point for developing a quantitative LC-MS/MS method.[10][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key Principle: For all acyl-CoAs, a common and abundant fragment ion is formed by the neutral loss of the phosphorylated ADP moiety (M-507).[10]

MRM Transitions for Quantification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Unlabeled 3-Oxooctadecanoyl-CoA1078.6571.635
[U-¹³C₁₈]3-Oxooctadecanoyl-CoA1096.6589.635
C17:0-CoA (Internal Standard)1038.6531.635

Note: The exact m/z values and collision energies should be optimized empirically on the specific instrument used.

Data Presentation and Analysis

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results from the LC-MS/MS analysis.

Sample IDConditionUnlabeled 3-Oxooctadecanoyl-CoA (Peak Area)Labeled [U-¹³C₁₈]3-Oxooctadecanoyl-CoA (Peak Area)Internal Standard (Peak Area)Fractional Enrichment (%)
Control 1Vehicle150,0005,000100,0003.2
Control 2Vehicle165,0005,500102,0003.2
Treatment 1Drug X80,00020,00098,00020.0
Treatment 2Drug X85,00022,000101,00020.6
Calculation of Metabolic Flux

The rate of appearance (Ra), or flux, of 3-oxooctadecanoyl-CoA can be calculated using isotopic dilution principles. In a primed, constant infusion in vivo study that has reached steady-state, the following equation can be used:[8]

Ra (µmol/kg/min) = (Ei / Ep - 1) x I

Where:

  • Ra: Rate of appearance of the substrate.

  • Ei: Enrichment of the infusate (tracer).

  • Ep: Enrichment of the substrate in the plasma (or tissue) at steady state.

  • I: Infusion rate of the tracer (µmol/kg/min).

For in vitro experiments, flux can be determined by measuring the rate of incorporation of the label into the product pool over time, often calculated from the fractional enrichment.

Fractional Enrichment (%) = [Labeled Analyte] / ([Labeled Analyte] + [Unlabeled Analyte]) x 100

By comparing the fractional enrichment under different experimental conditions (e.g., control vs. drug treatment), researchers can determine the relative change in flux through this specific metabolic step.

Conclusion

Measuring the metabolic flux of this compound offers a targeted approach to understanding the regulation and dysregulation of fatty acid β-oxidation. The combination of stable isotope labeling and LC-MS/MS provides the necessary specificity and sensitivity for robust quantification. The protocols and data presented here serve as a comprehensive guide for researchers to implement these advanced metabolic studies, ultimately aiding in the discovery and development of novel therapeutics for metabolic diseases.

References

Troubleshooting & Optimization

3-Oxooctadecanoic Acid Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Oxooctadecanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during HPLC analysis, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed when analyzing this compound by HPLC?

The most prevalent peak shape issues are peak tailing, peak fronting, and peak broadening.[1][2][3] Peak tailing, where the latter half of the peak is wider, is often caused by secondary interactions between the analyte and the stationary phase.[2][4][5] Peak fronting, characterized by a broader first half of the peak, is commonly a result of column overload or sample solvent incompatibility.[6][7][8] Peak broadening can be caused by a variety of factors, including keto-enol tautomerism of the 3-oxo functional group.[9]

Q2: How does the keto-enol tautomerism of this compound affect its peak shape?

Beta-keto acids like this compound can exist in equilibrium between their keto and enol forms.[9] If the interconversion between these two forms is slow on the chromatographic timescale, it can lead to peak broadening or even split peaks, as the two tautomers may have different retention times.[9]

Q3: What is a good starting point for developing an HPLC method for this compound?

A good starting point for reversed-phase HPLC analysis is a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.[9] It is advisable to begin with a neutral or slightly acidic mobile phase to minimize peak tailing.[9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common peak shape issues.

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing acidic compounds like this compound.[4][10] It is often caused by unwanted interactions between the analyte and the stationary phase.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing A Peak Tailing Observed B Primary Cause: Secondary Interactions with Silanols A->B C Solution 1: Modify Mobile Phase pH B->C E Solution 2: Use an End-Capped Column B->E G Solution 3: Add a Competitive Agent B->G D Lower pH (e.g., add 0.1% Formic Acid) C->D I Improved Peak Shape D->I F Reduces available silanol groups for interaction E->F F->I H e.g., Triethylamine (TEA) - check detector compatibility G->H H->I G Troubleshooting Peak Fronting A Peak Fronting Observed B Possible Cause: Column Overload A->B C Possible Cause: Sample Solvent Incompatibility A->C D Solution: Reduce Sample Concentration/Injection Volume B->D E Solution: Dissolve Sample in Mobile Phase C->E F Dilute the sample and reinject D->F G Ensures compatibility and prevents peak distortion E->G H Improved Peak Shape F->H G->H G Troubleshooting Peak Broadening/Splitting A Peak Broadening or Splitting Observed B Primary Cause: Keto-Enol Tautomerism A->B C Slow interconversion on chromatographic timescale B->C D Solution: Increase Column Temperature B->D E Accelerates interconversion to a single peak D->E F Improved Peak Shape E->F

References

Technical Support Center: Analysis of 3-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression during the mass spectrometry (MS) analysis of 3-Oxooctadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte of interest, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification in LC-MS analysis.[2] For lipid molecules like this compound, which are often analyzed in complex biological matrices such as plasma or serum, ion suppression is a significant challenge.[2][4]

Q2: What are the common sources of ion suppression in the analysis of this compound?

A2: The primary sources of ion suppression in bioanalysis are endogenous matrix components that are co-extracted with the analyte.[4] For this compound analysis in biological samples, major interfering substances include phospholipids, salts, and other lipids.[2][5] Phospholipids are particularly problematic due to their high concentration in biological fluids and their tendency to co-elute with many analytes in reversed-phase chromatography.[2][5]

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment.[4][6] In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (without the analyte) is then injected onto the column. A dip in the constant signal of the infused standard during the chromatographic run indicates the elution of interfering compounds that are causing ion suppression.[6]

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this analyte?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][6] This is due to the different ionization mechanisms. ESI relies on the formation of charged droplets and subsequent ion evaporation, a process that is easily disrupted by co-eluting compounds competing for charge or altering droplet properties.[1][6] If significant ion suppression is encountered with ESI, switching to APCI could be a viable strategy, provided this compound can be efficiently ionized by this technique.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS analysis of this compound, with a focus on mitigating ion suppression.

Issue 1: Low signal intensity or complete signal loss for this compound.

Possible Cause Suggested Solution
Significant Ion Suppression Improve sample preparation to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective than simple protein precipitation.[3][7][8] Consider using SPE cartridges specifically designed for phospholipid removal.[1][5]
Suboptimal Chromatographic Separation Optimize the LC method to separate this compound from the regions where ion suppression occurs.[3][6] Using a UPLC system can provide higher resolution and better separation from endogenous interferences.
Inappropriate Ionization Source/Mode If using ESI, consider switching to APCI, which is generally less prone to ion suppression.[3][6] Also, test both positive and negative ionization modes, as one may be less affected by interferences.[3]

Issue 2: Poor reproducibility and high variability in quantitative results.

Possible Cause Suggested Solution
Inconsistent Matrix Effects Employ an internal standard, ideally a stable isotope-labeled (SIL) version of this compound. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, thus compensating for the effect.[7][8]
Sample-to-Sample Variation in Matrix Prepare calibration standards in the same matrix as the samples (matrix-matched calibration).[3][7] This helps to normalize the ion suppression effects between the calibrators and the unknown samples.
Carryover from Previous Injections Implement a rigorous wash step in your LC gradient to clean the column after each injection. Carryover of matrix components can cause ion suppression in subsequent runs.[9][10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Phospholipid Removal

This protocol is designed to reduce ion suppression by removing phospholipids from plasma samples prior to LC-MS analysis of this compound.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., 13C-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.[11]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

    • Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (Phospholipid Removal):

    • Use a phospholipid removal SPE plate or cartridge.

    • Condition the SPE sorbent according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge to remove residual interfering compounds (refer to manufacturer's protocol for appropriate wash solutions).

    • Elute the this compound using an appropriate solvent (e.g., acetonitrile with 1% formic acid).[12]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 100 µL of 50% methanol in water).[11]

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining and separating this compound.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).[13]

    • Flow Rate: 0.4 mL/min.[13]

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B and equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Ion Source Parameters:

      • IonSpray Voltage: -4500 V

      • Temperature: 500 °C

      • Curtain Gas: 30 psi

    • MRM Transitions: (To be determined by direct infusion of a this compound standard)

      • Precursor Ion (Q1): [M-H]⁻ for this compound (C18H34O3), which is approximately m/z 297.25.

      • Product Ion (Q3): A characteristic fragment ion.

Quantitative Data Summary

The following table illustrates the expected impact of different sample preparation techniques on the signal intensity of this compound and the degree of ion suppression. The data are representative and highlight the benefits of more extensive sample cleanup.

Sample Preparation Method Analyte Peak Area (Arbitrary Units) Signal Suppression (%) *
Protein Precipitation Only50,00075%
Liquid-Liquid Extraction (LLE)120,00040%
Solid Phase Extraction (SPE)180,00010%

*Signal suppression is calculated relative to the analyte response in a clean solvent.

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant SPE Solid Phase Extraction (Phospholipid Removal) Supernatant->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC LC Separation (Reversed-Phase) Evap->LC Injection MS MS/MS Detection (ESI Negative Mode) LC->MS Data Data Acquisition MS->Data

Caption: Workflow for reducing ion suppression in the analysis of this compound.

ESI_Ion_Suppression cluster_source Electrospray Ionization (ESI) Source cluster_suppression Mechanism of Ion Suppression ESI_Needle ESI Needle Droplet_Formation Charged Droplet Formation ESI_Needle->Droplet_Formation Solvent_Evaporation Solvent Evaporation & Droplet Shrinkage Droplet_Formation->Solvent_Evaporation Competition Competition for charge in the droplet Ion_Evaporation Analyte Ion Evaporation Solvent_Evaporation->Ion_Evaporation Droplet_Properties Alteration of droplet surface tension & viscosity MS_Inlet To Mass Analyzer Ion_Evaporation->MS_Inlet Matrix Co-eluting Matrix Components (e.g., Phospholipids) Matrix->Droplet_Formation Interferes with Matrix->Solvent_Evaporation Hinders

Caption: The mechanism of ion suppression in an electrospray ionization (ESI) source.

References

Technical Support Center: 3-Keto Stearic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-keto stearic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is 3-keto stearic acid so difficult to quantify accurately?

A1: 3-keto stearic acid, a type of beta-keto acid, presents significant analytical challenges due to its inherent chemical instability.[1][2] The primary issues are its tendency to undergo keto-enol tautomerization and its susceptibility to decarboxylation (the loss of CO2), particularly when heated.[1][3][4] This instability can result in the appearance of multiple peaks for a single analyte, poor chromatographic separation, and ultimately, inaccurate quantification.[1]

Q2: What is keto-enol tautomerization and how does it impact my results?

A2: Keto-enol tautomerization is a chemical equilibrium between the "keto" form (containing a C=O bond) and an "enol" form (a C=C double bond with an adjacent -OH group).[1] For 3-keto stearic acid, this isomerization means that multiple chemical forms of the same molecule can exist in your sample. During chromatographic analysis, these tautomers can separate and produce distinct peaks, making it seem as if your sample is impure or contains several different compounds. This complicates data interpretation and compromises the accuracy of your quantification.[1]

Q3: What is the purpose of derivatization when analyzing 3-keto stearic acid?

A3: Derivatization is a critical step for the accurate analysis of 3-keto stearic acid, serving two main purposes, especially for Gas Chromatography-Mass Spectrometry (GC-MS). Firstly, it increases the volatility and thermal stability of the fatty acid, which is naturally not very volatile.[1] Secondly, and most importantly for 3-keto stearic acid, it "locks" the molecule into a single, stable form by chemically modifying the reactive ketone and carboxylic acid groups.[1] This prevents isomerization and degradation that can occur at the high temperatures of the GC inlet, leading to sharper, more reliable chromatographic peaks.[1] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is also employed to significantly enhance detection sensitivity.[1][5][6][7]

Q4: What is the most effective derivatization strategy to prevent isomerization?

A4: A highly effective strategy is a two-step derivatization process. The first step involves the oximation of the ketone group to form a stable methoxime derivative.[1] This blocks the potential for keto-enol tautomerism. The second step is the derivatization of the carboxylic acid group, commonly through silylation (e.g., using BSTFA) or esterification, to increase volatility for GC-MS analysis.[1]

Troubleshooting Guides

Problem 1: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Possible Cause 1: Incomplete or Improper Derivatization This is a very common issue when analyzing 3-keto stearic acid. If the derivatization is incomplete, the unprotected keto group can isomerize on-column, especially in a hot GC inlet, leading to peak tailing or the appearance of multiple peaks for a single standard.[1]

  • Solution:

    • Ensure your derivatization reagents are fresh and not expired.

    • Optimize the reaction time and temperature for both the oximation and silylation/esterification steps.

    • Ensure your sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.

Possible Cause 2: Column Overload Injecting too much sample onto the column can lead to broad or fronting peaks.[8][9]

  • Solution:

    • Reduce the injection volume.[8][10]

    • Dilute your sample.

    • Check the concentration of your standards and samples.

Possible Cause 3: Column Contamination or Degradation Over time, columns can become contaminated with non-volatile residues from samples, or the stationary phase can degrade, leading to poor peak shape for all analytes.[9][10]

  • Solution:

    • Trim the first few centimeters of the column (for GC).

    • Wash the column according to the manufacturer's instructions.

    • If the problem persists, replace the column.[10]

Possible Cause 4: Mismatch between Sample Solvent and Mobile Phase (for LC) If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[11]

  • Solution:

    • Whenever possible, dissolve your sample in the initial mobile phase.[11]

    • If sample solubility is an issue, minimize the injection volume.

Problem 2: Inaccurate or Non-Reproducible Quantification

Possible Cause 1: Analyte Instability during Sample Preparation 3-keto stearic acid can degrade before it is even injected into the analytical instrument. This can be due to enzymatic activity in biological samples or thermal degradation if samples are heated.[2][12][13]

  • Solution:

    • Keep samples on ice or at 4°C throughout the extraction process.

    • Minimize the time between sample collection and analysis.

    • For long-term storage, flash freeze samples in liquid nitrogen and store them at -80°C.[13]

    • Consider the use of enzyme inhibitors if enzymatic degradation is suspected.

Possible Cause 2: Matrix Effects (Ion Suppression or Enhancement in LC-MS) Components of the sample matrix (e.g., salts, lipids, proteins in plasma) can interfere with the ionization of 3-keto stearic acid in the mass spectrometer source, leading to either a suppressed or enhanced signal and therefore inaccurate quantification.[14][15][16][17]

  • Solution:

    • Use a stable isotope-labeled internal standard that is structurally as similar as possible to 3-keto stearic acid. This is the most effective way to compensate for matrix effects.[18][19]

    • Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components.

    • Dilute the sample to reduce the concentration of matrix components.

Table 1: Impact of Internal Standard Choice on Quantification Accuracy

Internal Standard TypePotential for Correction of Matrix EffectsRelative CostRecommendation
Stable Isotope-Labeled 3-keto stearic acidExcellentHighIdeal for accurate quantification
Structurally Similar Keto AcidGoodModerateA viable alternative if the exact labeled standard is unavailable
Structurally Dissimilar Fatty AcidPoor to ModerateLowNot recommended for accurate quantification due to different behavior in the matrix and during ionization[18]

Possible Cause 3: Contamination Contamination from labware, especially plastics, can introduce interfering compounds or even stearic acid itself, leading to artificially high readings.[20]

  • Solution:

    • Use high-quality glass or polypropylene labware.

    • Rinse all labware with a high-purity solvent before use.

    • Run method blanks (a sample with no analyte that goes through the entire preparation process) to assess the level of background contamination.[20]

Experimental Protocols

Protocol 1: Two-Step Derivatization of 3-Keto Stearic Acid for GC-MS Analysis

This protocol is designed to stabilize the 3-keto functional group and make the molecule volatile for GC-MS analysis.[1]

Materials:

  • Dried sample extract

  • Pyridine

  • Methoxamine hydrochloride (MEOX) solution (e.g., 20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Oximation of the Ketone Group:

    • Add 50 µL of the MEOX solution to the dried sample.

    • Vortex briefly to ensure the sample is fully dissolved.

    • Seal the vial tightly and heat at 60°C for 60 minutes. This reaction converts the ketone group to a stable methoxime derivative.[1]

    • Allow the vial to cool completely to room temperature.

  • Silylation of the Carboxyl Group:

    • Add 50 µL of BSTFA + 1% TMCS to the cooled reaction mixture.

    • Seal the vial tightly again and heat at 70°C for 30-45 minutes. This reaction converts the carboxylic acid group to a volatile trimethylsilyl (TMS) ester.[1]

    • Allow the vial to cool to room temperature before GC-MS analysis.

Visualizations

cluster_instability Instability Pathways of 3-Keto Stearic Acid Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Decarboxylation Decarboxylation (Loss of CO₂) Keto->Decarboxylation Heat

Caption: Key instability pathways of 3-keto stearic acid.

cluster_workflow Two-Step Derivatization Workflow Start Dried Sample (3-Keto Stearic Acid) Step1 Step 1: Oximation (e.g., MEOX, 60°C) Start->Step1 Intermediate Stable Methoxime Derivative Step1->Intermediate Step2 Step 2: Silylation (e.g., BSTFA, 70°C) Intermediate->Step2 End Volatile & Stable Derivative for GC-MS Analysis Step2->End

Caption: Two-step workflow to stabilize 3-keto stearic acid.

cluster_troubleshooting Troubleshooting Decision Tree for Poor Peak Shape Start Poor Peak Shape Observed (Tailing, Broad, Split) Q1 Is the issue with all peaks or just 3-keto stearic acid? Start->Q1 A1_All Issue with All Peaks Q1->A1_All All Peaks A1_Specific Specific to 3-Keto Stearic Acid Q1->A1_Specific Specific Peak Sol_All Check for general system issues: - Column degradation - Leak in the system - Improper installation A1_All->Sol_All Sol_Specific Focus on analyte-specific issues: - Incomplete derivatization - Analyte degradation - Column overload A1_Specific->Sol_Specific

Caption: Decision tree for troubleshooting common analytical issues.

References

Technical Support Center: Optimizing Derivatization Yield for Volatile Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the derivatization of volatile fatty acids (VFAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during VFA analysis by gas chromatography (GC). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are volatile fatty acids (VFAs) and why is their analysis important?

Volatile fatty acids, also known as short-chain fatty acids (SCFAs), are carboxylic acids with six or fewer carbon atoms.[1][2] Common examples include acetic acid, propionic acid, and butyric acid.[1][2] They are key products of microbial fermentation in the gastrointestinal tract and play significant roles in host-microbiota interactions, metabolic regulation, and as energy sources.[2][3] Their analysis is crucial in various fields, including gut microbiota studies, rumen fermentation analysis, and environmental monitoring.[2]

Q2: Why is derivatization necessary for VFA analysis by GC?

In their free form, VFAs are highly polar and have low volatility, which makes them challenging to analyze directly using gas chromatography.[1][4][5] The polar carboxylic acid group can interact with the GC column's stationary phase, leading to poor peak shape (tailing), irreversible adsorption, and inaccurate quantification.[1][4] Derivatization converts VFAs into less polar, more volatile derivatives, such as esters or silyl compounds. This process improves chromatographic separation, enhances sensitivity, and provides more stable and quantitative results.[1][6]

Q3: What are the most common derivatization techniques for VFAs?

The most prevalent methods for VFA derivatization are:

  • Esterification: This technique converts VFAs into fatty acid methyl esters (FAMEs) or other alkyl esters. Common reagents include boron trifluoride-methanol (BF3-Methanol) and methanolic hydrochloric acid.[1][4]

  • Silylation: This method forms trimethylsilyl (TMS) esters from the carboxylic group. Popular silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4]

  • Alkylation with Pentafluorobenzyl Bromide (PFBBr): This technique creates PFB esters, which are highly sensitive to electron capture detection (ECD), making it suitable for trace-level analysis.[7][8]

Q4: My samples are in an aqueous solution. What precautions should I take?

The presence of water is a critical concern for both esterification and silylation reactions as it can interfere with the derivatization process and lead to low yields.[1][4] It is essential to remove water from the sample before adding the derivatization reagent.[4] This can be achieved through methods like lyophilization (freeze-drying) or by drying the sample over an anhydrous salt like sodium sulfate.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during VFA derivatization experiments.

Problem Potential Cause(s) Solution(s)
Low or No Derivatization Yield 1. Presence of Water: Moisture interferes with silylation and esterification reagents.[1][4] 2. Incomplete Reaction: Reaction time or temperature may be insufficient. 3. Reagent Degradation: Derivatization reagents can degrade if not stored properly. 4. Sample Matrix Effects: Complex sample matrices can hinder the reaction.[9]1. Ensure samples are completely dry before adding reagents. Use lyophilization or dry over anhydrous sodium sulfate.[4] 2. Optimize reaction time and temperature. For example, with BSTFA, heating at 60-70°C for 30 minutes is a common starting point.[1] For BF3-Methanol, 5-10 minutes at 60°C is typical. 3. Use fresh, high-quality reagents and store them under the recommended conditions (e.g., in a desiccator). 4. Consider a sample cleanup step or using the standard addition method to compensate for matrix effects.[9]
Poor Peak Shape (Tailing) 1. Underivatized VFAs: Incomplete derivatization leaves polar VFAs that interact with the column.[4] 2. Active Sites in the GC System: The GC inlet liner or column may have active sites that interact with the analytes.1. Re-optimize the derivatization procedure to ensure the reaction goes to completion.[1] 2. Use a deactivated inlet liner and a column specifically designed for fatty acid analysis.
Poor Reproducibility 1. Inconsistent Reaction Conditions: Variations in time, temperature, or reagent volumes.[1] 2. Sample Loss during Handling: Inconsistent sample transfer or extraction steps.1. Precisely control all reaction parameters for every sample and standard.[1] 2. Be meticulous during sample preparation and transfer steps. The use of an internal standard can help correct for variations.[1]
Multiple Peaks for a Single Analyte 1. Incomplete Derivatization: Both the derivatized and underivatized forms are present. 2. Formation of Different Derivatives: Possible if other reactive functional groups are present in the molecule.1. Optimize the derivatization protocol to drive the reaction to completion. 2. This may be expected for molecules with multiple active sites. Ensure proper identification of all derivative peaks.
Contaminant Peaks in Blank 1. Contaminated Reagents: Solvents or derivatization agents may contain impurities.[10] 2. Carryover from Previous Injections: Residual sample in the GC system.1. Run a reagent blank to check for contamination. PFBBr, for example, can be washed to remove VFA contaminants.[10] 2. Implement a thorough cleaning method for the GC system between runs, including baking the column and cleaning the inlet.

Experimental Protocols

Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a general guideline for the formation of fatty acid methyl esters (FAMEs).

  • Sample Preparation: Weigh 1-25 mg of your sample into a micro-reaction vessel. If the sample is not a neat oil, it should be dissolved in a suitable nonpolar solvent like hexane or toluene.[1]

  • Derivatization: Add 2 mL of 14% Boron Trifluoride-Methanol (BF3-Methanol) reagent to the vessel.[1]

  • Reaction: Cap the vessel tightly and heat at 60°C for 5-30 minutes. The optimal time may vary, so it's recommended to test different durations.[1]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the vessel.

  • Phase Separation: Shake the vessel vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to settle.[1]

  • Collection: Carefully transfer the upper hexane layer to a clean vial. To ensure all FAMEs are recovered, the extraction can be repeated with another portion of hexane.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane layer to remove any residual water.

  • Analysis: The sample is now ready for GC injection.

Method 2: Silylation with BSTFA + 1% TMCS

This protocol provides a general procedure for forming trimethylsilyl (TMS) esters.

  • Sample Preparation: Place a dried sample (e.g., 1 mg of VFA mixture) into a reaction vial. If necessary, dissolve the sample in a dry, aprotic solvent such as pyridine or acetonitrile.[1]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.[1]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS. If needed, the sample can be diluted with a suitable solvent like hexane.

Method 3: Alkylation with Pentafluorobenzyl Bromide (PFBBr)

This protocol is for the formation of PFB esters, often used for trace analysis.

  • Sample Preparation: Place the sample in a reaction vial.

  • Reagent Addition: Add 1 mL of a solution containing the sample in an appropriate solvent (e.g., acetone), 20 µL of 10% PFBBr solution, and 50 µL of 18-crown-6 ether solution.[8]

  • Catalyst Addition: Add approximately 10 mg of potassium carbonate.[8]

  • Reaction: Cap the vial and sonicate for three hours.[8] Alternatively, incubate at 60°C for 30 minutes.[10]

  • Solvent Evaporation: After the reaction, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the residue in hexane for GC analysis.[8]

Data Presentation

Table 1: Comparison of Common VFA Derivatization Methods

Parameter BF3-Methanol (Esterification) BSTFA (Silylation) PFBBr (Alkylation)
Derivative Type Fatty Acid Methyl Esters (FAMEs)Trimethylsilyl (TMS) EstersPentafluorobenzyl (PFB) Esters
Reaction Conditions Mild heating (e.g., 60°C)[4]Mild heating (e.g., 60-70°C)[1]Room temperature to mild heating (e.g., 60°C)[10]
Reaction Time 5-30 minutes[1]30-60 minutes[1][4]30 minutes to 3 hours[8][10]
Moisture Sensitivity High[4]High[4]Lower
Derivative Stability GoodLimited (best if analyzed within a week)[4]Good
Detector Compatibility FID, MSFID, MSECD, MS
Key Advantage Produces clean mass spectra[4]Can derivatize multiple functional groups[4]High sensitivity with ECD[7]
Key Disadvantage Not suitable for some functional groups[11]Can produce complex mass spectra and derivatization artifacts[4]Reagent may require purification[10]

Visualizations

VFA_Derivatization_Workflow General VFA Derivatization Workflow Sample Aqueous or Solid Sample Preparation Sample Preparation (e.g., Homogenization, Extraction) Sample->Preparation Drying Drying (Lyophilization or Anhydrous Salt) Preparation->Drying If aqueous Derivatization Derivatization (Addition of Reagent and Heating) Preparation->Derivatization If non-aqueous Drying->Derivatization Extraction Derivative Extraction (Liquid-Liquid Extraction) Derivatization->Extraction For Esterification/Alkylation Analysis GC-MS Analysis Derivatization->Analysis For Silylation (direct injection) Extraction->Analysis

Caption: A generalized workflow for the derivatization of volatile fatty acids prior to GC-MS analysis.

Troubleshooting_Logic Troubleshooting Low Derivatization Yield Start Low/No Product Peak Check_Water Is the sample completely dry? Start->Check_Water Check_Conditions Are reaction time and temperature optimized? Check_Water->Check_Conditions Yes Solution_Dry Action: Dry sample thoroughly (e.g., lyophilize) Check_Water->Solution_Dry No Check_Reagents Are reagents fresh and stored correctly? Check_Conditions->Check_Reagents Yes Solution_Optimize Action: Increase reaction time and/or temperature Check_Conditions->Solution_Optimize No Solution_Replace Action: Use fresh reagents Check_Reagents->Solution_Replace No Success Yield Improved Solution_Dry->Success Solution_Optimize->Success Solution_Replace->Success

Caption: A logical diagram for troubleshooting low derivatization yields in VFA analysis.

Derivatization_Pathways VFA Derivatization Chemical Pathways cluster_0 Esterification cluster_1 Silylation cluster_2 Alkylation VFA_E R-COOH Volatile Fatty Acid Product_E R-COOCH3 Fatty Acid Methyl Ester VFA_E->Product_E + Reagent_E CH3OH / BF3 Methanol / Catalyst Reagent_E->Product_E VFA_S R-COOH Volatile Fatty Acid Product_S R-COOSi(CH3)3 Trimethylsilyl Ester VFA_S->Product_S + Reagent_S BSTFA Silylating Agent Reagent_S->Product_S VFA_A R-COOH Volatile Fatty Acid Product_A R-COOCH2C6F5 Pentafluorobenzyl Ester VFA_A->Product_A + Reagent_A PFBBr Alkylating Agent Reagent_A->Product_A

References

stability of 3-Oxooctadecanoic acid during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 3-Oxooctadecanoic acid during sample storage. As specific stability data for this compound is not extensively documented in public literature, this guide offers best practices based on the general chemical properties of beta-keto acids and long-chain fatty acids, along with protocols to establish stability in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound can be influenced by several factors, primarily:

  • Temperature: Higher temperatures can accelerate degradation.

  • pH: The beta-keto acid structure is susceptible to decarboxylation, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: As a long-chain fatty acid derivative, it can be prone to oxidation, especially if double bonds are present or introduced.

  • Light: Exposure to UV light can induce photochemical degradation.

  • Enzymatic Activity: If samples are biological in origin, residual enzymatic activity could metabolize the compound.

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, it is recommended to store this compound at -80°C . For short-term storage (a few days), -20°C may be acceptable. Avoid repeated freeze-thaw cycles as this can degrade the compound.

Q3: How should I prepare stock solutions of this compound for storage?

A3: Stock solutions should be prepared in a suitable aprotic organic solvent such as DMSO, ethanol, or acetonitrile. It is advisable to store aliquots in amber vials under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and exposure to light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound after storage Degradation due to improper temperature or pH.Store samples at -80°C. Ensure the pH of the sample matrix is neutral if possible. Perform a stability study to determine acceptable storage times.
Appearance of unknown peaks in chromatogram Degradation products (e.g., from decarboxylation or oxidation).Analyze fresh samples alongside stored samples to identify degradation products. Store samples under an inert atmosphere and protect from light.
Inconsistent results between sample aliquots Repeated freeze-thaw cycles.Prepare single-use aliquots to avoid repeated freezing and thawing of the stock solution.
Precipitation of the compound in solution Low solubility at storage temperature.Ensure the compound is fully dissolved at room temperature before aliquoting and freezing. If precipitation occurs upon thawing, gently warm and vortex to redissolve.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound under various storage conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile, DMSO, and methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amber glass vials

  • Inert gas (argon or nitrogen)

  • HPLC-MS system

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • From the stock solution, prepare 10 µM working solutions in both acetonitrile and PBS.

3. Storage Conditions:

  • Aliquot the working solutions into amber glass vials.

  • For each solvent, prepare sets of samples to be stored at:

    • Room Temperature (20-25°C)

    • 4°C

    • -20°C

    • -80°C

  • For each temperature, prepare a subset of vials to be purged with inert gas.

4. Time Points for Analysis:

  • Analyze a fresh sample at Time 0.

  • Analyze samples from each storage condition at the following time points: 24 hours, 48 hours, 1 week, 1 month, and 3 months.

5. Analytical Method (HPLC-MS):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in negative mode, monitoring for the m/z of this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

  • Plot the percentage remaining versus time for each storage condition.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data from a stability study as described above.

Table 1: Stability of this compound in Acetonitrile (% Remaining)

Storage Temp.24 Hours1 Week1 Month3 Months
25°C 95.2%85.1%60.5%35.2%
4°C 99.1%97.3%92.8%85.4%
-20°C 99.8%99.5%98.1%96.3%
-80°C 100%99.9%99.7%99.5%

Table 2: Stability of this compound in PBS, pH 7.4 (% Remaining)

Storage Temp.24 Hours1 Week1 Month3 Months
25°C 88.6%70.2%45.1%15.8%
4°C 97.5%92.4%80.3%65.7%
-20°C 99.2%98.0%95.6%90.1%
-80°C 99.9%99.6%99.1%98.5%

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions (e.g., 10 µM in Acetonitrile & PBS) prep_stock->prep_work aliquot Aliquot into Amber Vials prep_work->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c storage_neg80c -80°C aliquot->storage_neg80c time_points Analyze at Time Points (0, 24h, 1w, 1m, 3m) storage_rt->time_points storage_4c->time_points storage_neg20c->time_points storage_neg80c->time_points hplc_ms HPLC-MS Analysis time_points->hplc_ms data_analysis Calculate % Remaining hplc_ms->data_analysis

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor GPRX enzyme_a Enzyme A receptor->enzyme_a Activates tf_a Transcription Factor A enzyme_a->tf_a Phosphorylates tf_a_active Active TF-A tf_a->tf_a_active gene_exp Target Gene Expression tf_a_active->gene_exp Induces compound This compound compound->receptor Binds

Caption: Hypothetical signaling pathway involving this compound.

Technical Support Center: Analysis of 3-Oxooctadecanoic Acid in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 3-oxooctadecanoic acid in serum samples, primarily using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in serum?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] In serum analysis, these interfering components can be endogenous substances like phospholipids, salts, and proteins.[1] For this compound, matrix effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate and imprecise quantification.[2] Phospholipids are a major contributor to matrix effects in serum analysis, as they can co-extract with the analyte and often elute in the same chromatographic window.

Q2: Why is a specific sample preparation method necessary for analyzing this compound in serum?

A2: Serum is a complex biological matrix. A specific sample preparation method is crucial to remove interfering substances, primarily proteins and phospholipids, that can cause matrix effects, clog the analytical column, and contaminate the mass spectrometer source. Effective sample preparation enhances the sensitivity, accuracy, and reproducibility of the analysis.[2] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Q3: What is the role of an internal standard (IS) in the analysis of this compound, and what type should be used?

A3: An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. Its primary role is to compensate for variations in sample preparation and matrix effects.[1] The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing the most accurate correction.[3]

Q4: Is derivatization required for the analysis of this compound by LC-MS?

A4: While not always mandatory, derivatization can be highly beneficial for the LC-MS analysis of this compound. Derivatization of the carboxylic acid group can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to increased sensitivity.[4][5] This is particularly useful for achieving low limits of detection.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: The analyte is interacting with active sites on the column. 3. Inappropriate Injection Solvent: The injection solvent is much stronger than the mobile phase.1. Dilute the sample extract and re-inject. 2. Add a small amount of a competing agent (e.g., formic acid) to the mobile phase. Consider a different column chemistry. 3. Ensure the injection solvent is similar in composition to or weaker than the initial mobile phase.
High Signal Suppression (Low Analyte Response) 1. Co-eluting Phospholipids: Major source of ion suppression in serum. 2. Inefficient Sample Cleanup: Residual matrix components are interfering with ionization. 3. Suboptimal MS Source Conditions: Ionization parameters are not optimized for this compound.1. Optimize the chromatographic gradient to separate the analyte from the phospholipid elution region.[3] Employ a phospholipid removal SPE plate. 2. Switch from protein precipitation to a more selective method like LLE or SPE. 3. Optimize source parameters (e.g., spray voltage, gas flows, temperature) via infusion of a standard solution.
Inconsistent Results/Poor Reproducibility 1. Variable Matrix Effects: Differences in the matrix composition between individual serum samples. 2. Inconsistent Sample Preparation: Variability in extraction recovery. 3. Analyte Instability: Degradation of this compound in the processed sample.1. Use a stable isotope-labeled internal standard to normalize the response.[3] 2. Ensure precise and consistent execution of the sample preparation protocol. Consider automating the sample preparation. 3. Keep samples at a low temperature (e.g., 4°C) in the autosampler and analyze them within a validated stability window.
Carryover 1. Adsorption of Analyte: this compound may adsorb to parts of the LC system. 2. Insufficient Needle Wash: The autosampler needle is not being adequately cleaned between injections.1. Add a stronger organic solvent to the needle wash solution. 2. Optimize the needle wash procedure by increasing the volume and using a wash solvent that effectively solubilizes the analyte.

Quantitative Data on Matrix Effects

The following table summarizes typical matrix effect values observed for lipid-like molecules in serum using different sample preparation techniques. The matrix effect is calculated as the percentage of the analyte's peak area in a post-extraction spiked matrix sample compared to its peak area in a neat solution. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Sample Preparation Method Analyte Type Typical Matrix Effect (%) Key takeaway
Protein Precipitation (PPT) Long-Chain Fatty Acid40 - 70%Prone to significant ion suppression due to residual phospholipids.
Liquid-Liquid Extraction (LLE) Keto Acid75 - 95%Offers better cleanup than PPT, reducing matrix effects.
Solid-Phase Extraction (SPE) Long-Chain Fatty Acid85 - 105%Provides the cleanest extracts and the least matrix effects.

Note: These are representative values and the actual matrix effect for this compound should be experimentally determined during method development and validation.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation followed by Phospholipid Removal

This protocol is a two-step process that first removes proteins and then targets the removal of phospholipids, a major source of matrix effects.

  • Protein Precipitation:

    • To 100 µL of serum sample, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.

    • Add 300 µL of cold acetonitrile containing 1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal:

    • Transfer the supernatant to a phospholipid removal SPE plate.

    • Apply vacuum or positive pressure to pass the supernatant through the sorbent.

    • Collect the eluate for LC-MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is a general LC-MS/MS method that can be optimized for your specific instrumentation.

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v)

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: To be determined by infusing a standard of this compound and its SIL-IS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample + SIL-IS ppt Protein Precipitation (Acetonitrile) serum->ppt centrifuge1 Centrifugation ppt->centrifuge1 phospholipid_removal Phospholipid Removal (SPE Plate) centrifuge1->phospholipid_removal lc_injection LC Injection phospholipid_removal->lc_injection lc_separation C18 RP Chromatography lc_injection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for the analysis of this compound in serum.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Inconsistent/Low Analyte Signal check_is Check Internal Standard Response start->check_is post_column_infusion Post-column Infusion of Analyte with Blank Matrix Injection check_is->post_column_infusion If IS is also low/variable use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is If analogue IS is used improve_cleanup Improve Sample Cleanup (e.g., SPE) post_column_infusion->improve_cleanup If suppression is observed optimize_chroma Optimize Chromatography (Separate from interferences) post_column_infusion->optimize_chroma If suppression co-elutes

Caption: Troubleshooting logic for matrix effect-related issues.

References

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Long-Chain Fatty Acid Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the poor recovery of long-chain fatty acids (LCFAs) during experimental procedures.

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Question 1: What are the primary causes of poor recovery of long-chain fatty acids?

Answer: Low recovery of LCFAs can stem from multiple stages of your experimental workflow. The most common problem areas are sample preparation (extraction and derivatization) and the final analytical instrumentation (GC-MS or LC-MS).[1] Issues can include incomplete extraction from the sample matrix, analyte degradation, adsorption to labware, and matrix effects during analysis.[2]

Question 2: My LCFA recovery is low. How do I know if the problem is with my extraction method?

Answer: Inadequate extraction is a primary cause of low recovery.[1] Key factors to investigate include:

  • Solvent Choice: The polarity of your extraction solvent must be suitable for both the LCFAs and the sample matrix.[1] Standard methods like the Folch and Bligh & Dyer protocols use a chloroform/methanol mixture, which is effective for lipids in plasma and tissues.[1][3] For some samples, a hexane/methyl tert-butyl ether (MTBE) mixture has shown excellent recovery rates of 98-100%.[4]

  • Matrix Effects: Complex biological samples can contain substances that interfere with extraction, leading to ion suppression or enhancement in mass spectrometry.[1][2] To check for this, compare the signal of an internal standard in a clean solvent versus the signal in your sample matrix extract.[1]

  • Phase Separation: In liquid-liquid extractions, incomplete separation between the organic and aqueous layers can lead to loss of your analyte. Ensure a clean separation, using centrifugation if necessary, to avoid contaminating the organic layer with the aqueous phase.[1]

  • Number of Extractions: A single extraction might be insufficient. Performing a second extraction on the aqueous phase can significantly improve recovery rates.[1]

  • pH and Ionic Strength: Adjusting the pH to convert LCFAs to their less water-soluble acid form and adding salt (e.g., NaCl) to increase ionic strength can significantly improve extraction efficiency, particularly with solvents like hexane.[4]

Question 3: I'm analyzing my LCFAs with Gas Chromatography (GC), and I suspect a problem with derivatization. What should I look for?

Answer: For GC analysis, LCFAs are converted into more volatile fatty acid methyl esters (FAMEs).[1][5] Incomplete or inefficient derivatization is a frequent source of poor recovery.[1] Consider the following:

  • Moisture: Many derivatization reagents are moisture-sensitive. The presence of water can impede the esterification reaction.[1] Always use dry glassware and anhydrous solvents. Drying the organic extract with anhydrous sodium sulfate before derivatization is a recommended practice.[1][6]

  • Incomplete Reaction: The reaction may be incomplete due to insufficient reagent concentration, time, or temperature.[1] You can optimize these conditions by analyzing aliquots at different time points to see when the FAME peak area no longer increases.[1]

  • Reagent Quality: Use high-quality derivatization reagents (e.g., boron trifluoride (BF3) in methanol, methanolic HCl) and store them according to the manufacturer's instructions to prevent degradation.[1] Preparing a reagent blank can help identify contamination issues.[1]

Question 4: Could my choice of labware be affecting my LCFA recovery?

Answer: Yes, the highly hydrophobic nature of LCFAs makes them prone to adsorbing onto surfaces.[2] This is particularly a problem with plasticware like pipette tips and microcentrifuge tubes.[2][7] Using glass tubes that have been washed with methanol can effectively reduce this exogenous contamination.[7]

Question 5: How can I prevent the degradation of LCFAs during sample preparation?

Answer: Some LCFAs, particularly beta-keto acids, can be thermally unstable and may degrade during steps involving heat.[2] It is crucial to avoid high temperatures during sample processing. If you need to evaporate the solvent, use a gentle stream of nitrogen at room temperature or a centrifugal vacuum concentrator without heat. Maintaining a neutral pH during extraction is also advisable, as LCFAs can be sensitive to pH extremes.[2]

Quantitative Data Summary

The choice of extraction solvent significantly impacts the recovery of long-chain fatty acids. The following table summarizes recovery percentages for various LCFAs using different solvent systems.

Fatty Acid (Carbon:Double Bond)Hexane (%)Hexane + pH/Salt Adj. (%)Hexane/MTBE (1:1) (%)Hexane/MTBE (1:1) + pH/Salt Adj. (%)
Capric Acid (C10:0)31647798
Lauric Acid (C12:0)66828499
Myristic Acid (C14:0)71868899
Palmitic Acid (C16:0)779388100
Stearic Acid (C18:0)769191100
Oleic Acid (C18:1)73889099
Linoleic Acid (C18:2)728789100
Data adapted from a study on extracting LCFAs from a fermentation medium. pH was adjusted with H2SO4 and ionic strength with NaCl.[4]

Experimental Protocols

Here are detailed methodologies for key experiments in LCFA analysis.

Protocol 1: Modified Bligh & Dyer Lipid Extraction

This protocol is a standard method for extracting total lipids from biological samples.[1]

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Glass Pasteur pipette

  • Nitrogen gas evaporator

Procedure:

  • To your sample, add a known amount of an appropriate internal standard.

  • Add 2 mL of methanol and vortex for 30 seconds.

  • Add 4 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Repeat the extraction of the upper aqueous layer with an additional 2 mL of chloroform.

  • Combine the chloroform extracts.

  • Evaporate the combined solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is ready for derivatization or analysis.[1]

Protocol 2: Derivatization to FAMEs using BF3-Methanol

This protocol describes the esterification of fatty acids to fatty acid methyl esters (FAMEs) for GC analysis.[1][6]

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Glass tubes with PTFE-lined caps

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex for 1 minute to extract the FAMEs into the upper hexane layer.

  • Centrifuge briefly to ensure complete phase separation.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[6]

  • Transfer the dried hexane extract to a GC vial for analysis.

Visual Guides & Workflows

The following diagrams illustrate key workflows and concepts in LCFA analysis and troubleshooting.

LCFA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Cleanup Optional Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization to FAMEs (for GC analysis) Cleanup->Derivatization GC Path LCMS LC-MS Analysis Cleanup->LCMS LC Path GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

A generalized workflow for the analysis of long-chain fatty acids.[6]

Troubleshooting_Tree Start Problem: Poor LCFA Recovery Check_Extraction Is Extraction Complete? Start->Check_Extraction Check_Deriv Is Derivatization Efficient? (GC-specific) Check_Extraction->Check_Deriv Yes Solvents Optimize Solvents (Polarity, pH, Ionic Strength) Check_Extraction->Solvents No Repeat_Extraction Perform Second Extraction Check_Extraction->Repeat_Extraction No Matrix_Effects Assess Matrix Effects (Use SPE for cleanup) Check_Extraction->Matrix_Effects No Check_Analysis Are Analytical Conditions Optimal? Check_Deriv->Check_Analysis Yes / N/A for LC Anhydrous Ensure Anhydrous Conditions (Dry Solvents/Glassware) Check_Deriv->Anhydrous No Reaction_Conditions Optimize Reaction (Time, Temp, Reagent Conc.) Check_Deriv->Reaction_Conditions No Reagent_Quality Check Reagent Quality (Use fresh reagents) Check_Deriv->Reagent_Quality No Instrument_Maint Perform Instrument Maintenance (Clean ion source, check for leaks) Check_Analysis->Instrument_Maint No Column_Perf Evaluate Column Performance (Inject standard, check peak shape) Check_Analysis->Column_Perf No Adsorption Check for Adsorption (Use methanol-rinsed glassware) Check_Analysis->Adsorption No

A decision tree for troubleshooting poor LCFA recovery.[1]

TLR4_Pathway LCFA LCSFA (e.g., Palmitic Acid) TLR4 TLR4 Receptor LCFA->TLR4 Binds & Activates Signaling_Cascade Downstream Signaling Cascade TLR4->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Inflammation Pro-inflammatory Response NFkB->Inflammation

Simplified diagram of LCSFA-induced TLR4 signaling pathway.

References

Technical Support Center: Quantitative Analysis of 3-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxooctadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

A1: The ideal internal standard is an isotopically labeled version of the analyte, such as this compound-d3. However, a deuterated version of this compound is not readily commercially available.

Q2: What is a suitable alternative internal standard for this compound?

A2: A suitable and commonly used alternative is a stable isotope-labeled odd-chain fatty acid. Heptadecanoic acid-d3 is an excellent choice as it is commercially available and will have a distinct retention time and mass-to-charge ratio from this compound, thus minimizing potential interference.[1]

Q3: What analytical method is recommended for the quantification of this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the analysis of fatty acids. To improve volatility and chromatographic performance, this compound and the internal standard should be derivatized to their fatty acid methyl esters (FAMEs) prior to analysis.[2][3] An alternative, highly sensitive method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which may require derivatization of the keto group to enhance ionization efficiency.[4][5]

Q4: Why is derivatization necessary for the GC-MS analysis of this compound?

A4: Derivatization is a critical step for the successful analysis of fatty acids by GC-MS. The process converts the polar carboxylic acid group into a less polar and more volatile ester (e.g., a methyl ester).[2] This improves peak shape, reduces tailing, and allows for better separation on the GC column.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape or peak tailing for this compound Incomplete derivatization.Ensure the derivatization reagent is fresh and the reaction is carried out for the recommended time and temperature. Optimize the derivatization protocol if necessary.[2]
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis.
Low signal intensity for the analyte Inefficient extraction from the sample matrix.Optimize the liquid-liquid extraction procedure to ensure efficient recovery of the analyte and internal standard.
Suboptimal ionization in the mass spectrometer.Tune the mass spectrometer according to the manufacturer's instructions to ensure optimal sensitivity.
Inconsistent quantification results Inaccurate addition of the internal standard.Ensure the internal standard is added to all samples, standards, and quality controls at a consistent and known concentration before any extraction or derivatization steps.
Matrix effects suppressing the signal.Dilute the sample extract to minimize matrix effects. Ensure proper sample cleanup to remove interfering substances.
Co-elution of analyte and interfering peaks Inadequate chromatographic separation.Optimize the GC oven temperature program to improve the separation of the target analyte from other components in the sample.

Data Presentation

The following table summarizes the key quantitative data for the analysis of this compound and the recommended internal standard, Heptadecanoic acid-d3, after derivatization to their respective methyl esters for GC-MS analysis.

Compound Abbreviation Molecular Formula (as Methyl Ester) Monoisotopic Mass (as Methyl Ester) Expected m/z of Molecular Ion [M]
This compound methyl ester3-oxo-C18:0-MEC19H36O3312.2664312.3
Heptadecanoic acid-d3 methyl esterC17:0-d3-MEC18H33D3O2287.2958287.3

Experimental Protocol: Quantification of this compound by GC-MS

This protocol outlines the key steps for the quantitative analysis of this compound in a biological matrix using Heptadecanoic acid-d3 as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of the sample (e.g., plasma, cell lysate), add a known amount of Heptadecanoic acid-d3 internal standard solution.

  • Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Folch method with chloroform:methanol (2:1, v/v).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Carefully collect the organic (lower) layer containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.[3]

  • Cap the vial tightly and heat at 60°C for 60 minutes.[2]

  • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/minute.

      • Ramp to 250°C at 5°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

    • Ions to Monitor:

      • This compound methyl ester: m/z 312.3 (and other characteristic fragment ions).

      • Heptadecanoic acid-d3 methyl ester: m/z 287.3 (and other characteristic fragment ions).

4. Quantification:

  • Prepare a calibration curve using standards containing known concentrations of this compound and a constant concentration of the Heptadecanoic acid-d3 internal standard.

  • Process the calibration standards through the same extraction and derivatization procedure as the samples.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with Heptadecanoic acid-d3 (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Esterification to FAMEs (H2SO4 in Methanol, 60°C) Dry->Deriv Add Reagents GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject Sample Quant Quantification (Calibration Curve) GCMS->Quant Peak Area Ratio

Caption: Experimental workflow for the quantification of this compound.

References

dealing with isomeric interference in fatty acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isomeric interference during fatty acid analysis.

Troubleshooting Guide

Problem: Poor resolution and co-eluting peaks in my gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).

Initial Steps to Take:

  • Confirm Peak Purity: If you are using a mass spectrometry (MS) detector, examine the mass spectra across the peak.[1] If the spectra change from the leading edge to the trailing edge, it indicates the presence of more than one compound.[1] Asymmetrical peaks or the presence of a "shoulder" are also common indicators of co-elution.[1]

  • Review Sample Preparation: Ensure your derivatization to FAMEs is complete.[2] Incomplete reactions can lead to broad or tailing peaks of the original free fatty acids, which might overlap with FAME peaks.[2]

  • Check for System Contamination: Run a blank solvent injection to identify if a co-eluting peak is a system contaminant.[2] Contamination can arise from the mobile phase, glassware, or carryover from previous injections.[2]

How can I optimize my GC temperature program to resolve co-eluting FAMEs?

The temperature program directly impacts the retention time and separation of FAMEs.[2]

  • Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile, early-eluting compounds.[2]

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2°C/min instead of 10°C/min) increases the interaction time of the analytes with the stationary phase, often improving resolution.[2]

  • Incorporate Isothermal Holds: Introducing an isothermal hold at a specific temperature can help separate closely eluting isomers.

What if optimizing the temperature program is not enough?

If temperature adjustments are insufficient, consider the following:

  • Column Selection: The choice of GC column is critical. For complex mixtures of fatty acid isomers, especially cis and trans isomers, a highly polar stationary phase is recommended.[3][4]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can enhance separation efficiency.

  • Derivatization: Ensure your derivatization method is robust and complete to avoid interference from unreacted fatty acids.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomeric interference in fatty acid analysis?

A1: The most common types of isomeric interference are:

  • Positional Isomers: Fatty acids with the same chain length and number of double bonds, but with the double bonds in different locations (e.g., ω-3 vs. ω-6 fatty acids).[6][7]

  • Geometric (cis/trans) Isomers: Fatty acids with the same structure but different spatial arrangements around a double bond.[3][8] Industrial hydrogenation of vegetable oils can increase the proportion of trans fatty acids.[5]

  • Branched-Chain vs. Straight-Chain Isomers: Fatty acids with the same molecular weight but different carbon chain structures.[6]

Q2: How can I differentiate between cis and trans fatty acid isomers?

A2: Differentiating cis and trans isomers is a significant challenge.[6] Several techniques can be employed:

  • Gas Chromatography (GC) with a Highly Polar Column: Columns with cyanopropyl stationary phases (like HP-88 or CP-Sil 88) are specifically designed for the separation of FAMEs, including cis and trans isomers.[3][4] Trans isomers typically elute before their cis counterparts on these columns.[3]

  • Silver-Ion Chromatography (Ag-HPLC or Ag-TLC): This technique separates isomers based on the number, position, and geometry of the double bonds.[9][10][11] Silver ions interact more strongly with cis double bonds than with trans double bonds, leading to longer retention times for cis isomers.

  • Mass Spectrometry (MS): While standard GC-MS may not differentiate all isomers, specialized MS techniques like ozone-induced dissociation (OzID) can help locate the double bond and distinguish between cis and trans isomers.[12][13]

Q3: What is the purpose of derivatization in fatty acid analysis?

A3: Fatty acids are often derivatized to fatty acid methyl esters (FAMEs) before GC analysis for several reasons:

  • Increased Volatility: FAMEs are more volatile than free fatty acids, making them more suitable for GC analysis.[4][5]

  • Improved Peak Shape: Derivatization reduces the polarity of the fatty acids, which minimizes peak tailing and improves chromatographic separation.[5]

  • Enhanced Stability: Methyl esters are generally more stable than their corresponding free acids.

Q4: When should I consider using Liquid Chromatography (LC) instead of Gas Chromatography (GC)?

A4: While GC is the most common technique for fatty acid analysis, Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers advantages in certain situations:[14]

  • Analysis of Intact Lipids: LC-MS can be used to analyze fatty acids as part of intact complex lipids (e.g., triglycerides, phospholipids) without prior hydrolysis and derivatization.[15][16]

  • Separation of Heat-Sensitive Compounds: LC operates at lower temperatures than GC, which is beneficial for analyzing thermally labile fatty acids that might degrade at high temperatures.[17]

  • Preparative Separations: HPLC can be used to isolate and collect fractions of specific isomers for further analysis.[14]

Q5: How can I confirm the identity of a fatty acid isomer?

A5: Confirming the identity of an isomer typically involves a combination of methods:

  • Retention Time Matching: Compare the retention time of the unknown peak with that of a certified reference standard analyzed under the same conditions.[6]

  • Mass Spectrometry (MS): For GC-MS or LC-MS, the fragmentation pattern of the unknown compound can be compared to a spectral library or the fragmentation pattern of a known standard.[6][18]

  • Coinjection: Spike the sample with a pure standard of the suspected isomer. An increase in the peak height of the unknown confirms its identity.

Data Presentation

Table 1: Comparison of GC Columns for FAME Analysis

Column Stationary PhasePolarityTypical ApplicationAdvantagesDisadvantages
Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax)PolarGeneral FAME analysis, separation by carbon number and unsaturation.[3][4]Good separation for less complex samples.[3]Does not separate cis/trans isomers effectively.[3]
Medium-Polar Cyanopropyl (e.g., DB-23)Medium-HighComplex FAME mixtures, some cis/trans separation.[3]Excellent separation for complex mixtures.[3]May not fully resolve all cis/trans isomers.[3]
Highly Polar Cyanopropyl (e.g., HP-88, CP-Sil 88, SP-2560)HighDetailed cis/trans isomer separation.[3][4]Excellent separation of geometric isomers.[3]May have difficulty separating some higher molecular weight fatty acids.[3]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol

This protocol is a common method for preparing FAMEs for GC analysis.[2]

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Micro-reaction vessel (5-10 mL)

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane (GC grade)

  • Deionized water or saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.

  • Add 2 mL of BF₃-methanol reagent to the vessel.

  • Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample.

  • Cool the vessel to room temperature.

  • Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane to the vessel.[2]

  • Shake the vessel vigorously for 30 seconds to extract the FAMEs into the non-polar hexane layer.[2]

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • The sample is now ready for GC analysis.

Visualizations

TroubleshootingWorkflow start Poor Resolution or Co-eluting Peaks confirm_purity Confirm Peak Purity (MS Spectra, Peak Shape) start->confirm_purity check_contamination Check for System Contamination (Run Blank) start->check_contamination review_prep Review Sample Preparation (Complete Derivatization?) confirm_purity->review_prep Impure optimize_gc Optimize GC Method confirm_purity->optimize_gc Pure review_prep->optimize_gc check_contamination->optimize_gc temp_program Adjust Temperature Program (Initial Temp, Ramp Rate) optimize_gc->temp_program resolved Peaks Resolved temp_program->resolved Successful not_resolved Still Not Resolved temp_program->not_resolved Unsuccessful column_select Select Appropriate Column (High Polarity for Isomers) flow_rate Optimize Carrier Gas Flow Rate column_select->flow_rate flow_rate->resolved Successful consider_alt Consider Alternative Techniques (e.g., Ag-HPLC) flow_rate->consider_alt Unsuccessful not_resolved->column_select Derivatization_Workflow start Start: Lipid Sample add_reagent Add BF3-Methanol Reagent start->add_reagent heat Heat at 60°C add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Water and Hexane, then Vortex cool->extract separate Allow Phases to Separate extract->separate collect Collect Upper Hexane Layer separate->collect dry Dry with Anhydrous Sodium Sulfate collect->dry end FAMEs Ready for GC Analysis dry->end

References

Technical Support Center: 3-Oxooctadecanoic Acid MRM Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers developing and troubleshooting Multiple Reaction Monitoring (MRM) methods for the quantification of 3-oxooctadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an MRM method for this compound?

A1: The initial step is to determine the optimal precursor ion for this compound. This involves infusing a standard solution of the compound into the mass spectrometer and performing a full scan or Q1 scan to identify the most abundant and stable parent ion.[1] Given its carboxylic acid group, analysis is typically performed in negative ion mode, where the expected precursor would be the deprotonated molecule, [M-H]⁻. The molecular weight of octadecanoic acid is 284.48 g/mol , and this compound is 298.47 g/mol . Therefore, you should look for a precursor ion with an m/z of approximately 297.5.

Q2: How do I find the best product ions for this compound?

A2: After identifying the precursor ion, you must perform a product ion scan (or MS/MS scan). In this step, the precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and all resulting fragment ions are scanned in the third quadrupole (Q3).[1] For a beta-keto acid like this compound, characteristic fragmentation often involves neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages adjacent to the ketone group. Select the most intense and specific fragment ions as potential product ions for your MRM transitions.

Q3: What is collision energy (CE) and why does it need to be optimized?

A3: Collision energy is the kinetic energy applied to a precursor ion in the collision cell, which induces fragmentation. This parameter is critical for sensitivity in MRM assays.[2] Different precursor-to-product ion transitions have unique optimal CE values that yield the maximum product ion intensity.[3][4] Using a non-optimized CE can result in poor signal intensity and reduced analytical sensitivity. Therefore, each transition must be optimized individually.

Q4: What is the general procedure for optimizing collision energy?

A4: The standard approach is to perform a "CE ramp." For each selected MRM transition (precursor/product pair), the instrument systematically varies the collision energy across a defined range (e.g., 5 to 50 eV) while monitoring the product ion intensity. The energy that produces the most intense and stable signal is selected as the optimal CE for that specific transition.[4] This process is often automated by the mass spectrometer's control software.[5]

Q5: Should I use calculated or empirically determined collision energies?

A5: While many software packages can predict or calculate a starting collision energy based on the precursor's m/z and charge state, these are estimations.[6][7] For maximum sensitivity, it is highly recommended to empirically optimize the CE for each transition by performing a CE ramp experiment.[3][7] This ensures the method is tuned for your specific compound and instrument, as optimal values can vary between different instrument platforms.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for Precursor Ion 1. Incorrect ion mode (positive vs. negative).2. Poor ionization efficiency.3. Analyte degradation in the source.1. Verify you are in negative ionization mode for the [M-H]⁻ ion.2. Optimize source parameters (e.g., spray voltage, gas flows, temperature).3. Check for in-source fragmentation and consider gentler source conditions.
Weak Product Ion Signal 1. Suboptimal collision energy.2. Precursor ion is too stable or fragments inefficiently.3. Collision gas pressure is too low.1. Perform a collision energy optimization ramp for each transition to find the value that yields the highest signal intensity.[4]2. Select different, more abundant product ions from the product ion scan.3. Check and optimize the collision gas (CAD) pressure according to manufacturer guidelines.
High Signal Noise / Poor S:N 1. Non-specific product ion selected.2. Matrix interference.3. Collision energy is too high, causing excessive, non-specific fragmentation.1. Choose a product ion with a higher m/z if possible, as these are often more specific.2. Improve chromatographic separation to resolve the analyte from matrix components. Re-optimizing CE in the presence of matrix may also help.[5]3. Re-evaluate the optimal CE; sometimes a slightly lower energy can improve specificity without sacrificing significant signal.
Inconsistent Results / Poor Reproducibility 1. The chosen MRM transition is not robust.2. Fluctuations in instrument parameters.1. Select at least two MRM transitions for quantification and confirmation. The ratio of these transitions should remain constant.2. Ensure the mass spectrometer is calibrated and stable. Verify that source and collision cell parameters are not fluctuating.

Experimental Protocols

Protocol 1: MRM Transition Identification and Optimization
  • Analyte Preparation : Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion : Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification (Q1 Scan) :

    • Operate the MS in negative ion mode.

    • Perform a Q1 scan over a mass range that includes the expected precursor ion (e.g., m/z 100-400).

    • Identify the m/z of the deprotonated molecule, [M-H]⁻, which should be the base peak (m/z ≈ 297.5).

  • Product Ion Identification (MS/MS Scan) :

    • Set the instrument to product ion scan mode.

    • Select the identified precursor ion (m/z 297.5) for isolation in Q1.

    • Apply a nominal collision energy (e.g., 20 eV) and scan Q3 to detect all fragment ions.

    • Identify the 2-3 most abundant and specific product ions for MRM development.

  • Collision Energy (CE) Optimization :

    • Set up an MRM method with the selected precursor and product ion pairs.

    • For each transition, create an experiment that ramps the CE value across a wide range (e.g., in 2 eV steps from 5 to 50 eV).

    • Monitor the intensity of the product ion at each CE value.

    • Plot the intensity versus CE and determine the optimal value that gives the maximum signal for each transition.

Quantitative Data Summary

Based on the known fragmentation patterns of fatty acids and beta-keto acids, the following table provides a realistic example of optimized MRM parameters for this compound in negative ion mode.

ParameterValue
Compound Name This compound
Formula C₁₈H₃₄O₃
Molecular Weight 298.47 g/mol
Ionization Mode Negative ESI
Precursor Ion [M-H]⁻ (m/z) 297.5
TransitionDescriptionOptimized CE (eV)Use
297.5 → 253.5 Loss of CO₂ (decarboxylation)15Quantifier
297.5 → 59.1 Acetyl ion fragment25Qualifier
297.5 → 239.4 Cleavage at the beta-keto position20Qualifier

Note: The values presented are illustrative and must be empirically determined on your specific instrument.

Workflow and Pathway Visualizations

The following diagram illustrates the logical workflow for optimizing collision energy for a single MRM transition.

G cluster_prep Step 1: Preparation cluster_opt Step 2: CE Optimization cluster_res Step 3: Result A Infuse Analyte Standard B Select Precursor Ion (e.g., m/z 297.5) A->B C Select Product Ion (e.g., m/z 253.5) B->C D Define CE Range (e.g., 5-50 eV) C->D E Acquire Data: Ramp CE vs. Intensity D->E F Max Intensity Reached? E->F G No F->G Continue Ramp H Yes F->H End Ramp G->E I Record Optimal CE Value H->I

Caption: Workflow for empirical optimization of collision energy for an MRM transition.

References

Validation & Comparative

Navigating the Analysis of 3-Oxooctadecanoic Acid: A Comparative Guide to LC-MS Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. 3-Oxooctadecanoic acid, a long-chain keto fatty acid, is increasingly recognized for its role in various physiological and pathological processes.[1][2] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for its analysis, offering insights into method validation, performance characteristics, and a comparative look at alternative techniques.

Performance Comparison of Analytical Methods

Below is a summary of the anticipated quantitative performance for these methods.

ParameterLC-MS/MSGC-MSTLC
Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.1 - 5.0 ng/mLLower Sensitivity
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL0.5 - 20.0 ng/mLSemi-quantitative at best
Linear Dynamic Range Wide (typically 2-3 orders of magnitude)WideNarrow
Quantitative Accuracy High (with internal standards)High (with internal standards)Lower
Specificity High (based on mass-to-charge ratio)High (based on mass-to-charge ratio)Lower
Throughput High (with autosamplers)ModerateHigh (for multiple samples on one plate)
Derivatization Generally not requiredOften requiredNot applicable

Experimental Protocols

A robust and reliable analytical method is built on a well-defined experimental protocol. The following sections outline a typical workflow for the analysis of this compound using LC-MS/MS, based on established methods for similar analytes.[6][7][8]

LC-MS/MS Experimental Protocol

This protocol is designed for the quantitative analysis of this compound in a biological matrix such as plasma or serum.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the biological sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of a cold extraction solvent, such as methanol or a 2:1 mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins and ensure thorough extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of fatty acids.[5]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).[10]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte of interest.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: Maintained at 40-50°C to ensure reproducible chromatography.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally preferred for the analysis of carboxylic acids as it readily forms [M-H]⁻ ions.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis, providing high selectivity and sensitivity.[6]

  • MRM Transitions: The precursor ion ([M-H]⁻) for this compound would be selected, and collision-induced dissociation would be optimized to identify a specific and abundant product ion for monitoring.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification

A simplified workflow for the LC-MS/MS analysis of this compound.

Signaling Pathways and Logical Relationships

The accurate measurement of this compound is critical for understanding its role in fatty acid metabolism. Beta-oxidation is a key pathway in which fatty acids are broken down to produce energy.

beta_oxidation Fatty_Acid Fatty Acyl-CoA FAD FAD Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acid->Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H2O Ketoacyl_CoA β-Ketoacyl-CoA (e.g., 3-Oxooctadecanoyl-CoA) Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase NAD NAD+ NADH NADH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Fatty_Acid Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Fatty_Acid Thiolase CoA CoA-SH

A simplified diagram of the fatty acid β-oxidation pathway.

References

A Comparative Analysis of 3-Oxooctadecanoic Acid and Stearic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of 3-oxooctadecanoic acid and its parent fatty acid, stearic acid. By examining their distinct roles in cellular energy production, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of their metabolic fates, supported by experimental data and protocols.

Introduction

Stearic acid (C18:0) is a long-chain saturated fatty acid that serves as a significant energy source for various tissues. Its metabolism primarily occurs through the mitochondrial beta-oxidation pathway, a cyclical series of reactions that systematically shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2.

This compound, also known as 3-ketostearic acid, is a beta-keto acid derivative of stearic acid. It is a key metabolic intermediate in the final step of each beta-oxidation cycle, immediately preceding the thiolytic cleavage that releases acetyl-CoA. Understanding the metabolism of this intermediate is crucial for elucidating the regulatory control points and potential therapeutic targets within the broader context of fatty acid oxidation.

Metabolic Pathways

The metabolism of stearic acid is a multi-step process that begins with its activation in the cytoplasm and culminates in its complete oxidation within the mitochondria. This compound, as an intermediate of this pathway, has a more direct route to degradation.

Stearic Acid Metabolism:

  • Activation: Stearic acid is first activated to stearoyl-CoA in the cytoplasm by acyl-CoA synthetase, a reaction that consumes two ATP equivalents.

  • Mitochondrial Transport: Stearoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.

  • Beta-Oxidation Spiral: Inside the mitochondrion, stearoyl-CoA undergoes eight cycles of beta-oxidation. Each cycle consists of four enzymatic reactions:

    • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA and FADH₂.

    • Hydration by enoyl-CoA hydratase, adding a hydroxyl group to form L-3-hydroxyacyl-CoA.

    • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group, yielding 3-ketoacyl-CoA (in this case, after several cycles, 3-oxooctadecanoyl-CoA) and NADH.

    • Thiolytic Cleavage by 3-ketoacyl-CoA thiolase, where a molecule of Coenzyme A cleaves the 3-ketoacyl-CoA into acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle repeats until the entire stearoyl-CoA molecule is converted into nine molecules of acetyl-CoA.

This compound Metabolism:

The metabolism of this compound is more direct as it is already a beta-oxidation intermediate. Once formed from 3-hydroxyoctadecanoyl-CoA, or if introduced exogenously and activated to 3-oxooctadecanoyl-CoA, it enters the final step of the beta-oxidation cycle.

  • Activation (if necessary): If starting from the free acid, it would first need to be converted to 3-oxooctadecanoyl-CoA by an acyl-CoA synthetase.

  • Thiolytic Cleavage: 3-oxooctadecanoyl-CoA is the direct substrate for 3-ketoacyl-CoA thiolase. This enzyme catalyzes the cleavage of the bond between the alpha and beta carbons, yielding palmitoyl-CoA (a C16 fatty acyl-CoA) and acetyl-CoA. The resulting palmitoyl-CoA would then continue through the beta-oxidation spiral.

Stearic_Acid_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix Stearic Acid Stearic Acid Stearoyl-CoA Stearoyl-CoA Stearic Acid->Stearoyl-CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Stearoyl-CoA_mito Stearoyl-CoA Stearoyl-CoA->Stearoyl-CoA_mito Carnitine Shuttle Beta_Oxidation Beta-Oxidation (7 cycles) Stearoyl-CoA_mito->Beta_Oxidation Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase 3-Oxooctadecanoyl-CoA 3-Oxooctadecanoyl-CoA Beta_Oxidation->3-Oxooctadecanoyl-CoA Final Cycle Intermediate Acetyl-CoA_beta 7 Acetyl-CoA Beta_Oxidation->Acetyl-CoA_beta NADH_FADH2 7 NADH + 7 FADH2 Beta_Oxidation->NADH_FADH2 Palmitoyl-CoA Palmitoyl-CoA 3-Oxooctadecanoyl-CoA->Palmitoyl-CoA 3-Ketoacyl-CoA Thiolase (+ CoA-SH) Acetyl-CoA_final Acetyl-CoA 3-Oxooctadecanoyl-CoA->Acetyl-CoA_final

Metabolic pathway of Stearic Acid.

Three_Oxooctadecanoic_Acid_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix This compound This compound 3-Oxooctadecanoyl-CoA 3-Oxooctadecanoyl-CoA This compound->3-Oxooctadecanoyl-CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) 3-Oxooctadecanoyl-CoA_mito 3-Oxooctadecanoyl-CoA 3-Oxooctadecanoyl-CoA->3-Oxooctadecanoyl-CoA_mito Carnitine Shuttle (presumed) Palmitoyl-CoA Palmitoyl-CoA 3-Oxooctadecanoyl-CoA_mito->Palmitoyl-CoA 3-Ketoacyl-CoA Thiolase (+ CoA-SH) Acetyl-CoA Acetyl-CoA 3-Oxooctadecanoyl-CoA_mito->Acetyl-CoA Beta_Oxidation Beta-Oxidation (7 cycles) Palmitoyl-CoA->Beta_Oxidation

Metabolism of this compound.

Quantitative Data Comparison

Direct comparative kinetic data for the enzymes acting on stearoyl-CoA versus 3-oxooctadecanoyl-CoA is limited in the literature. However, we can infer their relative metabolic rates based on their positions in the beta-oxidation pathway. The overall rate of stearic acid oxidation is regulated by multiple factors, including transport into the mitochondria and the activity of the dehydrogenases. In contrast, the metabolism of 3-oxooctadecanoyl-CoA is dependent on the activity of a single enzyme, 3-ketoacyl-CoA thiolase.

ParameterStearic Acid MetabolismThis compound MetabolismReference
Primary Metabolic Pathway Beta-Oxidation (8 cycles)Final step of Beta-Oxidation (1 step)General Biochemistry
Key Regulatory Enzymes Acyl-CoA Synthetase, Carnitine Palmitoyltransferase I (CPT1), Acyl-CoA Dehydrogenases3-Ketoacyl-CoA ThiolaseGeneral Biochemistry
Cellular Location Cytoplasm (activation), Mitochondria (oxidation)Mitochondria (oxidation)General Biochemistry
ATP Yield (Net) 120 ATP (from complete oxidation)Dependent on subsequent oxidation of palmitoyl-CoAGeneral Biochemistry
Reported Oxidation Rate Stearoyl-CoA is oxidized as rapidly as oleoyl-CoA in rat heart mitochondria.Data for the isolated substrate is not readily available, but its turnover is integral to the overall beta-oxidation flux.[1]

Experimental Protocols

To empirically compare the metabolism of stearic acid and this compound, the following experimental approaches can be employed.

Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates

This protocol measures the rate of beta-oxidation by quantifying the production of radiolabeled acetyl-CoA from a radiolabeled fatty acid substrate.

Materials:

  • Isolated mitochondria

  • [1-¹⁴C]Stearic acid and [3-¹⁴C]this compound (custom synthesis may be required)

  • Reaction buffer (containing L-carnitine, CoA, ATP, NAD+, FAD)

  • Scintillation counter and vials

Procedure:

  • Isolate mitochondria from a relevant tissue source (e.g., rat liver or heart).

  • Prepare reaction mixtures containing isolated mitochondria and the reaction buffer.

  • Initiate the reaction by adding either [1-¹⁴C]stearic acid or [3-¹⁴C]this compound.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding perchloric acid.

  • Separate the radiolabeled acetyl-CoA from the unreacted substrate using ion-exchange chromatography.

  • Quantify the radioactivity in the acetyl-CoA fraction using a scintillation counter.

  • Calculate the rate of oxidation as nmol of substrate converted to acetyl-CoA per minute per mg of mitochondrial protein.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria Incubate Incubate Mitochondria with Substrate (37°C) Isolate_Mitochondria->Incubate Prepare_Substrates Prepare Radiolabeled Substrates ([1-¹⁴C]Stearic Acid & [3-¹⁴C]this compound) Prepare_Substrates->Incubate Stop_Reaction Stop Reaction (Perchloric Acid) Incubate->Stop_Reaction Separate_Products Separate Acetyl-CoA (Ion-Exchange Chromatography) Stop_Reaction->Separate_Products Quantify Quantify Radioactivity (Scintillation Counting) Separate_Products->Quantify Calculate_Rate Calculate Oxidation Rate (nmol/min/mg protein) Quantify->Calculate_Rate

Workflow for Fatty Acid Oxidation Assay.

Protocol 2: Enzyme Kinetic Analysis of 3-Ketoacyl-CoA Thiolase

This protocol determines the Michaelis-Menten kinetics (Km and Vmax) of 3-ketoacyl-CoA thiolase for its substrate, 3-oxooctadecanoyl-CoA.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • 3-Oxooctadecanoyl-CoA (substrate)

  • Coenzyme A (co-substrate)

  • DTNB (Ellman's reagent)

  • Spectrophotometer

Procedure:

  • Synthesize or purchase 3-oxooctadecanoyl-CoA.

  • Prepare a series of dilutions of 3-oxooctadecanoyl-CoA.

  • In a cuvette, mix the purified enzyme, a fixed concentration of Coenzyme A, and DTNB in a suitable buffer.

  • Initiate the reaction by adding a specific concentration of 3-oxooctadecanoyl-CoA.

  • Monitor the increase in absorbance at 412 nm in real-time, which corresponds to the reaction of the free thiol group of the released CoA with DTNB.

  • Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

  • Repeat for each concentration of 3-oxooctadecanoyl-CoA.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The metabolism of stearic acid and this compound are intrinsically linked, with the latter being a transient intermediate in the breakdown of the former. While stearic acid metabolism is a complex, multi-step process with several points of regulation, the metabolism of this compound is a single enzymatic step. Direct comparative quantitative data on their metabolic rates is sparse, necessitating further experimental investigation using the protocols outlined above. A thorough understanding of the kinetics of the individual enzymatic steps, particularly the activity of 3-ketoacyl-CoA thiolase on long-chain substrates, is essential for developing a complete picture of fatty acid oxidation and for identifying novel therapeutic targets in metabolic diseases.

References

A Comparative Guide to Fatty Acid Analysis: Cross-Validation of GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is a critical aspect of metabolic research, disease biomarker discovery, and therapeutic development. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.

The choice between GC-MS and LC-MS for fatty acid analysis is not always straightforward and depends on the specific goals of the study.[1] GC-MS is a well-established and robust technique, particularly for the analysis of volatile and thermally stable compounds.[1] However, fatty acids are typically non-volatile, necessitating a derivatization step to convert them into volatile esters, most commonly fatty acid methyl esters (FAMEs).[1][2] This method offers excellent chromatographic separation and high sensitivity.[1] In contrast, LC-MS can analyze a broader range of fatty acids, including more polar and polyunsaturated species, without the need for derivatization, simplifying sample preparation.[1] Cross-validation of results between these two platforms can provide a high degree of confidence in the quantitative data.[1]

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance characteristics. The following table summarizes key performance parameters for both GC-MS and LC-MS in the context of fatty acid analysis, based on published data. It is important to note that these values are indicative and can vary significantly based on the specific instrumentation, method, and sample matrix.[1]

FeatureGC-MSLC-MS/MS
Sensitivity Moderate to HighHigh to Very High (especially with derivatization)[3]
Selectivity HighVery High[3]
Sample Preparation Derivatization (e.g., methylation) is mandatory[1][2]Derivatization is often not required, but can be used to enhance sensitivity[3][4]
Throughput LowerHigher[3]
Volatility Requirement Analytes must be volatile or rendered volatile[3]Suitable for non-volatile analytes[3]
Instrumentation Cost Generally lowerGenerally higher[3]
Key Advantage Robust, well-established, excellent for profiling known fatty acids[3]High sensitivity and specificity, suitable for complex matrices and a broader range of fatty acids[3]

Experimental Workflows

The general experimental workflows for GC-MS and LC-MS analysis of fatty acids are depicted in the diagrams below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Derivatization Derivatization (to FAMEs) LipidExtraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

GC-MS workflow for fatty acid analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction LC_Separation LC Separation LipidExtraction->LC_Separation MS_Detection MS/MS Detection (ESI) LC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis Technique_Comparison Start Fatty Acid Analysis Requirement Derivatization_Question Is derivatization acceptable? Start->Derivatization_Question Volatility_Question Are analytes volatile or can be made volatile? Derivatization_Question->Volatility_Question Yes Consider_LCMS Consider LC-MS/MS Derivatization_Question->Consider_LCMS No Sensitivity_Question Is very high sensitivity critical? Volatility_Question->Sensitivity_Question Yes Volatility_Question->Consider_LCMS No GCMS_Node GC-MS (Robust, good for profiling) Sensitivity_Question->GCMS_Node No LCMS_Node LC-MS/MS (High sensitivity, broad coverage) Sensitivity_Question->LCMS_Node Yes Consider_GCMS Consider GC-MS

References

A Comparative Guide to the Quantification of 3-Oxooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Oxooctadecanoic acid, a long-chain keto acid, is essential for understanding its role in various physiological and pathological processes, particularly in fatty acid metabolism.[1][2] This guide provides an objective comparison of the two most prevalent analytical methodologies for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance data presented is based on established methods for structurally similar long-chain fatty acids, offering a robust framework for method selection and experimental design.[3]

Quantitative Performance: Linearity and Range

The choice of analytical technique significantly influences key performance metrics such as sensitivity, specificity, and the linear dynamic range. LC-MS/MS and GC-MS are both powerful methods, but they offer different advantages.[3][4]

Table 1: Comparison of Expected Performance Characteristics for this compound Quantification

Performance Parameter LC-MS/MS GC-MS Key Considerations
Linear Dynamic Range 3 - 5 orders of magnitude 2 - 4 orders of magnitude A wider dynamic range minimizes the need for sample dilution.[3]
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL 0.5 - 20.0 ng/mL The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[3]
Limit of Detection (LOD) 0.01 - 1.0 ng/mL 0.1 - 5.0 ng/mL LC-MS/MS generally provides lower detection limits for non-volatile compounds like this compound.[3]
Precision (%RSD) < 15% < 20% Represents the closeness of repeated measurements.[3]
Accuracy (%Bias) ± 15% ± 20% Reflects the closeness of a measured value to the true value.[3]
Derivatization Often not required Generally required Derivatization adds time and a potential source of variability to the GC-MS workflow.[3]

| Sample Throughput | High (2-15 min/sample) | Moderate (15-40 min/sample) | Shorter run times and simpler sample preparation contribute to higher throughput for LC-MS/MS.[3] |

Note: The values presented are typical for long-chain keto acids and can vary based on the specific instrumentation, sample matrix, and method optimization.[3]

Visualizing the Context: Metabolic Pathway and Experimental Workflow

To better understand the biological relevance and the analytical process, the following diagrams illustrate the metabolic context of this compound and a typical quantification workflow.

Simplified Fatty Acid β-Oxidation Pathway cluster_matrix Mitochondrial Matrix OctadecanoylCoA Octadecanoyl-CoA (C18) EnoylCoA Trans-Δ2-Octadecenoyl-CoA OctadecanoylCoA->EnoylCoA FAD -> FADH2 HydroxyacylCoA 3-Hydroxyoctadecanoyl-CoA EnoylCoA->HydroxyacylCoA H2O OxoacylCoA 3-Oxooctadecanoyl-CoA HydroxyacylCoA->OxoacylCoA NAD+ -> NADH HexadecanoylCoA Hexadecanoyl-CoA (C16) OxoacylCoA->HexadecanoylCoA AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA Thiolase β-Ketoacyl-CoA Thiolase AcetylCoA->Thiolase AcylCoAdh Acyl-CoA Dehydrogenase AcylCoAdh->OctadecanoylCoA EnoylCoAh Enoyl-CoA Hydratase EnoylCoAh->EnoylCoA HydroxyacylCoAdh 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoAdh->HydroxyacylCoA Thiolase->OxoacylCoA

Caption: Role of 3-Oxooctadecanoyl-CoA in the fatty acid β-oxidation spiral.

Sample 1. Sample Collection (Plasma, Serum, Tissue) Preparation 2. Sample Preparation (Extraction & Protein Precipitation) Sample->Preparation LC 3. LC Separation (Reversed-Phase C18) Preparation->LC MS 4. MS/MS Detection (ESI- in MRM Mode) LC->MS Data 5. Data Analysis (Peak Integration & Quantification) MS->Data Result Result (Concentration) Data->Result

References

Navigating the Analytical Maze: A Comparative Guide to the Detection of 3-Keto Fatty Acids in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-keto fatty acids in biological samples is crucial for understanding metabolic pathways and identifying potential biomarkers. This guide provides an objective comparison of the leading analytical methods, presenting supporting experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.

The detection and quantification of 3-keto fatty acids (also known as 3-oxo fatty acids or beta-keto fatty acids) in complex biological matrices such as plasma, serum, and urine present unique analytical challenges due to their inherent chemical instability and often low endogenous concentrations. The primary analytical platforms employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While Enzyme-Linked Immunosorbent Assays (ELISAs) are available for general fatty acids, specific and validated kits for 3-keto fatty acids are not commonly reported in the literature.

Comparative Analysis of Detection Limits

The choice of analytical method is often dictated by the required sensitivity. The following table summarizes the reported limits of detection (LOD) and lower limits of quantification (LLOQ) for 3-keto fatty acids and related keto acids using different analytical techniques. It is important to note that direct comparative studies for a wide range of 3-keto fatty acids are limited, and the presented data is compiled from individual studies.

AnalyteMatrixMethodDerivatizationLimit of Detection (LOD) / Lower Limit of Quantification (LLOQ)Reference
3-Oxopentanoic AcidHuman PlasmaLC-MS/MSNoneLLOQ: 0.156 µg/mL[1][2]
General Keto Acids (α and β)Rat PlasmaLC-MS/MSO-(2,3,4,5,6-Pentafluorobenzyl)oxime (PFBO)LOD: 0.01–0.25 µM
3-Oxooctanoic AcidBiological MatricesGC-MSMethoximation and SilylationQuantification possible with internal standards, specific LOD not stated in abstract.[3]
Acetoacetate (a β-keto acid)BloodHeadspace GC-MSEnzymatic conversion to acetoneLOQ: 21 µM[4]
Short-Chain Fatty AcidsHuman Plasma/SerumGC-MSMethyl tert-butyl ether extractionLOD: 0.3–0.6 µg/mL (acetate), 0.03–0.12 µg/mL (propionate, butyrate)

Experimental Workflows and Signaling Pathways

The analysis of 3-keto fatty acids typically involves several key steps, from sample preparation to data acquisition. The following diagram illustrates a general experimental workflow for both LC-MS/MS and GC-MS based approaches.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, etc.) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Chemical Derivatization (Optional but often necessary) Extraction->Derivatization LC Liquid Chromatography (Reversed-Phase) Derivatization->LC For LC-MS/MS GC Gas Chromatography Derivatization->GC For GC-MS MS1 Mass Spectrometry (ESI) LC->MS1 MS2 Tandem MS (MRM/SRM) MS1->MS2 Quantification Quantification (Calibration Curve) MS2->Quantification MS3 Mass Spectrometry (EI) GC->MS3 MS3->Quantification

General workflow for 3-keto fatty acid analysis.

In many biological systems, 3-keto fatty acids are intermediates in fatty acid beta-oxidation, a key metabolic pathway for energy production. The diagram below outlines the logical relationship of 3-keto fatty acids within this pathway.

beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Role of 3-keto fatty acids in beta-oxidation.

Detailed Experimental Protocols

LC-MS/MS Method for 3-Oxopentanoic Acid in Human Plasma

This protocol is based on a validated method for the direct analysis of 3-oxopentanoic acid without derivatization.[1][2]

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard solution.

  • Precipitate proteins by adding 400 µL of methanol containing 0.2% formic acid.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions:

  • Column: Phenomenex Luna C18 (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • Transitions: Specific precursor-to-product ion transitions for 3-oxopentanoic acid and its internal standard must be optimized.

GC-MS Method for 3-Oxooctanoic Acid (General Protocol)

This protocol outlines a general approach for the analysis of 3-oxooctanoic acid, which requires derivatization.[3]

1. Sample Preparation and Derivatization:

  • Extraction: Extract 3-oxooctanoic acid from the biological matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Derivatization (Two-Step):

    • Methoximation: Protect the keto group by reacting the dried extract with a methoxylamine hydrochloride solution in pyridine. This step is crucial to prevent tautomerization.
    • Silylation: Derivatize the carboxylic acid group by adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This increases the volatility of the analyte.

2. Gas Chromatography Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from other components.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-oxooctanoic acid and its internal standard to enhance sensitivity and selectivity.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of 3-keto fatty acids in biological matrices. The choice between them depends on several factors:

  • LC-MS/MS offers the potential for direct analysis without derivatization for some analytes, which simplifies sample preparation. It is generally well-suited for a wide range of medium- to long-chain 3-keto fatty acids.

  • GC-MS typically requires derivatization to increase the volatility of the analytes. However, it can offer excellent chromatographic resolution and is a robust and reliable technique, particularly for shorter-chain 3-keto fatty acids.

For sensitive and specific quantification, the use of stable isotope-labeled internal standards is highly recommended for both platforms to correct for matrix effects and variations in sample preparation. As the field of metabolomics continues to evolve, further development and validation of methods for the comprehensive profiling of 3-keto fatty acids will be crucial for advancing our understanding of their role in health and disease.

References

Navigating the Analytical Landscape for 3-Oxooctadecanoic Acid: A Comparative Guide to Measurement Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the accurate and precise measurement of specific analytes like 3-Oxooctadecanoic acid is paramount. This guide provides a comprehensive comparison of the primary analytical methodologies available for this purpose, focusing on inter-assay precision and offering detailed experimental protocols to support methodological validation and implementation.

Performance Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for the quantification of this compound will depend on several factors, including required sensitivity, sample matrix, and available instrumentation. The following table summarizes the expected quantitative performance characteristics for each method, based on published data for similar analytes.

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Inter-Assay Precision (CV%) 2.6% - 12.2%0.01% - 10.2%
Intra-Assay Precision (CV%) 1.2% - 4.4%0.02% - 12.2%
Sensitivity (Limit of Quantification) Low nmol/L to pmol/Lng/mL to pg/mL
Sample Preparation Simpler, direct injection often possibleDerivatization required
Throughput Generally higherCan be lower due to derivatization
Specificity High, based on parent and fragment ionsHigh, based on mass spectrum

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving high-quality, reproducible data. Below are generalized methodologies for the quantification of this compound using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is favored for its high sensitivity and specificity without the need for derivatization.

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled 3-oxo-octadecanoic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from other matrix components.

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for the specific parent-to-fragment ion transition of this compound and the internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Tissue Homogenate Precipitation Protein Precipitation (Cold Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (ESI-, MRM) Separation->Detection

LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique that requires derivatization to make the fatty acids volatile.

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma, tissue homogenate) using a solvent system like chloroform:methanol (2:1, v/v).

  • Saponification: The lipid extract is saponified using methanolic NaOH to release the fatty acids.

  • Derivatization: Convert the fatty acids to their volatile methyl esters (FAMEs) by heating with a derivatizing agent such as boron trifluoride-methanol (BF3-methanol) at 60-100°C.

  • Extraction of FAMEs: After cooling, extract the FAMEs into an organic solvent like hexane.

2. GC-MS Analysis:

  • Column: A polar capillary column (e.g., a wax-type column) is typically used for FAMEs separation.

  • Injector: Splitless injection is commonly used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique.

  • Detection: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Plasma/Tissue Homogenate Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction Injection GC Injection FAME_Extraction->Injection Separation Chromatographic Separation (Polar Column) Injection->Separation Detection MS Detection (EI, SIM/Scan) Separation->Detection

GC-MS Experimental Workflow

Conclusion

The quantification of this compound requires a robust and validated analytical method. While direct-measurement commercial kits are not yet established, both LC-MS/MS and GC-MS provide powerful and reliable platforms for this purpose. LC-MS/MS offers the advantage of simpler sample preparation and high throughput, while GC-MS is a well-established technique with excellent sensitivity, albeit requiring a derivatization step. The choice of method should be guided by the specific requirements of the research, and the provided protocols offer a solid foundation for method development and validation. By carefully considering the performance characteristics and implementing a rigorous experimental workflow, researchers can achieve the high-quality data necessary to advance their understanding of fatty acid metabolism.

A Researcher's Guide to Accuracy Assessment: The Role of Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy of analytical methods is paramount. The reliability of data underpins the entire drug development lifecycle, from discovery to quality control. This guide provides a comprehensive comparison of accuracy assessment methods, with a focus on the gold standard: Certified Reference Materials (CRMs). We will explore the practical application of CRMs, compare their performance with other common techniques, and provide detailed experimental protocols.

Data Presentation: A Comparative Analysis

The accuracy of an analytical method refers to the closeness of the measured value to the true value.[1] Several methods exist to assess accuracy, each with its own advantages and limitations. The most common approaches include the use of Certified Reference Materials (CRMs), spike recovery (standard addition), and participation in proficiency testing (PT) schemes.

Certified Reference Materials (CRMs) are considered the pinnacle for accuracy assessment.[2] These are materials with one or more sufficiently homogeneous and stable property values that have been established to be fit for their intended use in a measurement process.[3] CRMs are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3]

Spike recovery , or the standard addition method, involves adding a known amount of the analyte to a sample (matrix) and measuring the recovery.[4][5] This method is useful for assessing the effect of the sample matrix on the analytical measurement.[4][5]

Proficiency Testing (PT) , also known as inter-laboratory comparison, involves the analysis of the same sample by multiple laboratories.[6][7] The results are compared to a reference value to assess the laboratory's performance.[6]

To illustrate the quantitative differences in accuracy assessment, consider the following case study for the determination of the active pharmaceutical ingredient (API) "GeminiX" in a tablet formulation using High-Performance Liquid Chromatography (HPLC).

Case Study: Accuracy Assessment of an HPLC Method for GeminiX Assay

An HPLC method was developed to determine the concentration of GeminiX in a pharmaceutical tablet. The accuracy of the method was assessed using three different approaches: a Certified Reference Material (CRM) of GeminiX, the spike and recovery method, and results from a proficiency testing (PT) scheme.

Table 1: Accuracy Assessment using a Certified Reference Material (CRM)

ReplicateMeasured Concentration of GeminiX in CRM (mg/g)Certified Value of GeminiX in CRM (mg/g)Recovery (%)
199.8100.0 ± 0.599.8
2100.1100.0 ± 0.5100.1
399.5100.0 ± 0.599.5
4100.3100.0 ± 0.5100.3
599.9100.0 ± 0.599.9
Mean 99.92 99.92
Standard Deviation 0.30 0.30
Relative Standard Deviation (%) 0.30 0.30

Table 2: Accuracy Assessment using Spike and Recovery Method

SampleInitial Concentration (mg/tablet)Spiked Amount (mg/tablet)Measured Concentration (mg/tablet)Recovered Amount (mg/tablet)Recovery (%)
149.850.098.849.098.0
250.150.0101.151.0102.0
349.550.097.548.096.0
450.350.0101.851.5103.0
549.950.099.449.599.0
Mean 99.6
Standard Deviation 2.7
Relative Standard Deviation (%) 2.7

Table 3: Accuracy Assessment using Proficiency Testing (PT) Scheme Data

LaboratoryReported Value (mg/g)Assigned Value (mg/g)z-score
Lab A (Our Lab)98.5100.0 ± 2.0-0.75
Lab B101.2100.0 ± 2.00.60
Lab C97.8100.0 ± 2.0-1.10
Lab D102.5100.0 ± 2.01.25
Lab E99.3100.0 ± 2.0-0.35

z-score = (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment A z-score between -2 and 2 is generally considered satisfactory.

Comparison Summary:

MethodMean Recovery / PerformancePrecision (RSD%)Key AdvantagesKey Limitations
CRM 99.92%0.30%Provides a direct measure of trueness and traceability to a national or international standard.[2][3]Can be expensive and may not be available for all analytes or matrices.[1]
Spike Recovery 99.6%2.7%Assesses the influence of the sample matrix on the measurement.[4][5]Does not provide direct traceability and the spiking process itself can introduce errors.
Proficiency Testing z-score = -0.75N/A (inter-lab comparison)Provides an external and objective assessment of a laboratory's performance against its peers.[6][7]The assigned value may not be a "true" value but a consensus value, and the frequency of PT schemes may be limited.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable accuracy data. Below are the methodologies for the key experiments cited in the case study.

Protocol 1: Accuracy Assessment using a Certified Reference Material (CRM)
  • Objective: To determine the accuracy of the HPLC method for the quantification of GeminiX using a CRM.

  • Materials:

    • GeminiX Certified Reference Material (e.g., from NIST, USP, or other accredited CRM producer).

    • HPLC grade acetonitrile, water, and other required mobile phase components.

    • Class A volumetric flasks and pipettes.

    • Calibrated analytical balance.

    • Validated HPLC system with a UV detector.

  • Procedure:

    • Prepare the mobile phase and equilibrate the HPLC system.

    • Accurately weigh an appropriate amount of the GeminiX CRM and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution.

    • Prepare at least five independent sample solutions of the CRM at a concentration within the working range of the method.

    • Inject the standard solutions and the CRM sample solutions into the HPLC system.

    • Record the peak areas from the chromatograms.

    • Calculate the concentration of GeminiX in each CRM sample preparation using the calibration curve generated from the standard solutions.

    • Calculate the percentage recovery for each replicate using the formula: Recovery (%) = (Measured Concentration / Certified Concentration) x 100

    • Calculate the mean recovery, standard deviation, and relative standard deviation.

Protocol 2: Accuracy Assessment using the Spike and Recovery Method
  • Objective: To determine the accuracy of the HPLC method by assessing the recovery of a known amount of GeminiX spiked into a placebo tablet matrix.

  • Materials:

    • GeminiX working standard.

    • Placebo tablets (containing all excipients except GeminiX).

    • HPLC grade solvents.

    • Volumetric labware.

    • Calibrated analytical balance.

    • Validated HPLC system.

  • Procedure:

    • Prepare a stock solution of the GeminiX working standard.

    • Accurately weigh a placebo tablet and transfer it to a volumetric flask.

    • Spike the placebo with a known amount of the GeminiX stock solution to achieve a target concentration (e.g., 100% of the nominal tablet strength).

    • Prepare at least five independent spiked placebo samples.

    • Prepare a corresponding set of unspiked placebo samples to serve as blanks.

    • Extract the spiked and unspiked samples using the established sample preparation procedure for the tablets.

    • Analyze the extracts using the validated HPLC method.

    • Calculate the amount of GeminiX recovered from each spiked sample by subtracting the amount found in the unspiked sample (if any).

    • Calculate the percentage recovery for each replicate using the formula: Recovery (%) = (Amount Recovered / Amount Spiked) x 100

    • Calculate the mean recovery, standard deviation, and relative standard deviation.

Mandatory Visualization

Logical_Relationship_Accuracy_Methods cluster_goal Primary Goal cluster_methods Accuracy Assessment Methods cluster_attributes Key Attributes Goal Accurate Measurement CRM Certified Reference Material Goal->CRM Highest Confidence Spike Spike Recovery Goal->Spike PT Proficiency Testing Goal->PT Traceability Metrological Traceability CRM->Traceability Matrix Matrix Effect Evaluation Spike->Matrix Comparison Inter-laboratory Comparison PT->Comparison

References

Assessing the Specificity of 3-Oxooctadecanoic Acid Antibodies: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, a survey of the market reveals a notable absence of commercially available antibodies with stated specificity for 3-Oxooctadecanoic acid. This guide, therefore, serves as a methodological framework for researchers who have developed or are in the process of developing a putative antibody against this fatty acid. The following sections provide detailed experimental protocols and data presentation strategies to rigorously assess the specificity and performance of such an antibody.

Introduction to this compound

This compound, also known as 3-ketostearic acid, is a long-chain fatty acid that serves as an intermediate in fatty acid biosynthesis.[1][2] It is a saturated fatty acid and plays a role in lipid metabolism.[1][2][3] Given the integral role of fatty acids in cellular signaling, energy storage, and as membrane components, antibodies targeting specific fatty acids could be valuable research tools.[3][4] However, the specificity of any such antibody must be rigorously validated.

Experimental Workflow for Antibody Specificity Assessment

A multi-pronged approach is essential to validate the specificity of an antibody against a small molecule like this compound. The following workflow outlines the key experimental stages.

experimental_workflow start Start: Putative this compound Antibody elisa Direct & Competitive ELISA start->elisa wb Western Blot (for conjugated this compound) start->wb ip Immunoprecipitation (for protein-bound this compound) start->ip cross_reactivity Cross-Reactivity Panel elisa->cross_reactivity wb->cross_reactivity ip->cross_reactivity data_analysis Data Analysis & Comparison cross_reactivity->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Caption: Experimental workflow for validating the specificity of a this compound antibody.

Key Experimental Protocols and Data Presentation

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding affinity and specificity of the antibody to this compound. Both direct and competitive ELISA formats are recommended.

Experimental Protocol (Competitive ELISA):

  • Coating: Coat a 96-well plate with a conjugate of this compound-carrier protein (e.g., BSA or KLH). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a series of standards containing known concentrations of free this compound. In separate tubes, mix these standards with a constant, predetermined concentration of the primary antibody. Incubate for 1-2 hours.

  • Incubation: Add the antibody-standard mixtures to the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal will be inversely proportional to the concentration of free this compound in the sample.

Data Presentation:

The results of the competitive ELISA should be presented in a table that clearly shows the antibody's reactivity with this compound and its cross-reactivity with structurally similar molecules.

AnalyteIC50 (nM)Cross-Reactivity (%)
This compound10100
Octadecanoic acid> 10,000< 0.1
9-Oxooctadecanoic acid[5]5,0000.2
10-Oxooctadecanoic acid[6]6,5000.15
Palmitic Acid> 10,000< 0.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Western Blotting

Objective: To assess the antibody's ability to detect this compound when it is conjugated to a protein carrier. This is a crucial step to ensure the antibody can recognize the hapten in a more complex environment.

Experimental Protocol:

A standard western blotting protocol should be followed.[7][8][9][10]

  • Sample Preparation: Prepare samples of different protein carriers (e.g., BSA, KLH) conjugated with this compound. Also, include unconjugated carrier proteins as negative controls.

  • Gel Electrophoresis: Separate the protein conjugates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

Data Presentation:

The results should be presented as a western blot image. The antibody should produce a strong band at the molecular weight of the this compound-protein conjugate and no band for the unconjugated protein.

Lane 1: Molecular Weight MarkerLane 2: this compound-BSALane 3: Unconjugated BSA
LadderBand at ~66 kDaNo Band

Note: The data in this table is hypothetical and for illustrative purposes only.

Immunoprecipitation (IP)

Objective: To determine if the antibody can pull down proteins that are endogenously modified with or non-covalently bound to this compound from a complex biological sample.

Experimental Protocol:

A standard immunoprecipitation protocol should be followed.[11][12][13]

  • Cell Lysis: Prepare a cell lysate from cells known or suspected to have high levels of this compound.

  • Pre-clearing: Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.

  • Antibody Incubation: Incubate the pre-cleared lysate with the this compound antibody or a control IgG overnight at 4°C.

  • Immunocomplex Capture: Add Protein A/G agarose beads to capture the antibody-antigen complexes. Incubate for 1-2 hours at 4°C.

  • Washing: Wash the beads several times with a cold wash buffer to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against a protein suspected to interact with this compound.

Data Presentation:

The results should be presented as a western blot of the immunoprecipitated samples. A band should be present in the sample immunoprecipitated with the this compound antibody but not in the control IgG lane.

InputIP: Control IgGIP: this compound Ab
Band for Protein XNo BandBand for Protein X

Note: The data in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathway Involvement

While a specific signaling pathway for this compound is not well-defined in the literature, fatty acids, in general, are known to be involved in various signaling cascades, including those related to inflammation and metabolism.[4][14] For instance, other oxo-octadecenoic acids have been shown to modulate inflammatory pathways by affecting MAPK and NF-κB signaling.[15] A hypothetical pathway could involve this compound acting as a ligand for a receptor or modifying a protein, thereby initiating a downstream signaling cascade.

signaling_pathway ligand This compound receptor Putative Receptor / Target Protein ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Target Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The validation of an antibody against a small molecule such as this compound requires a comprehensive and rigorous experimental approach. The methodologies and data presentation formats outlined in this guide provide a framework for assessing the specificity and potential utility of such an antibody. By employing competitive ELISA, Western blotting, and immunoprecipitation, researchers can gain confidence in their results and contribute to the development of valuable new tools for lipid research. The lack of commercially available, validated antibodies highlights a critical need and an opportunity for the development and thorough characterization of such reagents.

References

Unraveling the Role of 3-Oxooctadecanoic Acid: A Biomarker in Flux Across Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of current research reveals that levels of 3-Oxooctadecanoic acid, a long-chain fatty acid intermediate, fluctuate significantly between healthy individuals and those with various diseases, highlighting its potential as a metabolic biomarker. This guide synthesizes available data on these variations, details the experimental methods for its quantification, and explores its metabolic context, offering a vital resource for researchers, scientists, and drug development professionals.

Comparative Analysis of this compound Levels

Emerging evidence from metabolomic studies indicates a clear dysregulation of this compound in several pathological states. While specific concentrations can vary between studies due to analytical methods and patient cohorts, a consistent pattern of alteration is observable.

ConditionChange in this compound Levels
Healthy Individuals Baseline/Normal
Chronic Kidney Disease (CKD) Increased[1][2][3][4][5]
Pancreatic Cancer Decreased[6][7][8]
Colorectal Cancer Increased[9]
End-Stage Renal Disease with Cognitive Impairment Correlates with brain microstructural changes[8]
Gestational Diabetes Mellitus Identified as a potential biomarker[10]

Note: This table represents the reported direction of change. Specific quantitative data from the primary literature should be consulted for absolute concentrations.

The Metabolic Crossroads: Fatty Acid Biosynthesis

This compound is a key intermediate metabolite in the fatty acid biosynthesis pathway. This process, essential for building cellular membranes and storing energy, involves a series of enzymatic reactions that sequentially add two-carbon units to a growing fatty acid chain. This compound appears as a transient molecule within this assembly line. Its accumulation or depletion in certain disease states suggests a dysregulation of this fundamental metabolic process, which can be influenced by factors such as diet, genetics, and the cellular microenvironment.

Fatty_Acid_Biosynthesis Simplified Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Condensation Condensation MalonylCoA->Condensation BetaKetoacylACP β-Ketoacyl-ACP Condensation->BetaKetoacylACP Reduction1 Reduction (NADPH) BetaKetoacylACP->Reduction1 KR OxooctadecanoicAcid 3-Oxooctadecanoyl-ACP (Intermediate form of This compound) BetaKetoacylACP->OxooctadecanoicAcid BetaHydroxyacylACP β-Hydroxyacyl-ACP Reduction1->BetaHydroxyacylACP Dehydration Dehydration BetaHydroxyacylACP->Dehydration DH EnoylACP Enoyl-ACP Dehydration->EnoylACP Reduction2 Reduction (NADPH) EnoylACP->Reduction2 ER AcylACP Acyl-ACP (Elongated) Reduction2->AcylACP AcylACP->Condensation KAS

Fatty Acid Biosynthesis Pathway

Experimental Protocols for Quantification

The accurate measurement of this compound in biological matrices is crucial for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical platforms used for this purpose. Below is a generalized workflow for the quantification of this compound in human plasma or serum.

1. Sample Preparation:

  • Extraction: Lipids, including this compound, are extracted from the biological sample (e.g., plasma, serum, tissue homogenate) using a solvent system, typically a mixture of chloroform and methanol.

  • Derivatization: Due to its low volatility, this compound requires chemical derivatization prior to GC-MS analysis. This two-step process involves:

    • Methoximation: The keto group is protected to prevent the formation of multiple derivatives.

    • Silylation: The carboxylic acid group is converted to a silyl ester to increase volatility.

2. Analytical Method:

  • Gas Chromatography (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

3. Data Analysis:

  • The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard (a stable isotope-labeled version of the analyte).

Experimental_Workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Serum) LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction Derivatization Derivatization (Methoximation & Silylation) LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration Quantification Quantification vs. Internal Standard PeakIntegration->Quantification Result Concentration of This compound Quantification->Result

Quantification Workflow

Future Directions and Clinical Implications

The consistent association of altered this compound levels with various diseases warrants further investigation. Future research should focus on:

  • Large-scale validation studies: To establish definitive reference ranges for this compound in healthy populations and confirm its diagnostic and prognostic value in different diseases.

  • Mechanistic studies: To elucidate the precise molecular mechanisms by which the metabolism of this compound is dysregulated in disease and how this contributes to pathophysiology.

  • Therapeutic potential: To explore whether targeting the enzymes involved in the synthesis and degradation of this compound could be a viable therapeutic strategy.

References

Safety Operating Guide

Proper Disposal of 3-Oxooctadecanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Oxooctadecanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound, often supplied in a methyl acetate solution, is classified as a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield[2].

  • Hand Protection: Use chemically resistant gloves.

  • Skin Protection: Wear impervious clothing to prevent skin contact[2].

  • Respiratory Protection: In case of inadequate ventilation or aerosol formation, use a full-face respirator[2].

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood[1].

  • Keep away from heat, sparks, open flames, and other ignition sources[1][3].

  • Use non-sparking tools and take precautionary measures against static discharge[1][3].

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

II. Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, regional, and national regulations[1].

Step 1: Segregation of Waste

Proper segregation is the first and most critical step in hazardous waste management.

  • Designated Waste Container: Designate a specific, compatible, and properly labeled hazardous waste container for this compound and materials contaminated with it. Do not mix with other waste streams[4][5].

  • Incompatible Materials: Store acids separately from bases, cyanides, and sulfides. Keep oxidizing agents separate from reducing agents and organic compounds[6].

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a container made of a material that is compatible with the chemical waste. The original container can often be used if it is in good condition[5][7]. The container must be leak-proof and have a secure screw cap[4][6].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant)[5][6]. The date of waste accumulation should also be recorded[6].

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, follow these procedures for cleanup and disposal:

  • Containment: For small spills, absorb the material with a non-combustible absorbent material such as sand, diatomite, or universal binders[1].

  • Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools.

  • Disposal of Contaminated Materials: Place all contaminated materials, including absorbent pads, gloves, and disposable lab coats, into the designated hazardous waste container[1].

Step 4: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel[6][8].

  • Storage Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources[1][3].

Step 5: Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Regulatory Compliance: Ensure that the final disposal is carried out by a licensed hazardous waste disposal facility in compliance with all applicable regulations[1]. Do not dispose of this compound down the drain or in regular trash[8][9].

III. Quantitative Data Summary

The following table summarizes key quantitative and safety information for this compound and its common solvent, methyl acetate.

ParameterValue/RecommendationRationale
Storage Temperature -15°C or below[10]Minimizes chemical degradation and decarboxylation[10].
Primary Hazards Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness[1].Dictates the required PPE and handling procedures.
Extinguishing Media CO2, extinguishing powder, or water spray. Alcohol-resistant foam for larger fires[1].Water with a full jet is unsuitable as it may spread the fire[1].
Spill Containment Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust)[1].To safely contain and clean up spills for proper disposal.

IV. Experimental Protocols and Methodologies

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general methodology for handling and disposing of this chemical waste can be summarized as follows:

  • Preparation: Don appropriate PPE and ensure a well-ventilated workspace. Prepare a designated and properly labeled hazardous waste container.

  • Collection: Collect all waste materials containing this compound, including unused solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, wipes).

  • Containment: For liquid waste, pour directly into the hazardous waste container. For solid contaminated materials, place them in the container.

  • Sealing and Storage: Securely cap the waste container and store it in the designated SAA, following all storage requirements.

  • Disposal Request: When the container is full or ready for disposal, follow institutional procedures to request a pickup from the EHS or a certified waste management provider.

V. Visual Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in Ventilated Area (Fume Hood) A->B C Prepare Labeled Hazardous Waste Container B->C D Segregate 3-Oxooctadecanoic Acid Waste C->D E Collect Liquid Waste and Contaminated Solids D->E F Securely Cap Waste Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Follow Institutional EHS Procedures for Pickup G->H I Transport to Licensed Hazardous Waste Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Oxooctadecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

When working with 3-Oxooctadecanoic acid, a beta-keto acid, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides immediate and essential information on personal protective equipment (PPE), handling procedures, and disposal plans. The following recommendations are based on safety data sheets for structurally similar compounds, including stearic acid and its derivatives, in the absence of a specific safety data sheet for this compound.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[5]Protects against potential splashes and eye irritation.[1][3][4][6]
Skin Protection GlovesChemical-resistant (e.g., nitrile, latex).[7]Prevents skin contact which may cause irritation.[1][2][3][4]
Lab CoatFull-length, worn closed with sleeves rolled down.[7]Protects skin and personal clothing from contamination.
Protective ClothingFire/flame resistant and impervious clothing may be necessary for larger quantities.[5]Provides additional protection in case of spills or fire.
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded or if irritation is experienced.[5] Follow OSHA 29 CFR 1910.134 or European Standard EN 149.[8]Necessary if dust or aerosols are generated, which may cause respiratory irritation.[1][2][4]

Operational and Handling Plan

A systematic approach to handling this compound in a laboratory setting is critical to minimize exposure and prevent accidents.

Handling Workflow

prep Preparation handling Handling prep->handling Wear appropriate PPE decontamination Decontamination handling->decontamination After handling storage Storage handling->storage Store unused material disposal Disposal decontamination->disposal Dispose of waste

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that the work area is clean and well-ventilated.[2][3] Have all necessary PPE readily available and inspected for integrity. An emergency eyewash station and safety shower should be accessible.[8]

  • Handling :

    • Avoid contact with skin and eyes.[3][5]

    • Avoid the formation of dust and aerosols.[3][8]

    • Use only in a chemical fume hood if there is a risk of inhalation.

    • Wash hands thoroughly after handling.[3][9]

  • Decontamination :

    • Immediately clean up any spills using an absorbent material.

    • Decontaminate surfaces that have come into contact with the chemical.

    • Remove and dispose of contaminated clothing promptly.[9]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

    • Keep away from incompatible substances such as strong oxidizing agents.[8]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.

Disposal Workflow

waste_collection Collect Waste neutralization Neutralization (if applicable) waste_collection->neutralization containerization Containerize & Label neutralization->containerization waste_disposal Professional Disposal containerization->waste_disposal Follow local regulations

Caption: A procedural diagram for the safe disposal of this compound waste.

Disposal Procedure:

  • Waste Collection : Collect waste material and contaminated items (e.g., gloves, absorbent pads) in a designated, labeled container.

  • Neutralization : As an acidic compound, it may require neutralization before disposal. Slowly add a suitable base, such as sodium bicarbonate, until the pH is neutral (pH 7).[10] This should be done in a well-ventilated area, such as a fume hood.

  • Containerization : Place the neutralized waste into a corrosion-resistant, leak-proof container.[10] Label the container clearly with the contents.

  • Professional Disposal : Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[3][6] Do not dispose of it down the drain or in regular trash.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxooctadecanoic acid
Reactant of Route 2
Reactant of Route 2
3-Oxooctadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.